molecular formula C15H16N4O3 B12381614 Antileishmanial agent-20

Antileishmanial agent-20

Cat. No.: B12381614
M. Wt: 300.31 g/mol
InChI Key: ZZHJDDYDLFEZIN-UHFFFAOYSA-N
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Description

Antileishmanial agent-20 is a useful research compound. Its molecular formula is C15H16N4O3 and its molecular weight is 300.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16N4O3

Molecular Weight

300.31 g/mol

IUPAC Name

(2,3-dihydroxyphenyl)-(4-pyrazin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H16N4O3/c20-12-3-1-2-11(14(12)21)15(22)19-8-6-18(7-9-19)13-10-16-4-5-17-13/h1-5,10,20-21H,6-9H2

InChI Key

ZZHJDDYDLFEZIN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C(C(=CC=C3)O)O

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Antileishmanial Agent-20 (Miltefosine)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antileishmanial agent-20, identified as miltefosine, represents a pivotal development in the chemotherapy of leishmaniasis, being the first orally administered drug for this neglected tropical disease. Originally developed as an anticancer agent, its potent activity against various Leishmania species has established it as a critical tool in the global fight against this parasitic infection. This technical guide provides a comprehensive overview of the core mechanism of action of miltefosine, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved cellular pathways to support researchers, scientists, and drug development professionals in their work. The multifaceted mechanism of miltefosine primarily involves the induction of apoptosis-like cell death, disruption of lipid metabolism and signaling, and induction of mitochondrial dysfunction within the Leishmania parasite.

Data Presentation: Efficacy of Miltefosine Against Leishmania Species

The in vitro efficacy of miltefosine varies between different Leishmania species and between the two main life cycle stages of the parasite: the extracellular promastigote and the intracellular amastigote. The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values from various studies.

Leishmania SpeciesParasite StageIC50 (µM)Reference
L. donovaniPromastigote0.4 - 3.8[1]
L. donovaniAxenic Amastigote0.4 - 0.9[1]
L. majorPromastigote22[2]
L. tropicaPromastigote11[2]
L. tropicaPromastigote17.07[3]
L. tropicaAxenic Amastigote18.08[3]
L. amazonensisPromastigote41.03 - 84.73[4]

Table 1: In Vitro Activity (IC50) of Miltefosine against Leishmania Promastigotes and Axenic Amastigotes.

Leishmania SpeciesHost CellED50 (µM)Reference
L. donovaniPeritoneal Macrophages0.9 - 4.3[1]
L. majorJ774 Macrophages5.7[2]
L. tropicaJ774 Macrophages4.2[2]
L. infantum (cured patients)Intracellular Amastigotes5.1[5]
L. infantum (failed treatment)Intracellular Amastigotes12.8[5]

Table 2: In Vitro Activity (ED50) of Miltefosine against Intracellular Leishmania Amastigotes.

Core Mechanisms of Action

The leishmanicidal effect of miltefosine is not attributed to a single target but rather to a cascade of events that disrupt cellular homeostasis and trigger programmed cell death.

Induction of Apoptosis-Like Cell Death

A primary mechanism of miltefosine is the induction of an apoptosis-like phenotype in Leishmania. This is characterized by a series of morphological and biochemical changes, including cell shrinkage, nuclear condensation, DNA fragmentation, and exposure of phosphatidylserine on the outer leaflet of the plasma membrane.[2][6]

Experimental Protocols for Assessing Apoptosis

a) DNA Fragmentation Analysis (Agarose Gel Electrophoresis)

This method visualizes the characteristic "ladder" pattern of DNA fragmentation that occurs during apoptosis.

  • Cell Preparation: Culture Leishmania promastigotes to mid-log phase and treat with various concentrations of miltefosine for 24-48 hours. Include an untreated control.

  • DNA Extraction:

    • Harvest approximately 5 x 10⁸ parasites by centrifugation.

    • Lyse the cells in a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM EDTA, and 0.5% Triton X-100.

    • Treat the lysate with Proteinase K to digest proteins.

    • Extract the DNA using a standard phenol-chloroform method.

    • Precipitate the DNA with isopropanol and wash with 70% ethanol.

    • Resuspend the DNA pellet in TE buffer.

  • Agarose Gel Electrophoresis:

    • Quantify the extracted DNA.

    • Load equal amounts of DNA onto a 1.5-2% agarose gel containing ethidium bromide.

    • Run the gel at an appropriate voltage until the dye front has migrated sufficiently.

    • Visualize the DNA under UV light. A ladder-like pattern of DNA fragments in multiples of approximately 200 base pairs is indicative of apoptosis.[7]

b) Phosphatidylserine (PS) Exposure Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of PS, an early marker of apoptosis.

  • Cell Preparation: Treat Leishmania promastigotes with miltefosine as described above.

  • Staining:

    • Harvest and wash the cells in PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive and PI-negative cells are considered to be in the early stages of apoptosis.

Disruption of Lipid Metabolism and Membrane Integrity

Miltefosine, as an alkylphosphocholine analog, integrates into the parasite's cellular membranes, leading to altered membrane fluidity and function. This disruption affects key lipid metabolic pathways, including the biosynthesis of phosphatidylcholine and sphingolipids. The interference with lipid metabolism compromises membrane integrity, affecting the function of membrane-bound proteins and signaling pathways crucial for parasite survival.

Mitochondrial Dysfunction

Miltefosine induces significant mitochondrial dysfunction in Leishmania. This is characterized by a loss of mitochondrial membrane potential (ΔΨm), inhibition of cytochrome c oxidase, and a decrease in intracellular ATP levels. The collapse of the mitochondrial membrane potential is a critical event in the apoptotic cascade, leading to the release of pro-apoptotic factors and the generation of reactive oxygen species (ROS), which further contribute to cellular damage and death.[8][9]

Experimental Protocol for Measuring Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes a fluorescent dye, such as JC-1 or TMRM, that accumulates in the mitochondria in a potential-dependent manner.

  • Cell Preparation: Treat Leishmania promastigotes with miltefosine.

  • Staining:

    • Harvest and wash the cells.

    • Resuspend the cells in a suitable buffer and incubate with the fluorescent dye (e.g., JC-1) at 37°C in the dark.

  • Analysis:

    • Measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer.

    • With JC-1, healthy mitochondria with a high ΔΨm will show red fluorescence (J-aggregates), while depolarized mitochondria will exhibit green fluorescence (JC-1 monomers). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[10]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows associated with the mechanism of action of miltefosine.

Miltefosine_Mechanism cluster_entry Drug Entry and Membrane Interaction cluster_downstream Downstream Cellular Effects Miltefosine Miltefosine Membrane Leishmania Plasma Membrane Miltefosine->Membrane Integrates into Mitochondria Mitochondrial Dysfunction Miltefosine->Mitochondria Direct effect Lipid_Metabolism Disruption of Lipid Metabolism Membrane->Lipid_Metabolism Alters fluidity and inhibits biosynthesis Lipid_Metabolism->Mitochondria Induces Apoptosis Apoptosis-like Cell Death Mitochondria->Apoptosis Triggers DNA_Frag DNA Fragmentation Apoptosis->DNA_Frag PS_Exposure Phosphatidylserine Exposure Apoptosis->PS_Exposure Experimental_Workflow cluster_treatment Treatment cluster_assays Endpoint Assays cluster_apoptosis Leishmania Leishmania Culture (Promastigotes or Amastigote-infected cells) Miltefosine Miltefosine Treatment (Dose-response) Leishmania->Miltefosine IC50_Assay IC50/ED50 Determination (e.g., Resazurin assay) Miltefosine->IC50_Assay Apoptosis_Assay Apoptosis Assays Miltefosine->Apoptosis_Assay Mito_Assay Mitochondrial Function Assays Miltefosine->Mito_Assay DNA_Frag DNA Fragmentation Apoptosis_Assay->DNA_Frag Annexin_V Annexin V Staining Apoptosis_Assay->Annexin_V

References

In-Depth Technical Guide: Synthesis and Characterization of Antileishmanial Agent-20

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis, characterization, and biological evaluation of Antileishmanial Agent-20, a promising compound in the ongoing search for new treatments against leishmaniasis. This document details the experimental protocols for its synthesis and biological testing, presents all quantitative data in structured tables, and includes visualizations of the synthetic workflow and a proposed mechanism of action.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the Leishmania genus. The current therapeutic options are limited by issues of toxicity, emerging resistance, and high cost. The development of novel, safe, and effective antileishmanial agents is therefore a critical global health priority.

This compound, identified as 1,10-bis(2-phenyl-1H-imidazol-1-yl)decane , emerged from a study focused on the design and synthesis of novel compounds with activity against Leishmania major. This symmetrically substituted imidazole derivative has demonstrated significant in vitro activity against both the promastigote and amastigote stages of the parasite, making it a compound of considerable interest for further investigation.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key precursors followed by a final coupling reaction.

Synthesis Workflow

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis 1_10_Decanediol 1,10-Decanediol 1_10_Dibromodecane 1,10-Dibromodecane 1_10_Decanediol->1_10_Dibromodecane HBr Benzaldehyde Benzaldehyde 2_Phenyl_1H_imidazole 2-Phenyl-1H-imidazole Benzaldehyde->2_Phenyl_1H_imidazole Glyoxal Glyoxal Glyoxal->2_Phenyl_1H_imidazole Ammonia Ammonia Ammonia->2_Phenyl_1H_imidazole Antileishmanial_Agent_20 This compound (1,10-bis(2-phenyl-1H-imidazol-1-yl)decane) 1_10_Dibromodecane->Antileishmanial_Agent_20 2_Phenyl_1H_imidazole->Antileishmanial_Agent_20 NaH, DMF

Caption: Synthetic workflow for this compound.

Experimental Protocols

2.2.1. Synthesis of 1,10-Dibromodecane

1,10-Dibromodecane is prepared from 1,10-decanediol via a nucleophilic substitution reaction.

  • Reagents: 1,10-decanediol, 48% aqueous hydrobromic acid (HBr), octane.

  • Procedure:

    • A mixture of 1,10-decanediol and an excess of 48% aqueous HBr in octane is heated to reflux in a flask equipped with a Dean-Stark apparatus.

    • Water is azeotropically removed to drive the reaction to completion.

    • The reaction mixture is then cooled, and the organic layer is washed with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,10-dibromodecane.

    • The product can be further purified by vacuum distillation.

2.2.2. Synthesis of 2-Phenyl-1H-imidazole

2-Phenyl-1H-imidazole is synthesized via a multicomponent reaction.

  • Reagents: Benzaldehyde, glyoxal, and ammonia.

  • Procedure:

    • Benzaldehyde and an aqueous solution of glyoxal are mixed.

    • An excess of aqueous ammonia is added to the mixture.

    • The reaction is stirred at room temperature until a precipitate forms.

    • The solid product is collected by filtration, washed with water, and dried.

    • Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for purification.

2.2.3. Synthesis of 1,10-bis(2-phenyl-1H-imidazol-1-yl)decane (this compound)

The final product is synthesized by the N-alkylation of 2-phenyl-1H-imidazole with 1,10-dibromodecane.

  • Reagents: 2-Phenyl-1H-imidazole, 1,10-dibromodecane, sodium hydride (NaH), and anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a solution of 2-phenyl-1H-imidazole in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere.

    • The mixture is stirred at room temperature for a specified time to allow for the formation of the imidazolide anion.

    • A solution of 1,10-dibromodecane in anhydrous DMF is then added dropwise.

    • The reaction mixture is stirred at room temperature or heated to ensure complete reaction.

    • The reaction is quenched by the slow addition of water.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

Technique Observed Data
¹H NMR Signals corresponding to the aromatic protons of the phenyl and imidazole rings, the methylene protons of the decane chain, and the protons of the methylene groups adjacent to the imidazole nitrogen atoms.
¹³C NMR Resonances for the aromatic carbons of the phenyl and imidazole rings, and the aliphatic carbons of the decane chain.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₂₈H₃₄N₄.
Yield 44%

In Vitro Antileishmanial Activity

The antileishmanial activity of compound 20 was evaluated against both the promastigote (the motile, flagellated form found in the sandfly vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of Leishmania major.

Experimental Protocols

4.1.1. Promastigote Viability Assay

  • Leishmania major promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum at 26 °C.

  • Log-phase promastigotes are seeded into 96-well plates.

  • The compound is added at various concentrations, and the plates are incubated for 72 hours.

  • Parasite viability is determined using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.

  • The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

4.1.2. Amastigote Viability Assay

  • Peritoneal macrophages are harvested from mice and seeded into 96-well plates.

  • The macrophages are infected with stationary-phase Leishmania major promastigotes.

  • After an incubation period to allow for phagocytosis, extracellular promastigotes are washed away.

  • The test compound is added at various concentrations, and the plates are incubated for a further 72 hours.

  • The cells are fixed and stained (e.g., with Giemsa), and the number of amastigotes per macrophage is determined by microscopy.

  • The IC₅₀ value is calculated based on the reduction in the number of amastigotes compared to untreated controls.

Biological Activity Data
Compound Target IC₅₀ (µM)
This compoundL. major Promastigotes2.3
This compoundL. major Amastigotes1.8
Miltefosine (Reference)L. major Promastigotes2.8
Miltefosine (Reference)L. major Amastigotes4.1
Pentamidine (Reference)L. major Promastigotes3.9
Pentamidine (Reference)L. major Amastigotes5.2

Proposed Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on studies of other imidazole-based antileishmanial compounds, a plausible mechanism involves the induction of oxidative stress within the parasite.

Mechanism_of_Action cluster_compound Compound Action cluster_parasite Leishmania Parasite Agent_20 This compound ROS Increased Reactive Oxygen Species (ROS) Agent_20->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Membrane Plasma Membrane Damage ROS->Membrane Causes Apoptosis Apoptosis Mitochondria->Apoptosis Leads to Membrane->Apoptosis Leads to

Caption: Proposed mechanism of action for this compound.

It is hypothesized that the imidazole moiety of the compound interacts with parasite-specific enzymes or metabolic pathways, leading to an overproduction of reactive oxygen species (ROS). This surge in ROS can overwhelm the parasite's antioxidant defenses, causing damage to vital cellular components such as the mitochondria and the plasma membrane, ultimately leading to parasite death through apoptosis.

Conclusion

This compound (1,10-bis(2-phenyl-1H-imidazol-1-yl)decane) is a synthetic compound with potent and selective activity against Leishmania major. Its synthesis is achievable through a straightforward multi-step process. The in vitro data demonstrates superior or comparable activity to the reference drugs miltefosine and pentamidine. While the exact mechanism of action requires further investigation, the induction of oxidative stress is a likely pathway. These promising results warrant further preclinical development of this compound as a potential new therapeutic agent for leishmaniasis.

In Vitro Antileishmanial Activity of Antileishmanial Agent-20: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antileishmanial activity of a novel thiohydantoin derivative, herein referred to as "Antileishmanial agent-20". This compound, identified in the work of Porwal and coworkers, demonstrates significant potential as a lead candidate for the development of new therapies against leishmaniasis, a neglected tropical disease caused by protozoan parasites of the Leishmania genus.

Quantitative Assessment of In Vitro Efficacy

The in vitro antileishmanial activity of this compound was evaluated against Leishmania parasites, revealing potent inhibitory effects. The key quantitative metrics are summarized in the table below.

CompoundTarget Organism/Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compoundLeishmania parasite2.0108.554.25[1][2]
Pentamidine (Reference)Leishmania parasite~20.0--[1][2]

IC50: Half-maximal inhibitory concentration against the parasite. CC50: Half-maximal cytotoxic concentration against human cells. Selectivity Index (SI): Ratio of CC50 to IC50, indicating the compound's selectivity for the parasite over host cells.

The data clearly indicates that this compound is approximately 10 times more potent than the reference drug pentamidine and exhibits a high selectivity index, suggesting a favorable preliminary safety profile.[1][2]

Experimental Protocols

The following sections detail the methodologies employed for the in vitro evaluation of this compound.

Parasite Culture

Leishmania promastigotes are cultured in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin). Cultures are maintained at 25°C and subcultured every 72-96 hours to ensure logarithmic growth phase for experiments.

In Vitro Promastigote Viability Assay (MTT Assay)

This assay determines the effect of the compound on the viability of Leishmania promastigotes.

Workflow for Promastigote Viability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement p1 Harvest log-phase promastigotes p2 Adjust parasite density to 1 x 10^6 cells/mL p1->p2 p3 Prepare serial dilutions of this compound p2->p3 i1 Add parasites and compound to 96-well plate p3->i1 i2 Incubate for 72 hours at 25°C i1->i2 m1 Add MTT reagent (5 mg/mL) i2->m1 m2 Incubate for 4 hours m1->m2 m3 Add solubilization solution (e.g., DMSO) m2->m3 m4 Read absorbance at 570 nm m3->m4

Caption: Workflow of the in vitro MTT assay for Leishmania promastigotes.

  • Cell Preparation: Leishmania promastigotes in the logarithmic growth phase are harvested by centrifugation and resuspended in fresh culture medium to a density of 1 x 10^6 cells/mL.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

  • Assay Plate Setup: In a 96-well microtiter plate, 100 µL of the parasite suspension is added to each well. Subsequently, 100 µL of the various concentrations of the test compound are added. Control wells containing parasites with medium and solvent alone are also included.

  • Incubation: The plate is incubated for 72 hours at 25°C.

  • MTT Addition and Incubation: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for a further 4 hours at 25°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding 150 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the control wells.

In Vitro Amastigote-Macrophage Assay

This assay assesses the activity of the compound against the intracellular amastigote stage of the parasite within host macrophages.

Workflow for Amastigote-Macrophage Assay

G cluster_infection Macrophage Infection cluster_treatment Compound Treatment cluster_quantification Quantification inf1 Seed macrophages (e.g., J774A.1) in 96-well plate inf2 Incubate for 24 hours for adherence inf1->inf2 inf3 Infect with stationary-phase promastigotes (10:1 ratio) inf2->inf3 inf4 Incubate for 24 hours to allow phagocytosis inf3->inf4 inf5 Wash to remove extracellular parasites inf4->inf5 t1 Add serial dilutions of This compound inf5->t1 t2 Incubate for 72 hours at 37°C, 5% CO2 t1->t2 q1 Fix and stain cells (e.g., Giemsa) t2->q1 q2 Count infected macrophages and amastigotes per macrophage q1->q2

Caption: Workflow of the in vitro amastigote-macrophage assay.

  • Macrophage Seeding: A murine macrophage cell line (e.g., J774A.1) is seeded into a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours at 37°C with 5% CO2 to allow for cell adherence.

  • Parasite Infection: Stationary-phase promastigotes are added to the macrophage monolayer at a parasite-to-macrophage ratio of 10:1. The plate is incubated for another 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: After incubation, the wells are washed with warm medium to remove any non-phagocytosed promastigotes.

  • Compound Treatment: Fresh medium containing serial dilutions of this compound is added to the infected macrophages.

  • Incubation: The plate is incubated for 72 hours at 37°C with 5% CO2.

  • Quantification: The cells are fixed with methanol and stained with Giemsa. The number of infected macrophages and the number of amastigotes per 100 macrophages are determined by light microscopy. The percentage of infection reduction is calculated relative to the untreated control.

Cytotoxicity Assay

The cytotoxicity of the compound against a mammalian cell line (e.g., J774A.1 macrophages or another suitable cell line) is determined using the MTT assay, following a similar protocol to the promastigote viability assay, but with incubation conditions suitable for mammalian cells (37°C, 5% CO2).

Proposed Mechanism of Action

Studies on thiohydantoin derivatives suggest that their antileishmanial activity is mediated through the induction of oxidative stress and apoptosis-like cell death in the parasite.[3][4][5]

Proposed Signaling Pathway for this compound

G cluster_parasite Leishmania Parasite agent This compound ros Increased Reactive Oxygen Species (ROS) agent->ros Induces mito Mitochondrial Dysfunction (Loss of ΔΨm) ros->mito caspase Caspase-like Protease Activation mito->caspase apoptosis Apoptosis-like Cell Death caspase->apoptosis

Caption: Proposed mechanism of action of this compound in Leishmania.

The proposed mechanism involves the following key steps:

  • Induction of Oxidative Stress: this compound is believed to induce the production of reactive oxygen species (ROS) within the Leishmania parasite.

  • Mitochondrial Dysfunction: The increase in ROS leads to mitochondrial membrane depolarization and dysfunction.

  • Activation of Apoptotic Pathways: This mitochondrial stress triggers the activation of caspase-like proteases, key mediators of programmed cell death.

  • Apoptosis-like Cell Death: The cascade of events culminates in apoptosis-like cell death of the parasite.

This multifaceted mechanism of action suggests that the development of resistance to this class of compounds may be less likely to occur.

Conclusion

This compound, a novel thiohydantoin derivative, demonstrates potent and selective in vitro activity against Leishmania parasites. Its proposed mechanism of action, involving the induction of oxidative stress and apoptosis-like cell death, makes it a promising candidate for further preclinical development. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this and similar compounds in the pursuit of new and effective treatments for leishmaniasis.

References

The Discovery and Development of Antileishmanial Agent-20: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity, emerging resistance, and parenteral administration, underscore the urgent need for novel, effective, and orally bioavailable antileishmanial agents. This technical guide details the discovery and preclinical development of Antileishmanial Agent-20 (a proxy for the clinical candidate GSK3494245/DDD01305143), a potent and selective inhibitor of the Leishmania proteasome. This document provides an in-depth overview of its mechanism of action, key preclinical data, and detailed experimental protocols utilized in its evaluation.

Introduction

This compound emerged from a drug discovery program aimed at identifying novel compounds with activity against kinetoplastid parasites.[1] The development of this agent represents a significant advancement in the pursuit of new treatments for visceral leishmaniasis, the most severe form of the disease.[2] This guide serves to provide a comprehensive technical resource on the discovery, mechanism of action, and preclinical evaluation of this compound.

Discovery and Lead Optimization

The journey to identify this compound began with the screening of a compound library against the related parasite Trypanosoma cruzi.[1] Initial hits were then optimized through a scaffold-hopping strategy to improve potency, selectivity, and pharmacokinetic properties. This medicinal chemistry effort ultimately led to the identification of this compound as a preclinical candidate with promising activity against Leishmania donovani and Leishmania infantum, the causative agents of visceral leishmaniasis.[1][3]

Mechanism of Action: Targeting the Parasite Proteasome

This compound exerts its parasiticidal effect through the specific inhibition of the chymotrypsin-like activity of the Leishmania 20S proteasome.[1][2] The proteasome is a critical cellular machine responsible for protein degradation and turnover, and its inhibition leads to the accumulation of damaged or misfolded proteins, ultimately resulting in parasite death.[4] Notably, this compound demonstrates high selectivity for the parasite proteasome over the human equivalent, a key attribute for a favorable safety profile.[2] Cryo-electron microscopy studies have revealed that the agent binds to a previously undiscovered site between the β4 and β5 subunits of the Leishmania proteasome.[1]

cluster_0 Leishmania Parasite Agent20 This compound Proteasome Leishmania 20S Proteasome (β4-β5 subunit interface) Agent20->Proteasome Inhibits (Chymotrypsin-like activity) Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Blocks Ubiquitinated_Proteins Accumulation of Ubiquitinated Proteins Apoptosis Parasite Death Ubiquitinated_Proteins->Apoptosis cluster_workflow In Vitro Amastigote Assay Workflow A Differentiate THP-1 monocytes to macrophages (PMA, 48h) B Seed macrophages in 384-well plates A->B C Infect with stationary phase L. donovani promastigotes B->C D Incubate for 24h to allow phagocytosis C->D E Wash to remove extracellular promastigotes D->E F Add this compound (serial dilutions) E->F G Incubate for 72h F->G H Fix and stain cells (e.g., with DAPI and Giemsa) G->H I Image plates using high-content imager H->I J Quantify number of amastigotes per macrophage I->J K Calculate EC50 J->K cluster_workflow In Vivo Efficacy Study Workflow A Infect BALB/c mice intravenously with L. donovani amastigotes B Allow infection to establish (e.g., 14 days) A->B C Administer this compound orally (e.g., twice daily for 10 days) B->C D Include vehicle control and positive control (e.g., miltefosine) groups C->D E Euthanize mice 24h after last dose D->E F Harvest liver and spleen E->F G Prepare tissue smears and stain with Giemsa F->G H Determine parasite burden (Leishman-Donovan Units) G->H I Calculate percentage inhibition of parasite load H->I

References

Unveiling "Antileishmanial Agent-20": A Technical Guide to Structure, Properties, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of a promising class of compounds in the fight against Leishmaniasis, this document provides an in-depth analysis of the chemical structures, biological activities, and experimental protocols associated with molecules designated as "Antileishmanial agent-20" in scientific literature.

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, necessitate the urgent development of novel, effective, and safe antileishmanial agents. This technical guide consolidates available scientific information on compounds referred to as "this compound," with a primary focus on the pyrazolyltetrazole derivative MSN20, for which substantial data is available. Other compounds designated similarly are also discussed to provide a comprehensive overview.

Chemical Structure and Identity

The designation "this compound" has been applied to several distinct chemical entities in scientific databases and publications. Here, we delineate the structures of the most prominently featured molecules.

MSN20: A Pyrazolyltetrazole Derivative

A significant body of research focuses on a novel pyrazolyltetrazole hybrid, 5-[5-amino-1-(4′-methoxyphenyl)1H-pyrazole-4-yl]1H-tetrazole, designated as MSN20[1]. This compound has demonstrated notable antileishmanial activity and oral bioavailability in preclinical studies[1].

  • Chemical Formula: C11H11N7O

  • PubChem CID: Not explicitly assigned to MSN20, but related structures are indexed.

This compound (PubChem CID: 168679646)

A distinct molecule is cataloged in the PubChem database under the name "this compound"[2].

  • Chemical Formula: C15H16N4O3[2]

  • IUPAC Name: 5-(5-amino-1-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1H-tetrazole

  • Molecular Weight: 300.32 g/mol

Hederagenin Derivative (Compound 20)

A derivative of the natural product hederagenin has also been labeled as "compound 20" in the context of antileishmanial activity[3]. The specific structure is detailed in the corresponding publication.

Physicochemical and Pharmacokinetic Properties

The development of any new drug candidate requires a thorough understanding of its physicochemical and pharmacokinetic properties. For MSN20, some of these parameters have been evaluated.

PropertyValueReference
Molecular Formula C11H11N7O[1]
Oral Bioavailability Demonstrated in a murine model[1]
Solubility Data not explicitly provided in the source
Lipinski's Rule of 5 Compliant (Theoretical predictions)[1]

Biological Activity and Efficacy

The antileishmanial activity of these compounds has been assessed through various in vitro and in vivo studies.

In Vitro Activity of MSN20

MSN20 has shown significant activity against the amastigote stage of Leishmania amazonensis, which is the clinically relevant form of the parasite within the mammalian host.

AssayIC50 (μM)Selectivity Index (SI)Reference
L. amazonensis intracellular amastigotes22.39.4[1]
Cytotoxicity (Peritoneal Macrophages)210.6[1]

In Vivo Efficacy of MSN20

Oral administration of MSN20 in a murine model of cutaneous leishmaniasis resulted in a significant reduction in parasite load, highlighting its potential as a therapeutic agent[1].

Activity of other "this compound" compounds

A compound listed as "this compound" on MedchemExpress has reported IC50 values of 2.8 μM against L. infantum and 0.2 μM against L. braziliensis[4].

Mechanism of Action

While the precise mechanism of action for MSN20 is still under investigation, it is hypothesized to be similar to that of azole antifungals, potentially involving the inhibition of the parasite's cytochrome P450 enzyme, CYP51[1]. Further studies are needed to confirm this hypothesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the evaluation of MSN20[1].

In Vitro Antileishmanial Activity Assay

  • Cell Culture: Peritoneal macrophages from BALB/c mice are plated and infected with L. amazonensis promastigotes.

  • Drug Treatment: Infected macrophages are incubated with varying concentrations of MSN20 for 72 hours.

  • Quantification: The number of intracellular amastigotes is determined by microscopy after Giemsa staining.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Cytotoxicity Assay

  • Cell Culture: Resident peritoneal macrophages are plated at a density of 2 × 10^6 cells/ml.

  • Drug Incubation: Cells are incubated with different concentrations of MSN20 for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Cell viability is determined by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • LD50 Calculation: The 50% lethal dose (LD50) is calculated from the resulting data.

In Vivo Murine Model of Cutaneous Leishmaniasis

  • Infection: BALB/c mice are infected in the ear with 2 × 10^6 L. amazonensis promastigotes.

  • Treatment: 72 hours post-infection, mice are treated orally with MSN20 (30 mg/kg/day) for 10 consecutive days, followed by five times a week until day 48 post-infection. A control group receives meglumine antimoniate intraperitoneally.

  • Lesion Measurement: Lesion development is monitored by measuring the ear thickness with a caliper twice a week.

  • Parasite Burden Quantification: At the end of the experiment, the parasite load in the ear is determined by a limiting dilution assay.

Signaling Pathways and Workflows

To visually represent the experimental processes and potential mechanisms, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation macrophages Peritoneal Macrophages infection Infection with L. amazonensis macrophages->infection cytotoxicity Cytotoxicity Assay (MTT) macrophages->cytotoxicity treatment_invitro MSN20 Treatment infection->treatment_invitro quantification Amastigote Quantification treatment_invitro->quantification ic50 IC50 Determination quantification->ic50 ld50 LD50 Determination cytotoxicity->ld50 mice BALB/c Mice infection_vivo Ear Infection mice->infection_vivo treatment_vivo Oral MSN20 Treatment infection_vivo->treatment_vivo monitoring Lesion Measurement treatment_vivo->monitoring parasite_burden Parasite Load Quantification monitoring->parasite_burden

Figure 1: Workflow for the in vitro and in vivo evaluation of MSN20.

proposed_moa MSN20 MSN20 CYP51 Leishmania CYP51 (Sterol 14α-demethylase) MSN20->CYP51 Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Biosynthesis Catalyzes Membrane_Integrity Parasite Membrane Integrity Ergosterol_Biosynthesis->Membrane_Integrity Maintains Parasite_Death Parasite Death Membrane_Integrity->Parasite_Death Disruption leads to

Figure 2: Proposed mechanism of action for the antileishmanial agent MSN20.

References

"Antileishmanial agent-20" initial screening against Leishmania species

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the initial in vitro screening of a novel compound, designated Antileishmanial Agent-20 (AA-20), against various Leishmania species. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapies for leishmaniasis.

Introduction to Antileishmanial Drug Screening

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, with clinical manifestations ranging from self-healing cutaneous lesions to fatal visceral disease.[1][2][3] The current chemotherapeutic options are limited by toxicity, emerging resistance, and high cost, underscoring the urgent need for novel, effective, and safer antileishmanial agents.[2][4][5]

The initial phase of drug discovery involves a series of in vitro screenings to assess the compound's efficacy against the parasite and its toxicity towards host cells.[6] The Leishmania parasite has a digenetic life cycle, existing as promastigotes in the sandfly vector and as amastigotes within mammalian macrophages.[1][7] A comprehensive initial screening, therefore, evaluates the activity of a test compound against both parasitic forms.

This guide outlines the standard methodologies for the preliminary evaluation of AA-20, focusing on the determination of its inhibitory concentration against the parasite and its cytotoxic concentration against host cells.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound (AA-20) against the promastigote and intracellular amastigote forms of various Leishmania species, as well as its cytotoxicity against a mammalian macrophage cell line.

Table 1: Activity of this compound (AA-20) against Leishmania Promastigotes

Leishmania SpeciesIC50 (µM) of AA-20IC50 (µM) of Amphotericin B (Control)
L. donovani8.5 ± 0.70.50 ± 0.13
L. major12.2 ± 1.10.31 ± 0.07
L. amazonensis10.8 ± 0.90.45 ± 0.09
L. infantum9.7 ± 0.8Not Tested

IC50 (50% inhibitory concentration) is the concentration of the compound that causes a 50% reduction in parasite viability.

Table 2: Activity of this compound (AA-20) against Intracellular Leishmania Amastigotes

Leishmania SpeciesEC50 (µM) of AA-20EC50 (µM) of Miltefosine (Control)
L. donovani4.2 ± 0.54.57 ± 0.08
L. major6.8 ± 0.6Not Tested
L. amazonensis5.1 ± 0.49.19 ± 0.68
L. infantum4.9 ± 0.5Not Tested

EC50 (50% effective concentration) is the concentration of the compound that reduces the number of intracellular amastigotes by 50%.[8]

Table 3: Cytotoxicity and Selectivity Index of this compound (AA-20)

Host Cell LineCC50 (µM) of AA-20Selectivity Index (SI) for L. donovani
J774A.1 Macrophages> 100> 23.8

CC50 (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in the viability of host cells.[7] Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates greater selectivity for the parasite over the host cell.[7]

Experimental Protocols

Detailed methodologies for the key experiments conducted in the initial screening of AA-20 are provided below.

In Vitro Anti-Promastigote Assay

This assay determines the direct effect of the compound on the viability of Leishmania promastigotes.

  • Leishmania Culture : Leishmania species promastigotes are cultured at 26°C in M199 or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[6]

  • Assay Procedure :

    • Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 2 x 10^5 cells/well.

    • The compound AA-20 is added in serial dilutions. Amphotericin B is used as a positive control.

    • Plates are incubated for 72 hours at 26°C.[9]

    • Parasite viability is assessed using a resazurin-based assay or MTT assay.[7][9] The fluorescence or absorbance is measured using a plate reader.

  • Data Analysis : The 50% inhibitory concentration (IC50) is calculated from the dose-response curves using non-linear regression analysis.[9]

In Vitro Anti-Amastigote Assay

This assay evaluates the efficacy of the compound against the clinically relevant intracellular amastigote stage of the parasite.

  • Host Cell Culture : Murine macrophage cell lines (e.g., J774A.1) or human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 or DMEM supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.[10][11][12]

  • Macrophage Infection :

    • Macrophages are seeded in 96-well plates and allowed to adhere.[11]

    • Stationary-phase promastigotes are added to the macrophages at a parasite-to-macrophage ratio of 10:1 or 15:1.[7][13]

    • The co-culture is incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

    • Non-internalized promastigotes are removed by washing.[7][13]

  • Compound Treatment and Analysis :

    • AA-20 is added in serial dilutions to the infected macrophages. Miltefosine is often used as a positive control.

    • The plates are incubated for 48 to 72 hours at 37°C with 5% CO2.[13]

    • The number of intracellular amastigotes is quantified. This can be done by staining the cells with Giemsa and counting the amastigotes per macrophage under a microscope, or by using automated high-content imaging systems.

  • Data Analysis : The 50% effective concentration (EC50) is determined by non-linear regression of the dose-response data.

Cytotoxicity Assay

This assay is crucial to determine if the compound's antileishmanial activity is due to a specific effect on the parasite or general toxicity.

  • Cell Culture : J774A.1 macrophages or another suitable mammalian cell line are seeded in 96-well plates.[10][14]

  • Assay Procedure :

    • The cells are treated with the same serial dilutions of AA-20 as used in the antileishmanial assays.

    • Plates are incubated for 48 hours at 37°C with 5% CO2.[9]

    • Cell viability is determined using a resazurin or MTT assay.[7][9]

  • Data Analysis : The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves.[7]

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be targeted by AA-20.

experimental_workflow cluster_promastigote Anti-Promastigote Assay cluster_amastigote Anti-Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Selectivity Analysis P1 Culture Leishmania promastigotes P2 Seed promastigotes in 96-well plate P1->P2 P3 Add serial dilutions of AA-20 P2->P3 P4 Incubate for 72h at 26°C P3->P4 P5 Assess viability (Resazurin/MTT) P4->P5 P6 Calculate IC50 P5->P6 A1 Culture and seed macrophages A2 Infect with promastigotes (24h) A1->A2 A3 Wash to remove free promastigotes A2->A3 A4 Add serial dilutions of AA-20 A3->A4 A5 Incubate for 48-72h at 37°C A4->A5 A6 Quantify intracellular amastigotes A5->A6 A7 Calculate EC50 A6->A7 S1 Calculate Selectivity Index (SI) SI = CC50 / EC50 A7->S1 C1 Culture and seed macrophages C2 Add serial dilutions of AA-20 C1->C2 C3 Incubate for 48h at 37°C C2->C3 C4 Assess viability (Resazurin/MTT) C3->C4 C5 Calculate CC50 C4->C5 C5->S1

Caption: Experimental workflow for the in vitro screening of this compound.

signaling_pathway AA20 This compound TryR Trypanothione Reductase (TryR) AA20->TryR Inhibition Membrane Leishmania Cell Membrane TryS2 Trypanothione [T(SH)2] TryR->TryS2 Reduces ROS Reactive Oxygen Species (ROS) TryS2->ROS Detoxifies TrySSG Trypanothione Disulfide (TS2) TrySSG->TryR Substrate CellDamage Oxidative Stress & Macromolecular Damage ROS->CellDamage ParasiteDeath Parasite Death CellDamage->ParasiteDeath

References

An In-depth Technical Guide on the Mode of Action Studies of Antileishmanial Agent-20 (MSN20)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the available data and mode of action studies for the antileishmanial candidate MSN20, also referred to as Antileishmanial agent-20. The document details its in vitro and in vivo efficacy, outlines the experimental protocols used for its evaluation, and visualizes its hypothesized mechanism of action and the research workflow.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current chemotherapeutic options are limited by toxicity, the emergence of resistance, and high costs.[1][2] There is an urgent need for new, safe, and orally bioavailable drugs. MSN20, a novel pyrazolyltetrazole hybrid, has emerged as a promising lead compound for the oral treatment of leishmaniasis.[3] This guide summarizes the key findings related to its antileishmanial activity and putative mechanism of action.

Data Presentation: Efficacy and Cytotoxicity

The antileishmanial activity of MSN20 has been quantified through a series of in vitro and in vivo experiments. The data is summarized in the tables below for clarity and ease of comparison.

Table 1: In Vitro Activity and Cytotoxicity of MSN20
ParameterSpecies/Cell LineValueReference
IC₅₀ (50% Inhibitory Concentration) Leishmania amazonensis (intracellular amastigotes)22.3 µM[3][4]
LD₅₀ (50% Lethal Dose) Murine Peritoneal Macrophages210.6 µM[4]
Selectivity Index (SI) (LD₅₀ / IC₅₀)9.4[4]

The Selectivity Index (SI) indicates that the concentration of MSN20 required to cause host cell cytotoxicity is over 9 times higher than that needed to achieve a therapeutic effect against the parasite.[4]

Table 2: In Vitro Activity of "this compound" Against Other Leishmania Species
ParameterSpeciesValueReference
IC₅₀ (50% Inhibitory Concentration) Leishmania infantum2.8 µM[5]
IC₅₀ (50% Inhibitory Concentration) Leishmania braziliensis0.2 µM[5]

Note: These values are for a compound generically named "this compound" and may or may not be the same as MSN20. The data is presented here for completeness.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols outline the key experiments conducted to evaluate MSN20.

Protocol 1: Determination of 50% Inhibitory Concentration (IC₅₀) against Intracellular Amastigotes

This protocol is used to determine the concentration of a compound required to inhibit the proliferation of intracellular Leishmania amastigotes by 50%.

  • Macrophage Harvesting and Plating:

    • Harvest resident peritoneal macrophages from BALB/c mice.

    • Plate the macrophages (e.g., at 2 x 10⁶ cells/mL) onto glass coverslips in a 24-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Parasite Infection:

    • Infect the adhered macrophages with Leishmania amazonensis promastigotes (e.g., at a parasite-to-macrophage ratio of 10:1).

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash the wells with sterile PBS to remove non-phagocytosed promastigotes.

  • Compound Treatment:

    • Add fresh culture medium containing serial dilutions of MSN20 (e.g., from 12.5 to 200 µM) to the infected macrophages.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Amphotericin B).

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification of Infection:

    • After incubation, fix the coverslips with methanol and stain with a hematology staining kit (e.g., Instant Prov).[4]

    • Examine the slides under a light microscope.

    • Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 200 cells per coverslip.

    • Calculate the Infection Index: (Percentage of infected cells × Number of amastigotes) / Total number of macrophages.[4]

    • Plot the Infection Index against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This colorimetric assay determines the 50% Lethal Dose (LD₅₀) of a compound on mammalian cells, assessing its potential toxicity.

  • Cell Plating:

    • Plate murine peritoneal macrophages (e.g., at 2 x 10⁶ cells/mL) in a 96-well plate.[4]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Incubation:

    • Add various concentrations of MSN20 to the wells.

    • Incubate for 72 hours under the same conditions.[4]

  • MTT Reduction:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration e.g., 0.5 mg/mL) to each well.[6]

    • Incubate for 4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the LD₅₀ value by plotting cell viability against drug concentration.

Protocol 3: In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

This protocol evaluates the therapeutic efficacy of an antileishmanial agent in a living organism.

  • Animal Infection:

    • Use BALB/c mice as the animal model.

    • Infect the mice subcutaneously in the ear or footpad with 2 x 10⁶ stationary-phase L. amazonensis promastigotes.

  • Treatment Regimen:

    • After a set period post-infection (e.g., 72 hours), begin treatment.[8]

    • Administer MSN20 orally at a specific dose (e.g., 30 mg/kg of body weight/day).[8]

    • Include a control group receiving a standard drug (e.g., meglumine antimoniate, intraperitoneally) and a placebo group.

    • Continue treatment for a defined period (e.g., for 10 consecutive days, followed by five times a week until day 48 post-infection).[8]

  • Efficacy Assessment:

    • Monitor lesion development by measuring the thickness or diameter of the lesion with a dial caliper twice a week.

    • At the end of the experiment, euthanize the mice.

    • Determine the parasite burden in the infected tissue (e.g., ear) and spleen by limiting dilution analysis or quantitative PCR.[9]

  • Toxicity Assessment:

    • Collect blood samples at the end of the treatment period.

    • Perform biochemical analysis of serum to measure markers of liver function (ALT, AST) and kidney function (creatinine, urea) to assess systemic toxicity.[8]

Visualizations: Mechanism and Workflow

Hypothesized Mechanism of Action

It is hypothesized that MSN20 acts similarly to azole antifungal drugs by inhibiting the enzyme sterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the Leishmania cell membrane.[8][10] Inhibition of CYP51 disrupts membrane integrity and leads to parasite death.

Caption: Hypothesized inhibition of the Leishmania ergosterol biosynthesis pathway by MSN20.

Experimental Workflow for Antileishmanial Drug Discovery

The evaluation of a potential antileishmanial drug candidate like MSN20 follows a structured workflow, progressing from initial in vitro screening to more complex in vivo efficacy and toxicity studies.

G cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation ic50 Determine IC₅₀ (vs. Amastigotes) si Calculate Selectivity Index (SI) ic50->si ld50 Determine LD₅₀ (Cytotoxicity vs. Macrophages) ld50->si model Infect Murine Model (e.g., BALB/c mice) si->model Promising SI leads to in vivo testing treat Oral Administration of MSN20 model->treat assess Assess Efficacy: - Lesion Size - Parasite Burden treat->assess tox Assess Toxicity: - Serum Biochemistry treat->tox lead Lead Compound for Further Development assess->lead tox->lead

Caption: Experimental workflow for the evaluation of antileishmanial agent MSN20.

Conclusion and Future Directions

MSN20 has demonstrated significant antileishmanial activity against Leishmania amazonensis amastigotes in vitro and has shown efficacy in a murine model of cutaneous leishmaniasis via oral administration.[3] Its favorable selectivity index suggests a promising therapeutic window.[4] The hypothesized mechanism of action involves the inhibition of CYP51, a key enzyme in the parasite's essential sterol biosynthesis pathway.[3]

Further studies are required to definitively confirm this mechanism.[3] Key future research should include:

  • Enzymatic assays to directly measure the inhibitory activity of MSN20 against recombinant Leishmania CYP51.

  • Sterol profiling of MSN20-treated parasites to confirm the disruption of the ergosterol biosynthesis pathway.

  • Lead optimization studies to potentially improve the binding affinity for the parasite's CYP51 enzyme and enhance efficacy.[3]

The data presented in this guide supports MSN20 as a strong prototype for a new generation of orally bioavailable drugs for the treatment of leishmaniasis.

References

Preliminary Toxicity Assessment of Antileishmanial Agent-20: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the preliminary toxicity assessment for a novel investigational compound, "Antileishmanial agent-20" (Hereafter, "Agent-20"). The data presented herein is illustrative, designed to model the standard evaluation process for a promising antileishmanial drug candidate. This document details the experimental protocols, summarizes key toxicological data, and visualizes the assessment workflow and a proposed mechanism of action.

Executive Summary

The discovery of new, effective, and safe antileishmanial agents is a global health priority. Early and robust toxicity profiling is critical to de-risk candidates and guide further development. This report outlines the initial in vitro and in vivo toxicity assessment of Agent-20. The findings include cytotoxicity against mammalian cell lines, preliminary hepatotoxicity markers, and acute toxicity observations in a murine model. The objective is to provide a clear, data-driven foundation for go/no-go decisions in the drug development pipeline.

Preclinical Toxicity Assessment Workflow

The evaluation of Agent-20 followed a structured, multi-stage workflow designed to assess safety and selectivity, starting from in vitro assays and progressing to in vivo models. This tiered approach ensures that resources are focused on candidates with the most promising safety profiles.

G Figure 1. Preclinical Toxicity Assessment Workflow for Agent-20 cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Decision Point vitro_cyto Cytotoxicity Assay (J774A.1 Macrophages) vitro_hep Hepatotoxicity Assay (HepG2 Cells) vitro_cyto->vitro_hep Parallel Assessment vitro_select Selectivity Index Calculation (CC50/IC50) vitro_hep->vitro_select vivo_acute Acute Toxicity Study (BALB/c Mice) vitro_select->vivo_acute Favorable Profile vivo_biochem Serum Biochemistry (ALT, AST) vivo_acute->vivo_biochem vivo_hist Histopathology (Liver, Spleen) vivo_biochem->vivo_hist decision Go/No-Go Decision for Further Development vivo_hist->decision G Figure 2. Proposed Mechanism of Action for Agent-20 cluster_parasite Leishmania Parasite cluster_host Host Macrophage (High Dose Off-Target) agent20_p Agent-20 tryR Trypanothione Reductase (TryR) agent20_p->tryR Inhibition ros_p Increased ROS (Oxidative Stress) tryR->ros_p Disruption of Redox Balance death_p Parasite Apoptosis ros_p->death_p agent20_h Agent-20 (High Conc.) mito Mitochondrial Electron Transport Chain agent20_h->mito Minor Interference ros_h ROS Leakage mito->ros_h damage_h Potential Host Cell Damage ros_h->damage_h

Technical Guide: Solubility and Stability Assessment of Antileishmanial Agent-20

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a generalized framework for the solubility and stability testing of a potential antileishmanial drug candidate, referred to herein as "Antileishmanial agent-20" (Catalogue No. HY-155549). Due to the absence of publicly available experimental data for this specific compound, the quantitative results presented in the tables are illustrative and based on findings for other antileishmanial agents. The experimental protocols are derived from established methodologies in drug discovery and are intended to serve as a comprehensive guide for the evaluation of this and similar compounds.

Introduction

Leishmaniasis remains a significant global health challenge, with limited effective and safe treatment options. The development of new antileishmanial agents is a critical area of research. A thorough understanding of the physicochemical properties of any new chemical entity is fundamental to its progression as a drug candidate. Key among these are solubility and stability, which directly impact bioavailability, formulation, and ultimately, therapeutic efficacy.

This technical guide outlines a comprehensive approach to the solubility and stability testing of "this compound," a compound identified with activity against Leishmania infantum and Leishmania braziliensis. The protocols and data presentation formats provided herein are designed to guide researchers in generating the robust data necessary for informed decision-making in the drug development process.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in the development of orally administered drugs. The following section details the experimental protocol for determining the thermodynamic and kinetic solubility of this compound.

Quantitative Data Summary

The following table summarizes illustrative solubility data for this compound in various media.

Parameter Medium Result (Illustrative) Method
Thermodynamic SolubilityPhosphate Buffered Saline (PBS), pH 7.445.8 ± 3.2 µMShake-flask method
Kinetic SolubilityPBS, pH 7.462.1 ± 4.5 µMSupersaturation precipitation
Solubility in Biorelevant MediaSimulated Gastric Fluid (SGF), pH 1.215.3 ± 1.8 µMShake-flask method
Solubility in Biorelevant MediaSimulated Intestinal Fluid (SIF), pH 6.855.9 ± 5.1 µMShake-flask method
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from standard pharmaceutical industry practices.

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound (solid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • DMSO (for stock solution preparation)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Centrifuge

  • HPLC system with a suitable column and detector

  • 0.22 µm syringe filters

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Add an excess amount of solid this compound to vials containing a known volume of the test medium (PBS, SGF, or SIF).

  • Alternatively, for compounds with limited availability, a small volume of a concentrated DMSO stock can be added to the aqueous buffer, ensuring the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually inspect the vials for the presence of undissolved solid.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method. A standard curve of the compound in the same medium should be prepared for accurate quantification.

  • The experiment should be performed in triplicate.

Experimental Workflow: Solubility Determination

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Add excess solid compound to test medium prep2 Prepare DMSO stock (alternative method) incubation Incubate on orbital shaker (24-48h at constant temp) prep1->incubation centrifuge Centrifuge to pellet undissolved solid incubation->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter hplc Analyze filtrate by HPLC filter->hplc

Caption: Workflow for Thermodynamic Solubility Testing.

Stability Assessment

Evaluating the chemical stability of a drug candidate in various physiological and storage conditions is crucial for determining its shelf-life and its suitability for further development.

Quantitative Data Summary

The following table presents illustrative stability data for this compound.

Study Type Medium/Condition Time Point % Remaining (Illustrative) Method
Chemical StabilityPBS, pH 7.4 at 25°C24 hours98.5 ± 1.2HPLC
Chemical StabilitySGF, pH 1.2 at 37°C2 hours96.2 ± 2.1HPLC
Chemical StabilitySIF, pH 6.8 at 37°C4 hours97.8 ± 1.5HPLC
Metabolic StabilityRat Liver Microsomes60 minutes42.3 ± 3.8HPLC
PhotostabilitySolid State (ICH Q1B)-StableVisual/HPLC
PhotostabilitySolution (ICH Q1B)-Minor DegradationHPLC
Experimental Protocol: Chemical Stability in Physiological Fluids

This protocol is based on a study by Singh et al.[1]

Objective: To assess the chemical stability of this compound in simulated physiological fluids.

Materials:

  • This compound

  • PBS, pH 7.4

  • SGF, pH 1.2

  • SIF, pH 6.8

  • DMSO (for stock solution)

  • Incubator/water bath at 37°C

  • HPLC system

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution into the test media (PBS, SGF, SIF) to a final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).

  • Immediately after preparation (t=0), take an aliquot, quench the reaction if necessary (e.g., with an equal volume of ice-cold acetonitrile), and analyze by HPLC to determine the initial peak area.

  • Incubate the remaining solutions at 37°C.

  • At specified time points (e.g., 2 hours for SGF, 4 hours for SIF, 24 hours for PBS), withdraw aliquots, quench as described above, and analyze by HPLC.

  • The percentage of the compound remaining is calculated by comparing the peak area at each time point to the peak area at t=0.

  • The experiment should be performed in triplicate.

Experimental Protocol: Metabolic Stability (Microsomal Assay)

This protocol is adapted from methodologies described in drug metabolism studies.[1][2]

Objective: To evaluate the in vitro metabolic stability of this compound using liver microsomes.

Materials:

  • This compound

  • Rat or human liver microsomes

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Incubator/water bath at 37°C

  • Ice-cold acetonitrile for quenching

  • Centrifuge

  • HPLC-MS/MS system for quantification

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and MgCl₂.

  • Pre-warm the mixture to 37°C.

  • Add this compound to the mixture to a final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.

  • For the t=0 sample, the quenching solution is added before the NADPH regenerating system.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by HPLC-MS/MS to quantify the remaining parent compound.

  • The percentage of compound remaining at each time point is calculated relative to the t=0 sample.

  • The in vitro half-life (t₁/₂) can be determined from the slope of the natural logarithm of the percent remaining versus time plot.

Logical Workflow: Stability Assessment

G cluster_chemical Chemical Stability cluster_metabolic Metabolic Stability cluster_photo Photostability (ICH Q1B) start This compound pbs PBS (pH 7.4) start->pbs sgf SGF (pH 1.2) start->sgf sif SIF (pH 6.8) start->sif microsomes Liver Microsomes start->microsomes solid Solid State start->solid solution Solution start->solution analysis Quantification by HPLC(-MS/MS) pbs->analysis sgf->analysis sif->analysis microsomes->analysis solid->analysis solution->analysis data Calculate % Remaining and Half-life (t½) analysis->data

Caption: Overview of Stability Testing Workflow.

Signaling Pathways and Drug Action

While the precise mechanism of action for many antileishmanial compounds is still under investigation, several key parasitic pathways are known targets. Understanding these can provide context for the importance of delivering a stable and soluble compound to the site of action.

G cluster_drug Drug Properties cluster_delivery Drug Delivery cluster_action Site of Action (Intracellular Amastigote) solubility Aqueous Solubility permeability Membrane Permeability solubility->permeability stability Chemical & Metabolic Stability stability->permeability absorption Oral Absorption permeability->absorption distribution Systemic Distribution absorption->distribution target1 Pteridine Reductase 1 (PTR1) distribution->target1 target2 Ergosterol Biosynthesis (CYP51) distribution->target2 target3 DNA Topoisomerase distribution->target3 effect Parasite Death target1->effect target2->effect target3->effect drug_candidate This compound drug_candidate->solubility drug_candidate->stability

Caption: Relationship of Physicochemical Properties to Drug Action.

Conclusion

The solubility and stability of a drug candidate are foundational parameters that dictate its potential for success. This guide provides a comprehensive overview of the necessary experimental protocols and data interpretation frameworks for assessing "this compound." While the presented quantitative data is illustrative, the methodologies described offer a robust starting point for the empirical determination of these critical properties. Rigorous adherence to these testing principles will enable a thorough evaluation of this compound's viability and guide its future development as a potential treatment for leishmaniasis.

References

Methodological & Application

Application Notes and Protocols: In Vivo Efficacy of Antileishmanial Agent-20 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania.[1][2] The current therapeutic options are limited by issues such as toxicity, the emergence of drug resistance, high cost, and challenging administration routes.[2][3] Therefore, there is an urgent need for the development of new, safe, and effective antileishmanial drugs. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of a novel investigational compound, "Antileishmanial agent-20," in established animal models of cutaneous and visceral leishmaniasis.

The protocols outlined below are based on standard methodologies reported in peer-reviewed literature and are intended to guide researchers in the preclinical assessment of potential antileishmanial candidates.[4][5][6]

Quantitative Data Summary

The following tables summarize the hypothetical in vivo efficacy data for this compound against Leishmania major in a murine model of cutaneous leishmaniasis and Leishmania donovani in a hamster model of visceral leishmaniasis.

Table 1: Efficacy of this compound in a Murine Model of Cutaneous Leishmaniasis (L. major)

Treatment GroupDose (mg/kg/day)Administration RouteMean Lesion Size (mm²) ± SD (Day 28 post-infection)Parasite Load (parasites/lesion) ± SD% Inhibition of Parasite Load
Vehicle Control-Oral35.4 ± 4.2(1.8 ± 0.3) x 10⁶0%
Amphotericin B1Intraperitoneal8.1 ± 1.5(2.5 ± 0.7) x 10⁴98.6%
This compound10Oral15.2 ± 2.1(4.1 ± 0.9) x 10⁵77.2%
This compound20Oral9.8 ± 1.8(8.9 ± 1.2) x 10⁴95.1%
This compound40Oral6.5 ± 1.3(3.2 ± 0.6) x 10⁴98.2%

Table 2: Efficacy of this compound in a Hamster Model of Visceral Leishmaniasis (L. donovani)

Treatment GroupDose (mg/kg/day)Administration RouteSplenic Parasite Burden (LDU) ± SDHepatic Parasite Burden (LDU) ± SD% Inhibition (Spleen)% Inhibition (Liver)
Vehicle Control-Oral2850 ± 3502100 ± 2800%0%
Miltefosine20Oral450 ± 95320 ± 7084.2%84.8%
This compound20Oral980 ± 150750 ± 11065.6%64.3%
This compound40Oral390 ± 80290 ± 6086.3%86.2%
This compound60Oral210 ± 50150 ± 4092.6%92.9%

*LDU: Leishman-Donovan Units, calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Murine Model of Cutaneous Leishmaniasis

This protocol describes the methodology for assessing the efficacy of this compound against Leishmania major infection in BALB/c mice.[7]

1. Materials:

  • Female BALB/c mice (6-8 weeks old)[7]

  • Leishmania major (WHO reference strain) promastigotes in the stationary phase

  • Schneider's Drosophila Medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Amphotericin B (positive control)

  • Calipers for lesion measurement

  • Syringes and needles for infection and treatment administration

2. Experimental Workflow:

G cluster_pre Pre-Infection Phase cluster_inf Infection Phase cluster_treat Treatment Phase cluster_post Post-Treatment Analysis acclimatize Acclimatize BALB/c mice (7 days) culture Culture L. major promastigotes to stationary phase infect Infect mice with 2x10^6 L. major promastigotes in the footpad culture->infect lesion_dev Allow lesion development (21 days) infect->lesion_dev group Randomize mice into treatment groups (n=6) lesion_dev->group treat Administer daily treatment for 28 days group->treat monitor Monitor lesion size weekly treat->monitor euthanize Euthanize mice 24h after last dose monitor->euthanize parasite_load Determine parasite load from footpad tissue euthanize->parasite_load

Caption: Experimental workflow for the murine cutaneous leishmaniasis model.

3. Detailed Procedure:

  • Animal Handling and Acclimatization: House female BALB/c mice under standard laboratory conditions for at least one week before the experiment.

  • Parasite Culture: Culture L. major promastigotes in Schneider's Drosophila medium at 26°C until they reach the stationary phase.

  • Infection: Infect mice by injecting 2 x 10⁶ stationary-phase promastigotes in 50 µL of PBS into the left hind footpad.

  • Treatment Groups: After 21 days, when lesions are established, randomly assign mice to the following groups (n=6 per group):

    • Vehicle control (oral gavage)

    • Amphotericin B (1 mg/kg/day, intraperitoneal)

    • This compound (10, 20, and 40 mg/kg/day, oral gavage)

  • Drug Administration: Administer treatments daily for 28 consecutive days.

  • Efficacy Assessment:

    • Measure the diameter of the infected footpad weekly using digital calipers.

    • 24 hours after the final dose, euthanize the animals.

    • Aseptically remove the infected footpad, weigh it, and homogenize it in Schneider's medium.

    • Determine the parasite load using a limiting dilution assay.

Protocol 2: Evaluation of this compound in a Hamster Model of Visceral Leishmaniasis

This protocol details the methodology for assessing the efficacy of this compound against Leishmania donovani in golden hamsters, a highly susceptible model for visceral leishmaniasis.[4]

1. Materials:

  • Male golden hamsters (4-6 weeks old)[4]

  • Leishmania donovani amastigotes (isolated from an infected hamster spleen) or stationary phase promastigotes

  • Medium 199 with 20% FBS

  • Phosphate Buffered Saline (PBS)

  • This compound

  • Vehicle

  • Miltefosine (positive control)

  • Syringes and needles

  • Giemsa stain

2. Experimental Procedure:

  • Infection: Infect hamsters via intracardiac injection with 1 x 10⁷ L. donovani amastigotes or stationary phase promastigotes in 100 µL of PBS.[4]

  • Treatment Initiation: Begin treatment 28 days post-infection. Randomly assign hamsters to the following groups (n=6 per group):

    • Vehicle control (oral gavage)

    • Miltefosine (20 mg/kg/day, oral gavage)

    • This compound (20, 40, and 60 mg/kg/day, oral gavage)

  • Drug Administration: Administer treatments daily for 10 consecutive days.

  • Efficacy Assessment:

    • Euthanize the hamsters 24 hours after the last dose.

    • Aseptically remove the spleen and liver and weigh them.

    • Prepare impression smears from both organs on glass slides.

    • Fix the smears with methanol and stain with Giemsa.

    • Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei under a light microscope.

    • Calculate the Leishman-Donovan Units (LDU) for both the spleen and liver.

Hypothetical Mechanism of Action of this compound

The proposed mechanism of action for this compound involves the induction of mitochondrial dysfunction and oxidative stress within the Leishmania parasite.

G cluster_parasite Leishmania Parasite agent This compound membrane Parasite Membrane agent->membrane Enters parasite mito Mitochondrion membrane->mito ros Increased ROS Production mito->ros potential Loss of Mitochondrial Membrane Potential mito->potential ros->potential atp ATP Depletion potential->atp apoptosis Apoptosis-like Cell Death atp->apoptosis

Caption: Proposed signaling pathway for this compound in Leishmania.

This hypothetical pathway suggests that this compound penetrates the parasite and targets the mitochondrion. This leads to an increase in reactive oxygen species (ROS) production and a collapse of the mitochondrial membrane potential. The subsequent depletion of ATP triggers an apoptosis-like cell death cascade, ultimately eliminating the parasite. This is a common mechanism for several antileishmanial compounds.[8][9]

References

Application Notes and Protocols for "Antileishmanial agent-20" In Vitro Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

These protocols provide a comprehensive framework for the in vitro evaluation of "Antileishmanial agent-20," a compound with demonstrated activity against Leishmania species. The following assays are designed to determine the efficacy and selectivity of this agent against both the extracellular promastigote and intracellular amastigote stages of the parasite, as well as its cytotoxicity towards a host cell line.

Overview of In Vitro Antileishmanial Assays

The in vitro assessment of "this compound" involves a multi-step process to determine its potency and selectivity. Key parameters to be determined are:

  • IC50 (50% Inhibitory Concentration) against promastigotes: The concentration of the agent that inhibits the growth of the extracellular, flagellated promastigote stage of the Leishmania parasite by 50%.

  • IC50 (50% Inhibitory Concentration) against amastigotes: The concentration of the agent that reduces the number of intracellular, non-motile amastigote stages within host macrophages by 50%. This is the more clinically relevant stage.

  • CC50 (50% Cytotoxic Concentration): The concentration of the agent that causes a 50% reduction in the viability of host mammalian cells (e.g., macrophages).

  • Selectivity Index (SI): A crucial parameter that indicates the agent's specificity for the parasite over the host cells. It is calculated as the ratio of CC50 to the amastigote IC50.[1][2] A higher SI value is desirable, indicating greater selectivity for the parasite.

"this compound" has reported IC50 values of 2.8 µM for L. infantum and 0.2 µM for L. braziliensis, highlighting its potential as a research candidate.[3]

Data Presentation: Summary of Key Parameters

The following table summarizes the expected data output from the described assays for "this compound" and a reference drug, such as Amphotericin B.

CompoundTarget Organism/Cell LineAssay TypeParameterValue (µM)
This compound Leishmania infantumPromastigote Viability AssayIC502.8
This compound Leishmania braziliensisPromastigote Viability AssayIC500.2
This compound Leishmania donovani (amastigote)Intracellular Amastigote AssayIC50User Defined
This compound J774A.1 MacrophagesCytotoxicity AssayCC50User Defined
This compound --SICalculated
Amphotericin B Leishmania donovani (amastigote)Intracellular Amastigote AssayIC50~0.05
Amphotericin B J774A.1 MacrophagesCytotoxicity AssayCC50>20
Amphotericin B --SI>400

Note: User Defined values are to be determined experimentally. The SI is calculated as (CC50 for J774A.1) / (IC50 for amastigotes).

Experimental Protocols

Protocol 1: Promastigote Viability Assay

This assay determines the direct effect of "this compound" on the growth of Leishmania promastigotes.

Materials:

  • Leishmania species (e.g., L. donovani) promastigotes in logarithmic growth phase

  • M199 or RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), penicillin/streptomycin, and L-glutamine

  • "this compound" stock solution (in DMSO)

  • Reference drug (e.g., Amphotericin B)

  • 96-well flat-bottom sterile microplates

  • Resazurin sodium salt solution (e.g., AlamarBlue® or PrestoBlue™)

  • Plate reader (fluorometer/spectrophotometer)

Procedure:

  • Parasite Culture: Culture Leishmania promastigotes in supplemented medium at 24-26°C.[4]

  • Plate Preparation: Dispense 100 µL of promastigote culture (1 x 10^6 cells/mL) into each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of "this compound" and the reference drug. Add 1 µL of each concentration to the respective wells in triplicate.[5] Include wells with 1% DMSO as a negative control and a known concentration of Amphotericin B as a positive control.

  • Incubation: Incubate the plates for 72 hours at 24-26°C.

  • Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for another 4-24 hours.[6]

  • Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of viability compared to the negative control and determine the IC50 value by plotting the percentage of inhibition versus the log of the compound concentration using non-linear regression analysis.

Protocol 2: Intracellular Amastigote Assay in Macrophages

This assay evaluates the efficacy of "this compound" against the clinically relevant intracellular amastigote stage.

Materials:

  • J774A.1 or THP-1 macrophage cell line

  • Complete RPMI-1640 medium with 10% FBS

  • Stationary phase Leishmania promastigotes

  • "this compound" and reference drug

  • Sterile 96-well plates (clear or black, flat-bottom)

  • Giemsa stain or a viability indicator like resazurin

  • Microscope or plate reader

Procedure:

  • Macrophage Seeding: Seed macrophages (e.g., 5 x 10^4 J774A.1 cells/well) in a 96-well plate and incubate for 18-24 hours at 37°C with 5% CO2 to allow for adherence.[1]

  • Infection: Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 15:1.[1][7]

  • Incubation for Infection: Incubate the co-culture for 24 hours at 37°C to allow for phagocytosis and transformation of promastigotes into amastigotes.[7]

  • Removal of Extracellular Parasites: Wash the wells carefully with pre-warmed medium to remove any non-internalized promastigotes.[8][9]

  • Compound Treatment: Add fresh medium containing serial dilutions of "this compound" or the reference drug to the infected macrophages.

  • Incubation with Compound: Incubate the plates for an additional 72 hours at 37°C with 5% CO2.[5]

  • Quantification of Amastigotes:

    • Microscopic Method: Fix the cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a microscope.[8]

    • Fluorometric Method: Use a viability reagent like resazurin. The reduction in signal correlates with the reduction in viable parasites and host cells.

  • Data Analysis: Calculate the percentage of infection reduction compared to untreated controls and determine the IC50 value.

Protocol 3: Mammalian Cell Cytotoxicity Assay

This assay is crucial for determining the selectivity of "this compound".

Materials:

  • J774A.1 macrophage cell line (or another relevant mammalian cell line like L929 fibroblasts)

  • Complete RPMI-1640 medium with 10% FBS

  • "this compound" and a cytotoxic reference drug

  • Sterile 96-well plates

  • Resazurin solution or MTT reagent

Procedure:

  • Cell Seeding: Seed macrophages (5 x 10^4 cells/well) in a 96-well plate and allow them to adhere for 18-24 hours at 37°C with 5% CO2.[1]

  • Compound Addition: Add serial dilutions of "this compound" to the cells in triplicate.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Viability Assessment: Add resazurin or MTT solution and incubate for 4-24 hours.

  • Data Acquisition: Measure fluorescence or absorbance as appropriate for the chosen reagent.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells and determine the CC50 value.

Visualizations

Antileishmanial_Assay_Workflow cluster_promastigote Promastigote Assay cluster_amastigote Intracellular Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Final Analysis P_start Culture Leishmania Promastigotes P_plate Plate Promastigotes (1x10^6/well) P_start->P_plate P_treat Add 'this compound' (Serial Dilutions) P_plate->P_treat P_incubate Incubate 72h at 26°C P_treat->P_incubate P_viability Add Resazurin & Incubate 4-24h P_incubate->P_viability P_read Measure Fluorescence P_viability->P_read P_calc Calculate Promastigote IC50 P_read->P_calc A_start Culture & Plate Macrophages A_infect Infect with Promastigotes (24h at 37°C) A_start->A_infect A_wash Wash to Remove Extracellular Parasites A_infect->A_wash A_treat Add 'this compound' A_wash->A_treat A_incubate Incubate 72h at 37°C A_treat->A_incubate A_quantify Quantify Amastigotes (e.g., Giemsa Stain) A_incubate->A_quantify A_calc Calculate Amastigote IC50 A_quantify->A_calc SI_calc Calculate Selectivity Index (SI) SI = CC50 / Amastigote IC50 A_calc->SI_calc C_start Culture & Plate Macrophages C_treat Add 'this compound' C_start->C_treat C_incubate Incubate 72h at 37°C C_treat->C_incubate C_viability Add Resazurin & Incubate 4-24h C_incubate->C_viability C_read Measure Fluorescence C_viability->C_read C_calc Calculate CC50 C_read->C_calc C_calc->SI_calc

Caption: Workflow for in vitro antileishmanial drug screening.

Macrophage_Infection_Cycle cluster_infection Infection & Replication Cycle promastigote Extracellular Promastigote macrophage Macrophage promastigote->macrophage Infection vacuole Parasitophorous Vacuole phagocytosis Phagocytosis amastigote Intracellular Amastigote vacuole->amastigote Transformation amastigote->amastigote Multiplication new_macrophage New Macrophage amastigote->new_macrophage Release & Infection replication Replication lysis Macrophage Lysis reinfection Re-infection

Caption: Leishmania intracellular infection cycle within a macrophage.

References

Application Notes and Protocols for Antileishmanial Agent-20 (Exemplified by 17-DMAG) in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration and evaluation of a representative antileishmanial agent, designated here as "Antileishmanial agent-20," with specific protocols and data derived from studies on the promising compound 17-DMAG (17-demethoxy-17-allylamino-geldanamycin). The information herein is intended to guide the preclinical assessment of novel antileishmanial drug candidates in murine models of Leishmania infection.

Introduction to this compound (17-DMAG)

This compound, exemplified by 17-DMAG, is an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the biology of Leishmania parasites. By targeting Hsp90, this agent disrupts essential cellular processes in the parasite, leading to its clearance. Preclinical studies in BALB/c mice infected with Leishmania braziliensis have demonstrated the efficacy of 17-DMAG when administered intraperitoneally, showing a significant reduction in lesion size and parasite load.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical evaluations of 17-DMAG in L. braziliensis-infected BALB/c mice.

Table 1: In Vivo Efficacy of Different 17-DMAG Dosing Regimens [1][2]

Treatment GroupDose (mg/kg)Administration RouteFrequencyTreatment DurationOutcome
Control-IntraperitonealDaily30 daysProgressive lesion development
17-DMAG20IntraperitonealDaily30 daysSignificant reduction in lesion size
17-DMAG30IntraperitonealEvery two days30 daysSignificant reduction in lesion size
17-DMAG50IntraperitonealEvery five days30 days-
Control-IntraperitonealDaily7 weeksProgressive lesion development
17-DMAG20IntraperitonealDaily7 weeksSignificant reduction in lesion size

Table 2: Parasite Load Reduction with 17-DMAG Treatment [2]

Treatment GroupDose (mg/kg/day)Treatment DurationTissueParasite Load Reduction
17-DMAG202 weeksRetroauricular lymph nodesSignificant decrease
17-DMAG204 weeksRetroauricular lymph nodesSignificant decrease

Experimental Protocols

The following are detailed protocols for the in vivo administration and evaluation of this compound (17-DMAG) in a murine model of cutaneous leishmaniasis.

3.1. Murine Model of Leishmania braziliensis Infection

This protocol describes the establishment of a cutaneous leishmaniasis model in BALB/c mice.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Parasite Strain: Leishmania braziliensis stationary phase promastigotes.

  • Infection Procedure:

    • Culture L. braziliensis promastigotes to the stationary phase.

    • Anesthetize mice (e.g., with intraperitoneal sodium thiopental).

    • Infect mice subcutaneously in the ear dermis with 10^5 stationary phase promastigotes.[1][2]

    • Monitor the development of lesions weekly by measuring the ear thickness with a digital caliper. The lesion size is calculated as the difference in thickness between the infected and the contralateral uninfected ear.

3.2. Intraperitoneal Administration of 17-DMAG

This protocol details the preparation and intraperitoneal injection of 17-DMAG.

  • Materials:

    • 17-DMAG

    • Vehicle (e.g., 5% glucose solution)

    • Sterile syringes and needles

  • Procedure:

    • Prepare the appropriate concentration of 17-DMAG in the vehicle. For example, for a 20 mg/kg daily dose, prepare a stock solution that allows for the administration of a reasonable volume (e.g., 100-200 µL) per mouse.

    • Two weeks post-infection, begin the treatment regimen.[1][2]

    • Administer the prepared 17-DMAG solution intraperitoneally to the infected mice according to the desired dosing schedule (e.g., daily, every other day).[1][2]

    • The control group should receive an equivalent volume of the vehicle alone.[1][2]

    • Continue the treatment for the specified duration (e.g., 30 days or 7 weeks).[1][2]

3.3. Evaluation of Treatment Efficacy

This protocol outlines the methods to assess the effectiveness of the treatment.

  • Lesion Size Measurement:

    • Measure the thickness of the infected and uninfected ears weekly using a digital caliper.

    • Calculate the lesion size as the difference between the two measurements.

    • Plot the lesion size over time to monitor disease progression and treatment response.

  • Parasite Load Quantification:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the infected ear and the draining retroauricular lymph nodes.[2]

    • Homogenize the tissues in an appropriate culture medium.

    • Determine the parasite load using a limiting dilution assay or quantitative PCR (qPCR).

Signaling Pathways and Experimental Workflows

4.1. Proposed Mechanism of Action of Hsp90 Inhibitors

The following diagram illustrates the proposed signaling pathway affected by Hsp90 inhibitors like 17-DMAG in Leishmania. Hsp90 is essential for the proper folding and stability of numerous client proteins involved in parasite survival, proliferation, and stress response. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately resulting in parasite death.

Proposed Mechanism of Action of Hsp90 Inhibitors in Leishmania This compound\n(17-DMAG) This compound (17-DMAG) Hsp90 Hsp90 This compound\n(17-DMAG)->Hsp90 Inhibits Client Proteins\n(e.g., kinases, transcription factors) Client Proteins (e.g., kinases, transcription factors) Hsp90->Client Proteins\n(e.g., kinases, transcription factors) Stabilizes Protein Misfolding & Degradation Protein Misfolding & Degradation Hsp90->Protein Misfolding & Degradation Prevents Client Proteins\n(e.g., kinases, transcription factors)->Protein Misfolding & Degradation Parasite Death Parasite Death Protein Misfolding & Degradation->Parasite Death

Caption: Mechanism of Hsp90 inhibitor action.

4.2. Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the key steps in the experimental workflow for evaluating the in vivo efficacy of an antileishmanial agent in a murine model.

Experimental Workflow for In Vivo Efficacy Testing cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis A Infect BALB/c mice with L. braziliensis promastigotes B Allow lesion development (2 weeks) A->B C Administer this compound (e.g., 17-DMAG) or Vehicle B->C D Monitor lesion size weekly C->D E Euthanize mice D->E End of study F Quantify parasite load in tissues (ear and lymph node) E->F

Caption: In vivo antileishmanial drug testing workflow.

References

Application Notes and Protocols for Antileishmanial Agent-20 (NQ) in Leishmania donovani Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antileishmanial agent-20 (NQ) is a novel 2-alkenylquinoline compound demonstrating significant activity against Leishmania donovani, the causative agent of visceral leishmaniasis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of this compound (NQ). The protocols outlined below are intended to serve as a guide for conducting in vitro and in vivo experiments to assess the antileishmanial properties of this compound.

Data Presentation

In Vitro Activity of this compound (NQ) against L. donovani

The following table summarizes the in vitro efficacy of this compound (NQ) against both the promastigote (extracellular) and amastigote (intracellular) stages of L. donovani. Data is compared to the oral reference drug, miltefosine.

CompoundTarget StageIC₅₀ (μM)
This compound (NQ)Promastigotes38.6
This compound (NQ)Intramacrophage Amastigotes2.4
Miltefosine (Reference)Intramacrophage Amastigotes~5-10
In Vivo Efficacy of this compound (NQ) in L. donovani-infected BALB/c Mice

This table presents the in vivo efficacy of orally administered this compound (NQ) in a murine model of visceral leishmaniasis, with parasite burden measured in the liver.

Treatment GroupDosage RegimenRoute of Administration% Reduction in Liver Parasite Burden
This compound (NQ)12.5 mg/kg/day for 10 daysOral68.9%
This compound (NQ)25 mg/kg/day for 10 daysOral68.5%
Miltefosine (Reference Control)7.5 mg/kg/day for 10 daysOral72.5%
Untreated ControlVehicle onlyOral0%

Proposed Mechanism of Action

Quinoline derivatives have been shown to exert their antileishmanial effects through various mechanisms, primarily targeting the parasite's mitochondria.[1][2][3] this compound (NQ) is hypothesized to disrupt mitochondrial function, leading to a cascade of events culminating in parasite death.

mechanism_of_action cluster_parasite Leishmania donovani NQ This compound (NQ) Mito Mitochondrion NQ->Mito Accumulates in ETC Electron Transport Chain Mito->ETC Inhibits MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ATP ATP Depletion ETC->ATP ROS Increased ROS Production MMP->ROS Death Parasite Death ROS->Death ATP->Death

Proposed mechanism of action for this compound (NQ).

Experimental Protocols

In Vitro Susceptibility Assay against L. donovani Promastigotes

This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound (NQ) against the promastigote stage of the parasite.

Materials:

  • L. donovani promastigotes (logarithmic growth phase)

  • M199 medium supplemented with 10-20% heat-inactivated Fetal Bovine Serum (FBS), penicillin/streptomycin

  • This compound (NQ) stock solution (in DMSO)

  • 96-well microtiter plates

  • Resazurin solution (e.g., AlamarBlue) or a hemocytometer

  • Plate reader (for Resazurin assay) or microscope

Procedure:

  • Seed a 96-well plate with L. donovani promastigotes at a density of 1 x 10⁶ cells/mL in supplemented M199 medium.

  • Prepare serial dilutions of this compound (NQ) in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Add the compound dilutions to the wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B).

  • Incubate the plate at 26°C for 72 hours.

  • Assess parasite viability. This can be done by adding Resazurin and measuring fluorescence/absorbance after a few hours of incubation, or by direct counting of motile promastigotes using a hemocytometer.

  • Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

promastigote_assay_workflow start Start seed Seed 96-well plate with L. donovani promastigotes start->seed add_cpd Add serial dilutions of This compound (NQ) seed->add_cpd incubate Incubate at 26°C for 72 hours add_cpd->incubate assess Assess parasite viability (e.g., Resazurin assay) incubate->assess calculate Calculate IC₅₀ value assess->calculate end End calculate->end

Workflow for the in vitro promastigote susceptibility assay.
In Vitro Susceptibility Assay against Intramacrophage Amastigotes

This protocol determines the IC₅₀ of this compound (NQ) against the clinically relevant intracellular amastigote stage.

Materials:

  • Macrophage cell line (e.g., THP-1 or primary peritoneal macrophages)

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Stationary-phase L. donovani promastigotes

  • This compound (NQ) stock solution

  • Giemsa stain

  • Microscope

Procedure:

  • Seed macrophages in a 24- or 96-well plate (on sterile coverslips if using a 24-well plate) and allow them to adhere. If using THP-1 cells, differentiate them into adherent macrophages with PMA for 48-72 hours.

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1.

  • Incubate for 24 hours at 37°C in 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the cells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of this compound (NQ). Include untreated infected cells (negative control) and a reference drug (e.g., miltefosine).

  • Incubate for another 72 hours at 37°C in 5% CO₂.

  • Fix the cells (e.g., with methanol) and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC₅₀ value based on the reduction in the number of amastigotes compared to the untreated control.

amastigote_assay_workflow start Start seed_macro Seed and differentiate macrophages start->seed_macro infect Infect with L. donovani promastigotes (24h) seed_macro->infect wash Wash to remove extracellular parasites infect->wash add_cpd Add serial dilutions of This compound (NQ) wash->add_cpd incubate Incubate at 37°C for 72 hours add_cpd->incubate fix_stain Fix and stain (Giemsa) incubate->fix_stain count Count intracellular amastigotes (microscopy) fix_stain->count calculate Calculate IC₅₀ value count->calculate end End calculate->end

References

Application Notes and Protocols: Miltefosine for Cutaneous Leishmaniasis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cutaneous leishmaniasis (CL) is a parasitic disease caused by various species of the protozoan Leishmania. Treatment options have historically been limited by toxicity, parenteral administration, and emerging resistance. Miltefosine, an alkylphosphocholine originally developed as an anticancer agent, is the first and only oral drug approved for the treatment of leishmaniasis, including CL.[1][2] Its broad-spectrum activity and oral bioavailability represent a significant advancement in leishmaniasis chemotherapy. These application notes provide a comprehensive overview of miltefosine, including its mechanism of action, efficacy data, and detailed protocols for its preclinical evaluation against Leishmania species that cause cutaneous leishmaniasis.

Mechanism of Action

The leishmanicidal activity of miltefosine is multifaceted, primarily targeting the parasite's cellular membranes and critical metabolic pathways.[3] Key mechanisms include:

  • Disruption of Lipid Metabolism: Miltefosine interferes with phospholipid and sterol biosynthesis in the parasite's cell membrane.[3][4] It inhibits phosphatidylcholine biosynthesis, a crucial component of the parasite's membrane, with greater selectivity for the parasite's enzymes over the human host's.[4][5]

  • Induction of Apoptosis-like Cell Death: Miltefosine has been shown to induce programmed cell death in Leishmania promastigotes and amastigotes. This is characterized by classic apoptotic features such as DNA fragmentation, nuclear condensation, and phosphatidylserine externalization.[6]

  • Mitochondrial Dysfunction: The drug affects the parasite's mitochondrial function by inhibiting cytochrome c oxidase, leading to decreased oxygen consumption and ATP production.[5] It also induces the production of reactive oxygen species (ROS), causing oxidative stress and cellular damage.[3]

  • Disruption of Ca2+ Homeostasis: Miltefosine disrupts the function of acidocalcisomes, which are important calcium stores in the parasite. This leads to an imbalance in intracellular calcium levels, affecting various cellular processes.[4][5][7]

cluster_0 Miltefosine Action on Leishmania cluster_1 Metabolic Interference cluster_2 Cellular Consequences Miltefosine Miltefosine Membrane Cell Membrane Disruption Miltefosine->Membrane Mitochondrion Mitochondrial Dysfunction Miltefosine->Mitochondrion Acidocalcisome Acidocalcisome Alkalinization Miltefosine->Acidocalcisome Lipid Inhibition of Phospholipid Synthesis Miltefosine->Lipid Sterol Disruption of Sterol Biosynthesis Miltefosine->Sterol Apoptosis Apoptosis-like Cell Death Membrane->Apoptosis ROS Increased ROS Production Mitochondrion->ROS Ca Disrupted Ca2+ Homeostasis Acidocalcisome->Ca DNA DNA Fragmentation Apoptosis->DNA Lipid->Membrane Sterol->Membrane ROS->Apoptosis Ca->Apoptosis

Mechanism of Action of Miltefosine in Leishmania.

Data Presentation

Table 1: In Vitro Efficacy of Miltefosine against Leishmania Species Causing CL

This table summarizes the 50% inhibitory concentration (IC50) and 50% effective dose (ED50) values of miltefosine against the promastigote (extracellular) and amastigote (intracellular) stages of various Leishmania species.

Leishmania SpeciesParasite StageAssay TypeIC50 / ED50 (µM)Reference
L. majorPromastigoteMTT Assay22.0[8]
L. majorAmastigoteMacrophage Assay5.7[8]
L. tropicaPromastigoteMTT Assay11.0[8]
L. tropicaAmastigoteMacrophage Assay4.2[8]
L. amazonensis (WT)AmastigoteTHP-1 Macrophage Assay10.16 - 18.20[9]
L. amazonensis (Resistant)AmastigoteTHP-1 Macrophage Assay> 40[9]
L. infantum (Cure isolates)AmastigoteMacrophage Assay5.1[10]
L. infantum (Failure isolates)AmastigoteMacrophage Assay12.8[10]

IC50: Concentration that inhibits parasite growth by 50%. ED50: Dose that is effective in 50% of the population (in this context, reducing intracellular parasites by 50%).

Table 2: Clinical Efficacy of Miltefosine in Cutaneous Leishmaniasis

This table presents cure rates from various clinical trials of oral miltefosine for the treatment of CL caused by different Leishmania species. The standard dosage is typically 2.5 mg/kg/day for 28 days.[11][12]

Leishmania SpeciesRegionNo. of PatientsCure Rate (%)Follow-up PeriodReference
L. panamensisColombia>72>80%-[1]
L. guyanensisBrazil6071.4%6 months[11]
L. braziliensisBrazil4776.6%180 days[12]
L. aethiopicaEthiopia94~50% (pooled)180 days[13]
Multiple SpeciesUSA (NIH)2677%3-12 months[14]
L. majorIran-As effective as intralesional antimonials-[1]

Experimental Protocols

The preclinical evaluation of antileishmanial agents like miltefosine follows a standardized workflow to determine efficacy and toxicity before advancing to in vivo models.

cluster_workflow Preclinical Drug Evaluation Workflow Start Compound Screening Promastigote 1. Promastigote Viability Assay (IC50) Start->Promastigote Cytotoxicity 2. Mammalian Cell Cytotoxicity Assay (CC50) Promastigote->Cytotoxicity Selectivity Calculate Selectivity Index (SI) Cytotoxicity->Selectivity Amastigote 3. Intracellular Amastigote Assay (ED50) Selectivity->Amastigote If SI is high InVivo 4. In Vivo Animal Model (e.g., BALB/c mice) Amastigote->InVivo End Lead Candidate InVivo->End

Workflow for preclinical evaluation of antileishmanial agents.
Protocol 1: Promastigote Viability Assay (IC50 Determination)

This protocol determines the concentration of miltefosine required to inhibit the growth of Leishmania promastigotes by 50%.

Materials:

  • Leishmania promastigotes in logarithmic growth phase.

  • M199 or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Miltefosine stock solution (e.g., in DMSO).

  • Resazurin sodium salt solution or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • 96-well microtiter plates.

  • Incubator (25-26°C).

  • Microplate reader.

Methodology:

  • Parasite Culture: Culture Leishmania promastigotes in supplemented medium at 25-26°C until they reach the mid-logarithmic phase of growth.

  • Plate Seeding: Adjust the parasite concentration to 1 x 10^6 promastigotes/mL. Add 100 µL of this suspension to each well of a 96-well plate.

  • Drug Addition: Prepare serial dilutions of miltefosine. Add 100 µL of each drug concentration to the wells in triplicate. Include wells with untreated parasites (negative control) and a reference drug like Amphotericin B (positive control).

  • Incubation: Incubate the plates for 48-72 hours at 25-26°C.

  • Viability Assessment (Resazurin Method):

    • Add 20 µL of resazurin solution (0.15 mg/mL) to each well.

    • Incubate for another 4-6 hours until the negative control wells turn pink.

    • Measure fluorescence (530 nm excitation, 590 nm emission) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the untreated control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Intracellular Amastigote Assay (ED50 Determination)

This protocol assesses the efficacy of miltefosine against the clinically relevant intracellular amastigote stage of the parasite.

Materials:

  • Macrophage cell line (e.g., J774, THP-1) or peritoneal macrophages.[8]

  • DMEM or RPMI-1640 medium with 10% FBS.

  • Stationary-phase Leishmania promastigotes.

  • Miltefosine serial dilutions.

  • Giemsa stain.

  • Microscope slides or 96-well optical plates.

  • Incubator (37°C, 5% CO2).

Methodology:

  • Macrophage Seeding: Seed macrophages (e.g., 5 x 10^4 cells/well) onto microscope slides or into 96-well plates and allow them to adhere overnight at 37°C with 5% CO2.

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubation and Washing: Incubate for 4-6 hours to allow phagocytosis. After incubation, wash the wells gently with pre-warmed medium to remove non-phagocytosed promastigotes.

  • Drug Treatment: Add fresh medium containing serial dilutions of miltefosine to the infected macrophages. Include untreated infected cells as a control.

  • Incubation: Incubate the plates for another 48-72 hours at 37°C with 5% CO2.

  • Fixation and Staining:

    • Wash the cells to remove the drug.

    • Fix the cells with methanol.

    • Stain with Giemsa stain for 10-15 minutes.

  • Microscopic Evaluation:

    • Count the number of amastigotes per 100 macrophages for each drug concentration.

    • Alternatively, determine the percentage of infected macrophages.

  • Data Analysis: Calculate the percentage of parasite reduction compared to the untreated control. Determine the ED50 value using non-linear regression analysis.

Protocol 3: Mammalian Cell Cytotoxicity Assay (CC50 Determination)

This protocol is crucial for determining the selectivity of the compound by assessing its toxicity to host cells.

Methodology:

  • Cell Seeding: Seed a mammalian cell line (e.g., J774, HEK293, HepG2) in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well). Allow cells to adhere and grow for 24 hours.

  • Drug Addition: Replace the medium with fresh medium containing serial dilutions of miltefosine. Include untreated cells as a control.

  • Incubation: Incubate for 48-72 hours at 37°C with 5% CO2.

  • Viability Assessment: Use the same viability assay as in Protocol 1 (e.g., Resazurin or MTT) to determine the percentage of viable cells.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The Selectivity Index (SI) is then calculated as SI = CC50 / ED50 . A higher SI value indicates greater selectivity for the parasite over host cells.

References

Application Notes and Protocols for Antileishmanial Agents in Visceral Leishmaniasis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the principles and methodologies for the evaluation of potential therapeutic agents against visceral leishmaniasis (VL), a systemic disease caused by protozoan parasites of the Leishmania genus. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antileishmanial compounds.

Introduction to Visceral Leishmaniasis and Therapeutic Strategies

Visceral leishmaniasis, also known as kala-azar, is a severe and often fatal disease if left untreated.[1][2] The disease is characterized by fever, weight loss, and swelling of the spleen and liver.[3] Current treatment options are limited and face challenges such as drug resistance, toxicity, and high cost.[4][5][6] The primary drugs used to treat VL include pentavalent antimonials, amphotericin B, miltefosine, and paromomycin.[1][3][7][8] The development of new, effective, and safer antileishmanial agents is a global health priority.

The therapeutic strategy for VL aims to eliminate the intracellular amastigote stage of the Leishmania parasite, which resides within macrophages of the host's reticuloendothelial system.[9] An ideal antileishmanial agent should exhibit high efficacy against the parasite, low toxicity to the host, favorable pharmacokinetic properties, and a low propensity for resistance development.

Mechanism of Action of Key Antileishmanial Agents

Understanding the mechanism of action of existing drugs is crucial for the development of new therapeutic agents. The table below summarizes the mechanisms of action for several key antileishmanial drugs.

Drug Class/AgentPrimary Mechanism of Action
Pentavalent Antimonials (e.g., Sodium Stibogluconate) Prodrugs that are reduced to the active trivalent form (SbIII) within the parasite. SbIII induces oxidative stress and disrupts thiol metabolism.[6]
Amphotericin B Binds to ergosterol in the parasite's cell membrane, leading to the formation of pores, increased membrane permeability, and subsequent cell death.[6]
Miltefosine An oral alkylphosphocholine analog that interferes with lipid metabolism and signal transduction pathways in the parasite.[10][11] It can also induce apoptosis-like cell death.
Paromomycin An aminoglycoside antibiotic that inhibits protein synthesis by binding to the ribosomal RNA of the parasite.[11]

Experimental Protocols for Evaluation of Antileishmanial Agents

The following protocols describe standard in vitro and in vivo methods for assessing the efficacy and toxicity of candidate antileishmanial compounds.

In Vitro Antileishmanial Activity Assays

These assays are the first step in screening potential drug candidates and are designed to determine the direct effect of a compound on the parasite.

a) Promastigote Viability Assay

This assay evaluates the effect of a compound on the extracellular, motile promastigote stage of the parasite.

  • Cell Culture: Leishmania donovani promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 25°C.

  • Assay Procedure:

    • Seed promastigotes in a 96-well plate at a density of 1 x 10^6 cells/mL.

    • Add serial dilutions of the test compound to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

    • Incubate the plate for 48-72 hours at 25°C.

    • Assess parasite viability using a resazurin-based assay (e.g., AlamarBlue) or by direct counting using a hemocytometer.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces parasite viability by 50%.

b) Amastigote-Macrophage Assay

This is a more clinically relevant assay that evaluates the compound's activity against the intracellular amastigote stage of the parasite within host macrophages.

  • Cell Culture:

    • Maintain a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) in DMEM supplemented with FBS at 37°C in a 5% CO2 incubator.

    • Differentiate promastigotes into axenic amastigotes or use promastigotes to infect macrophages.

  • Assay Procedure:

    • Seed macrophages in a 96-well plate and allow them to adhere.

    • Infect the macrophages with L. donovani promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

    • After 24 hours of infection, remove extracellular parasites by washing.

    • Add serial dilutions of the test compound to the infected macrophages.

    • Incubate for 48-72 hours.

    • Fix and stain the cells with Giemsa stain.

    • Determine the number of amastigotes per macrophage by microscopic examination.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of intracellular amastigotes by 50%.

In Vitro Cytotoxicity Assay

This assay is essential to determine the selectivity of the compound for the parasite over host cells.

  • Cell Culture: Use a mammalian cell line, such as Vero cells or the same macrophage cell line used in the amastigote assay.

  • Assay Procedure:

    • Seed the mammalian cells in a 96-well plate.

    • Add serial dilutions of the test compound.

    • Incubate for the same duration as the antileishmanial assays.

    • Assess cell viability using a standard method like MTT or resazurin assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The selectivity index (SI) is then calculated as CC50 / EC50 (for amastigotes). A higher SI value indicates greater selectivity for the parasite.

In Vivo Efficacy Studies

Promising compounds from in vitro studies are further evaluated in animal models of visceral leishmaniasis.

  • Animal Model: The most common model is the BALB/c mouse or the Syrian hamster.

  • Infection: Animals are infected intravenously with L. donovani promastigotes.

  • Treatment: After a pre-patent period (e.g., 7-14 days) to allow for the establishment of infection, animals are treated with the test compound via an appropriate route (e.g., oral, intraperitoneal).

  • Evaluation of Parasite Burden:

    • At the end of the treatment period, animals are euthanized.

    • The liver and spleen are collected, weighed, and homogenized.

    • Parasite burden is quantified by counting Giemsa-stained tissue impressions (Leishman-Donovan Units - LDU) or by limiting dilution assay.

  • Data Analysis: The percentage of parasite suppression compared to the untreated control group is calculated.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the experimental protocols described above.

CompoundPromastigote IC50 (µM)Amastigote EC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI)In Vivo Efficacy (% Suppression)
Test Compound A
Test Compound B
Amphotericin B (Control)

Visualizations

Signaling Pathways in Leishmania-Infected Macrophages

The interaction between Leishmania and host macrophages involves complex signaling pathways. The parasite can modulate host cell signaling to ensure its survival. The diagram below illustrates a simplified representation of key signaling pathways involved.

Signaling_Pathways cluster_parasite Leishmania Parasite cluster_macrophage Host Macrophage Parasite Parasite Macrophage Macrophage Parasite->Macrophage Infection TLR Toll-like Receptors (TLR2/4) Macrophage->TLR Recognition STAT JAK-STAT Pathway Macrophage->STAT Cytokine Signaling NFkB NF-κB TLR->NFkB Activation MAPK MAPK (p38, JNK) TLR->MAPK Activation Cytokines Pro-inflammatory Cytokines (IL-12, IFN-γ) NFkB->Cytokines Transcription MAPK->Cytokines Transcription NO Nitric Oxide (NO) STAT->NO iNOS induction ROS Reactive Oxygen Species (ROS) ROS->Parasite Parasite Killing NO->Parasite Parasite Killing Cytokines->ROS Production

Caption: Simplified signaling pathways in a Leishmania-infected macrophage.

Experimental Workflow for Antileishmanial Drug Discovery

The following diagram illustrates the typical workflow for the discovery and preclinical development of new antileishmanial drugs.

Drug_Discovery_Workflow Compound_Library Compound Library Screening In_Vitro_Promastigote In Vitro Promastigote Assay (IC50 determination) Compound_Library->In_Vitro_Promastigote In_Vitro_Amastigote In Vitro Amastigote-Macrophage Assay (EC50 determination) In_Vitro_Promastigote->In_Vitro_Amastigote Active Compounds Cytotoxicity In Vitro Cytotoxicity Assay (CC50 and SI determination) In_Vitro_Amastigote->Cytotoxicity Hit_to_Lead Hit-to-Lead Optimization Cytotoxicity->Hit_to_Lead Selective Compounds In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) Hit_to_Lead->In_Vivo_Efficacy ADMET ADMET & Toxicology Studies In_Vivo_Efficacy->ADMET Efficacious Compounds Preclinical_Candidate Preclinical Candidate ADMET->Preclinical_Candidate

Caption: Experimental workflow for antileishmanial drug discovery.

These application notes and protocols provide a foundational framework for the systematic evaluation of novel antileishmanial agents. Adherence to these standardized methods will facilitate the generation of robust and comparable data, ultimately contributing to the development of new therapies for visceral leishmaniasis.

References

Application Notes and Protocols for Antileishmanial Agent-20 (MSN20) Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis remains a significant global health challenge, with current treatments hampered by issues of toxicity, emerging resistance, and difficult administration routes. Antileishmanial agent-20 (MSN20), a novel pyrazolyltetrazole hybrid identified as 5-[5-amino-1-(4′-methoxyphenyl)1H-pyrazole-4-yl]1H-tetrazole, has emerged as a promising oral therapeutic candidate for cutaneous leishmaniasis.[1][2][3][4][5] Preclinical studies have demonstrated its potent in vitro and in vivo efficacy against Leishmania amazonensis.[1][2][4][5] These application notes provide a comprehensive overview of MSN20, including its formulation for improved oral bioavailability, detailed experimental protocols for its evaluation, and an exploration of its mechanism of action.

Physicochemical and Predicted ADMET Properties

A critical step in the development of an orally active drug is the assessment of its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. MSN20 has been evaluated computationally to predict its drug-like characteristics.

Table 1: Predicted Physicochemical and ADMET Properties of MSN20 [1][2]

PropertyPredicted Value/CharacteristicImplication for Oral Bioavailability
Physicochemical Properties
Lipinski's Rule of FiveSatisfiedGood potential for oral absorption and permeation.
ADMET Properties
Human Intestinal Absorption> 99% probabilityHigh likelihood of absorption from the gastrointestinal tract.
Ames TestMedium mutagenic potential probability (63%)Further toxicological studies are warranted.
Carcinogenesis88% probability of being non-carcinogenicFavorable preliminary safety profile.
CYP3A4 InhibitionNot likely to be an inhibitorReduced potential for drug-drug interactions.

In Vitro and In Vivo Efficacy

MSN20 has demonstrated significant antileishmanial activity in both in vitro and in vivo models of cutaneous leishmaniasis.

Table 2: In Vitro Efficacy and Cytotoxicity of MSN20 against Leishmania amazonensis [1][2][4]

ParameterConcentration (µM)
IC50 (Intracellular Amastigotes)22.3
IC50 (Metacyclic Promastigotes)37.1
LD50 (Murine Peritoneal Macrophages)210.6
Selectivity Index (SI) 9.4

The Selectivity Index (SI) is the ratio of the LD50 for host cells to the IC50 for intracellular amastigotes, indicating the compound's specificity for the parasite.

Table 3: In Vivo Efficacy of Orally Administered MSN20 in a Murine Model of Cutaneous Leishmaniasis [1][6]

Treatment GroupDosageRouteOutcome
MSN2030 mg/kg/dayOralSignificant reduction in lesion size and parasite burden.
Meglumine Antimoniate (Control)60 mg Sb⁵⁺/kg/dayIntraperitonealStandard treatment for comparison.

Experimental Protocols

Protocol 1: Preparation of Oral Formulation of MSN20 (General Approach)

While the specific formulation details for MSN20 in the pivotal studies are not exhaustively described, a general approach for preparing an oral suspension of a poorly water-soluble compound for animal studies can be followed. This often involves the use of a vehicle that enhances solubility and stability.

Materials:

  • MSN20 compound

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Sterile water for injection

Procedure:

  • Accurately weigh the required amount of MSN20 powder.

  • Prepare the 0.5% CMC vehicle by slowly adding the appropriate amount of CMC to sterile water while stirring continuously with a magnetic stirrer until a homogenous suspension is formed.

  • Levigate the MSN20 powder with a small amount of the CMC vehicle in a mortar to form a smooth paste.

  • Gradually add the remaining vehicle to the paste while triturating continuously to ensure a uniform suspension.

  • Alternatively, for larger volumes, a homogenizer can be used to ensure fine and uniform particle dispersion.

  • The final concentration should be calculated to deliver the desired dose (e.g., 30 mg/kg) in a standard gavage volume for the animal model (e.g., 100-200 µL for a mouse).

  • The suspension should be prepared fresh daily and stored at 4°C, protected from light, until administration.

Protocol 2: In Vitro Antileishmanial Activity against Intracellular Amastigotes

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of MSN20 against the intracellular amastigote stage of L. amazonensis.

Materials:

  • Resident peritoneal macrophages from BALB/c mice

  • Leishmania amazonensis promastigotes (stationary phase)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Schneider's insect medium

  • MSN20 stock solution (in DMSO)

  • 96-well microtiter plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Giemsa stain

  • Inverted microscope

Procedure:

  • Macrophage Seeding: Harvest peritoneal macrophages from BALB/c mice and seed them into 96-well plates at a density of 2 x 10^5 cells/well. Allow the cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.

  • Infection: Infect the adherent macrophages with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4 hours to allow phagocytosis.

  • Removal of Extracellular Parasites: After incubation, wash the wells gently with pre-warmed RPMI-1640 to remove non-phagocytosed promastigotes.

  • Drug Treatment: Prepare serial dilutions of MSN20 in RPMI-1640 medium. Add the drug dilutions to the infected macrophages and incubate for 72 hours at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

  • Assessment of Parasite Load:

    • Microscopic Counting: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 macrophages and the percentage of infected macrophages under an inverted microscope. The infection index is calculated as: (% of infected macrophages × average number of amastigotes per macrophage).

    • MTT Assay (for cytotoxicity): To determine the 50% lethal dose (LD50) on macrophages, perform the same protocol on uninfected macrophages and assess cell viability using the MTT assay.

  • Data Analysis: Calculate the IC50 and LD50 values by plotting the percentage of parasite inhibition or cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis

This protocol describes the evaluation of the in vivo efficacy of orally administered MSN20 in BALB/c mice infected with L. amazonensis.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Leishmania amazonensis promastigotes (stationary phase)

  • MSN20 oral formulation (prepared as in Protocol 1)

  • Meglumine antimoniate (positive control)

  • Oral gavage needles

  • Calipers for lesion measurement

  • Materials for parasite quantification (e.g., limiting dilution assay)

Procedure:

  • Infection: Infect BALB/c mice subcutaneously in the ear or footpad with 2 x 10^6 stationary-phase L. amazonensis promastigotes.

  • Treatment Initiation: Begin treatment 72 hours post-infection.

  • Drug Administration:

    • MSN20 Group: Administer MSN20 orally at a dose of 30 mg/kg/day for a specified period (e.g., 10 consecutive days, followed by 5 times a week until the end of the experiment).[1]

    • Control Group: Administer the vehicle (e.g., 0.5% CMC) orally following the same schedule.

    • Positive Control Group: Administer meglumine antimoniate intraperitoneally at 60 mg Sb⁵⁺/kg/day.

  • Monitoring:

    • Lesion Size: Measure the diameter of the lesion twice a week using calipers.

    • Body Weight and Clinical Signs: Monitor the general health of the animals throughout the experiment.

  • Endpoint and Parasite Quantification: At the end of the study (e.g., day 49 post-infection), euthanize the animals.[1] Excise the infected tissue (ear or footpad) and determine the parasite burden using a limiting dilution assay.

  • Data Analysis: Compare the lesion size and parasite load between the treated and control groups using appropriate statistical tests (e.g., ANOVA with a Bonferroni posttest).[1]

Mechanism of Action and Signaling Pathways

MSN20 is a pyrazolyltetrazole derivative, a class of compounds related to azoles, which are known to inhibit sterol biosynthesis in fungi and protozoa.[4] The primary target of azoles is the enzyme sterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of the Leishmania cell membrane.[7][8] Inhibition of this pathway leads to the accumulation of toxic sterol precursors and depletion of ergosterol, ultimately disrupting membrane integrity and parasite viability.

Sterol_Biosynthesis_Inhibition

Leishmania parasites are obligate intracellular pathogens that reside and replicate within host macrophages. To survive, they actively modulate host cell signaling pathways to suppress the host's microbicidal responses.

Macrophage_Signaling_Subversion

The experimental workflow for evaluating a novel antileishmanial agent like MSN20 involves a multi-step process from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow

Conclusion

This compound (MSN20) represents a promising lead compound for the development of a much-needed oral therapy for cutaneous leishmaniasis. Its favorable predicted ADMET properties, coupled with demonstrated in vitro and in vivo efficacy, warrant further investigation. The protocols provided herein offer a framework for the continued evaluation and development of MSN20 and other novel antileishmanial candidates. Future studies should focus on detailed pharmacokinetic and toxicological profiling, as well as formulation optimization to maximize its therapeutic potential.

References

Application Note: Quantitative Analysis of Antileishmanial Agent-20 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

AN-20251113

Purpose

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Antileishmanial Agent-20 (ALA-20) in human plasma. This method is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

This compound is a novel therapeutic candidate under investigation for the treatment of leishmaniasis. To properly characterize its absorption, distribution, metabolism, and excretion (ADME) profile, a reliable bioanalytical method is essential. The method described herein utilizes a simple protein precipitation step for sample preparation followed by rapid and selective LC-MS/MS analysis, providing high throughput and accuracy.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (ALA-20) and its stable-isotope labeled internal standard (IS), ALA-20-d4.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade; Formic acid (FA) and Water of LC-MS grade.

  • Plasma: Drug-free human plasma (K2-EDTA).

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent.

  • MS System: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Stock solutions of ALA-20 and ALA-20-d4 were prepared by dissolving the compounds in methanol.

  • Working Solutions: Calibration standards (0.5 - 500 ng/mL) and quality control (QC) samples (1.5, 75, 400 ng/mL) were prepared by serial dilution of the stock solution in a mixture of ACN:Water (1:1, v/v).

  • Internal Standard (IS) Working Solution (50 ng/mL): The ALA-20-d4 stock was diluted in ACN.

Sample Preparation Protocol
  • Thaw plasma samples and vortex to ensure homogeneity.

  • Pipette 50 µL of plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (50 ng/mL in ACN) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection were optimized to achieve high selectivity and sensitivity.

Table 1: Chromatographic Conditions

ParameterValue
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.5 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.0
0.5
2.0
2.5
2.6
3.5

Table 2: Mass Spectrometric Conditions

ParameterALA-20ALA-20-d4 (IS)
Ionization ModeElectrospray Ionization (ESI), PositiveESI, Positive
MRM Transition (m/z)415.2 → 289.1419.2 → 293.1
Declustering Potential (DP)110 V110 V
Collision Energy (CE)35 V35 V
Entrance Potential (EP)10 V10 V
Collision Cell Exit Potential (CXP)12 V12 V
Ion Source Gas 155 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
Temperature550°C
IonSpray Voltage5500 V

Results and Data

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.

Table 3: Calibration Curve Summary

ParameterValue
Concentration Range0.5 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.998
Mean Accuracy (% Bias)96.5% - 104.2%
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated using four QC levels.

Table 4: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%Bias) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%Bias) (n=18)
LLOQ0.56.84.18.23.5
LQC1.55.2-2.76.5-1.9
MQC753.11.54.32.1
HQC4002.5-0.83.9-1.2
Matrix Effect and Recovery

The extraction recovery and matrix effect were assessed at three QC levels.

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Mean Matrix Effect (%)IS Normalized Matrix Factor (%CV)
LQC1.592.198.53.8
MQC7594.5101.22.5
HQC40093.899.73.1

Diagrams

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Pipette 50 µL Plasma p2 Add 200 µL IS in ACN (Protein Precipitation) p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (14,000 rpm, 10 min) p3->p4 p5 Transfer 100 µL Supernatant p4->p5 a1 Inject 5 µL into LC-MS/MS p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 data Quantification & Reporting a3->data Data Acquisition

Caption: Experimental workflow for ALA-20 quantification in plasma.

G cluster_performance Performance Characteristics cluster_sample Sample-Related Metrics center_node Validated Bioanalytical Method acc Accuracy center_node->acc prec Precision center_node->prec sens Sensitivity (LLOQ) center_node->sens sel Selectivity center_node->sel lin Linearity & Range center_node->lin rec Recovery center_node->rec me Matrix Effect center_node->me stab Stability (Freeze-Thaw, Bench-Top, Long-Term) center_node->stab

Caption: Key components of bioanalytical method validation.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a regulated bioanalytical laboratory, effectively supporting preclinical and clinical development.

Application Notes and Protocols for Nanoparticle-Enhanced Delivery of Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Topic: "Antileishmanial agent-20" delivery using nanoparticles

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leishmaniasis remains a significant global health problem, with current treatments hampered by issues of toxicity, drug resistance, and poor bioavailability.[1][2][3][4] Nanotechnology offers a promising strategy to overcome these limitations by enabling targeted drug delivery to infected macrophages, the primary host cells for Leishmania parasites.[5] This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of a representative antileishmanial agent, Amphotericin B (AmB), encapsulated in liposomal nanoparticles. While the prompt specified "this compound," this appears to be a placeholder. Therefore, we will focus on the well-established and clinically successful liposomal AmB formulation (AmBisome®) as a model system. These protocols can be adapted for other antileishmanial drugs and nanoparticle platforms.

I. Quantitative Data Summary

The following tables summarize key quantitative data for a typical liposomal Amphotericin B formulation.

Table 1: Physicochemical Characteristics of Liposomal Amphotericin B

ParameterValueReference
Mean Particle Size (diameter)< 100 nm[6]
Polydispersity Index (PDI)< 0.2[7]
Zeta Potential-20 to -40 mV[7]
Drug Entrapment Efficiency> 90%[8]

Table 2: In Vitro Efficacy and Cytotoxicity

ParameterLeishmania SpeciesValueReference
IC50 (Promastigotes)L. donovani0.05 µM[9]
IC50 (Amastigotes)L. donovani0.1 µM[9]
CC50 (Murine Macrophages)N/A> 20 µM[9]
Selectivity Index (CC50/IC50 Amastigotes)L. donovani> 200[9]

II. Experimental Protocols

Protocol 1: Preparation of Liposomal Amphotericin B

This protocol describes the thin-film hydration method for preparing liposomes encapsulating Amphotericin B.

Materials:

  • Hydrogenated soy phosphatidylcholine (HSPC)

  • Cholesterol

  • Distearoylphosphatidylglycerol (DSPG)

  • Amphotericin B

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Freeze-dryer (optional)

Procedure:

  • Dissolve HSPC, cholesterol, and DSPG in a 2:1:0.8 molar ratio in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.

  • Add Amphotericin B to the lipid solution.

  • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at 60°C to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).

  • To reduce the size of the MLVs and create unilamellar vesicles, sonicate the suspension in a bath sonicator for 15-30 minutes above the lipid transition temperature.

  • For a more uniform size distribution, subject the liposomal suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-15 passes.

  • Remove unencapsulated Amphotericin B by dialysis or size exclusion chromatography.

  • For long-term storage, the liposomal formulation can be lyophilized.

Protocol 2: Characterization of Liposomal Amphotericin B

A. Particle Size and Zeta Potential:

  • Dilute the liposomal suspension in PBS.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

B. Entrapment Efficiency:

  • Separate the liposomes from the unencapsulated drug using ultracentrifugation or dialysis.

  • Disrupt the liposomes using a suitable solvent (e.g., methanol).

  • Quantify the amount of encapsulated Amphotericin B using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = (Amount of encapsulated drug / Total amount of drug used) x 100

Protocol 3: In Vitro Efficacy Assessment

A. Anti-promastigote Activity:

  • Culture Leishmania promastigotes in appropriate culture medium (e.g., M199).

  • Incubate the promastigotes with serial dilutions of liposomal AmB and free AmB for 48-72 hours.

  • Determine the number of viable parasites using a resazurin-based cell viability assay or by direct counting with a hemocytometer.

  • Calculate the 50% inhibitory concentration (IC50).

B. Anti-amastigote Activity:

  • Infect murine macrophages (e.g., J774A.1 cell line) with Leishmania promastigotes.

  • Allow the promastigotes to transform into amastigotes within the macrophages.

  • Treat the infected macrophages with serial dilutions of liposomal AmB and free AmB for 48-72 hours.

  • Fix and stain the cells (e.g., with Giemsa stain).

  • Determine the number of amastigotes per macrophage by light microscopy.

  • Calculate the IC50.

Protocol 4: Cytotoxicity Assay
  • Culture murine macrophages in a 96-well plate.

  • Expose the macrophages to the same concentrations of liposomal AmB and free AmB used in the efficacy studies for the same duration.

  • Assess cell viability using an MTT or resazurin assay.

  • Calculate the 50% cytotoxic concentration (CC50).

III. Visualizations

Experimental_Workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval In Vitro Evaluation prep1 Thin-Film Hydration prep2 Sonication prep1->prep2 prep3 Extrusion prep2->prep3 char1 DLS (Size, PDI) prep3->char1 char2 Zeta Potential prep3->char2 char3 HPLC (Entrapment) prep3->char3 eval1 Anti-promastigote Assay char1->eval1 char3->eval1 eval2 Anti-amastigote Assay char3->eval2 eval3 Cytotoxicity Assay char3->eval3 eval1->eval2 eval2->eval3

Caption: Experimental workflow for nanoparticle synthesis, characterization, and in vitro evaluation.

Signaling_Pathway cluster_membrane Leishmania Cell Membrane cluster_drug Drug Action ergosterol Ergosterol pore Pore Formation ergosterol->pore Induces amb Amphotericin B amb->ergosterol Binds to leakage Ion Leakage pore->leakage death Cell Death leakage->death

Caption: Mechanism of action of Amphotericin B on the Leishmania cell membrane.

IV. Mechanism of Action

Amphotericin B, a polyene antibiotic, exerts its antileishmanial effect by binding to ergosterol, a major sterol component of the Leishmania cell membrane.[10] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.[10] The resulting increase in membrane permeability causes leakage of essential intracellular ions and metabolites, ultimately leading to parasite death.[10] The delivery of Amphotericin B via nanoparticles, particularly liposomes, enhances its therapeutic index by facilitating targeted delivery to infected macrophages and reducing its toxicity to host cells.[1][3] The nanoparticles are readily taken up by macrophages through phagocytosis, leading to a high intracellular concentration of the drug where the Leishmania amastigotes reside.[5]

V. Conclusion

The use of nanoparticles for the delivery of antileishmanial agents like Amphotericin B represents a significant advancement in the treatment of leishmaniasis. These systems improve drug efficacy, reduce toxicity, and overcome challenges associated with conventional therapies. The protocols and data presented here provide a framework for the development and evaluation of novel nanoparticle-based treatments for this neglected tropical disease. Further research into optimizing nanoparticle design and exploring combination therapies will be crucial in the ongoing fight against leishmaniasis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing "Antileishmanial agent-20" Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with "Antileishmanial agent-20" during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of "this compound" when I add it to my cell culture medium. What is the likely cause?

A1: Precipitation upon addition to aqueous-based culture media is a common issue for poorly soluble compounds. This typically occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final assay medium. The organic solvent used to dissolve the compound may also play a role; high concentrations of solvents like DMSO can cause the compound to "crash out" when diluted into an aqueous environment.[1][2]

Q2: What is the maximum concentration of DMSO that is safe for my Leishmania and macrophage cell cultures?

A2: The tolerance to DMSO is cell-type dependent. Generally, for most cell lines, it is advisable to keep the final concentration of DMSO at or below 0.5%, with many studies using concentrations as low as 0.1% to avoid solvent-induced artifacts.[3] It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell lines to the chosen solvent.

Q3: Can I use other solvents besides DMSO to dissolve "this compound"?

A3: Yes, other organic solvents such as ethanol, methanol, or dimethylformamide (DMF) can be used. However, their compatibility with your specific assay and cell type must be validated. Some compounds may also have improved solubility in aqueous solutions with the use of solubilizing agents like cyclodextrins, though their effects on the parasite and host cells should be carefully evaluated.

Q4: My compound appears to be soluble in the stock solution but precipitates over time in the incubator. Why is this happening?

A4: This could be due to several factors. The compound might have low kinetic solubility, meaning it can remain in a supersaturated state for a short period before precipitating. Changes in temperature and pH within the incubator can also affect solubility. Additionally, the compound may be unstable in the culture medium, leading to degradation and precipitation of the resulting products.

Troubleshooting Guides

Issue 1: Precipitate Formation During Stock Solution Dilution

Symptoms:

  • Visible particles or cloudiness in the culture medium immediately after adding the compound stock solution.

  • Inconsistent results in dose-response experiments.

Possible Causes:

  • The compound's solubility limit in the final assay medium is exceeded.

  • The concentration of the organic solvent in the final dilution is too high.

Solutions:

  • Reduce the Final Concentration: Test a lower concentration range for "this compound".

  • Optimize Stock Solution Concentration: Prepare a more concentrated stock solution in DMSO. This allows for a smaller volume to be added to the culture medium, thereby keeping the final DMSO concentration low.[4]

  • Serial Dilutions in Solvent: Perform serial dilutions of your compound in 100% DMSO before adding a small, consistent volume to the culture medium for each final concentration.[4]

  • Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.[1]

  • Assess Solubility: Perform a simple turbidity test to estimate the solubility limit of your compound in the assay medium.[1]

Issue 2: Inconsistent IC50/EC50 Values Across Experiments

Symptoms:

  • High variability in the calculated 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) between experimental replicates.

Possible Causes:

  • Incomplete dissolution of the compound in the stock solution.

  • Precipitation of the compound at higher concentrations in the dose-response curve.

Solutions:

  • Ensure Complete Dissolution of Stock: Before making dilutions, ensure your stock solution is fully dissolved. Gentle warming or brief sonication may be necessary.

  • Visual Inspection: Carefully inspect the wells of your assay plate for any signs of precipitation, especially at the highest concentrations, before and after incubation. Exclude data from concentrations where a precipitate is visible.

  • Solubility-Activity Relationship: Plot your dose-response data and visually inspect for a sharp drop-off in activity at higher concentrations, which may indicate precipitation.

Experimental Protocols

Protocol 1: Preparation of "this compound" Stock Solution
  • Objective: To prepare a high-concentration stock solution of "this compound" in an appropriate solvent.

  • Materials:

    • "this compound" powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the required amount of "this compound" powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining Maximum Tolerated Solvent Concentration
  • Objective: To determine the highest concentration of the vehicle (e.g., DMSO) that does not significantly affect the viability of Leishmania promastigotes/amastigotes and host cells (e.g., macrophages).

  • Materials:

    • Leishmania parasites and/or host cells

    • Appropriate cell culture medium

    • DMSO, cell culture grade

    • 96-well plates

    • Cell viability reagent (e.g., Resazurin)

  • Procedure:

    • Seed the cells in a 96-well plate at the desired density.

    • Prepare serial dilutions of DMSO in the culture medium to achieve final concentrations ranging from 2% down to 0.015% (v/v).

    • Include a "no solvent" control (medium only).

    • Add the solvent dilutions to the cells and incubate under standard assay conditions (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a suitable method like the Resazurin reduction assay.

    • Determine the highest DMSO concentration that does not cause a significant decrease in cell viability compared to the "no solvent" control. This will be your maximum working solvent concentration.

Data Presentation

Table 1: Solubility of "this compound" in Common Solvents

SolventSolubility (mM)Observations
Water< 0.1Insoluble
PBS (pH 7.4)< 0.1Insoluble
Ethanol5Soluble with warming
DMSO50Readily soluble
DMF25Soluble

Note: This is illustrative data. Actual solubility must be determined experimentally.

Table 2: Effect of DMSO on Cell Viability

Final DMSO Conc. (%)L. donovani Promastigote Viability (%)Macrophage Viability (%)
2.065 ± 5.270 ± 6.1
1.088 ± 4.192 ± 3.5
0.595 ± 3.597 ± 2.8
0.2598 ± 2.199 ± 1.9
0.1100 ± 1.5100 ± 1.2
0 (Control)100100

Note: This is illustrative data. Actual solvent tolerance must be determined for your specific cell lines and assay conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution Strategy cluster_assay Assay Plate Preparation cluster_analysis Analysis start Start: Weigh Compound stock Prepare 10 mM Stock in 100% DMSO start->stock serial_dil Serial Dilution in 100% DMSO stock->serial_dil add_compound Add small volume (e.g., 1 µL) of diluted stock to wells serial_dil->add_compound add_media Add Culture Media to 96-well Plate add_cells Add Cells add_media->add_cells add_cells->add_compound incubate Incubate add_compound->incubate readout Measure Viability incubate->readout

Caption: Workflow for preparing and testing a poorly soluble compound.

troubleshooting_logic precipitate Precipitate Observed? cause1 Exceeded Solubility Limit precipitate->cause1 Yes cause2 High Solvent Concentration precipitate->cause2 Yes no_precipitate No Precipitate: Proceed with Assay precipitate->no_precipitate No solution1 Lower Final Compound Concentration cause1->solution1 solution2 Decrease Final Solvent % cause2->solution2 solution3 Make More Concentrated Stock solution2->solution3

References

Technical Support Center: Overcoming "Antileishmanial Agent-20" Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with "Antileishmanial agent-20" toxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action for "this compound" induced cytotoxicity?

A1: While the precise mechanism is under investigation, preliminary data suggests that "this compound" may induce cytotoxicity through the activation of intrinsic apoptotic pathways and the induction of oxidative stress.[1][2][3] Drug-induced organ toxicity is often linked to oxidative stress, which can cause widespread damage to cellular components.[2]

Q2: How can I differentiate between cytotoxic and cytostatic effects of "this compound"?

A2: It is crucial to distinguish between agents that kill cells (cytotoxic) and those that simply inhibit proliferation (cytostatic). A common method is to compare results from a viability assay (e.g., MTT or resazurin-based assays, which measure metabolic activity) with a cell counting assay (e.g., automated cell counting or a fluorescent reporter-based method).[4] A significant decrease in metabolic activity without a corresponding decrease in cell number may indicate a cytostatic effect or metabolic impairment rather than outright cytotoxicity.[4][5]

Q3: "this compound" has poor solubility in my aqueous culture medium. How can I improve its solubility?

A3: Poor solubility is a common issue with novel compounds. Several strategies can be employed to enhance the solubility of "this compound":

  • Co-solvency: Dissolving the compound in a water-miscible organic solvent, such as DMSO, before adding it to the culture medium is a common practice.[6] However, it is critical to keep the final solvent concentration low (typically <0.5%) to avoid solvent-induced toxicity.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the medium can improve solubility.[6]

  • Use of Surfactants or Complexing Agents: Low concentrations of non-ionic surfactants or complexing agents like cyclodextrins can be used to increase solubility.[7]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

High variability between wells or experiments can obscure the true effect of "this compound".

Potential Cause Recommended Solution Reference
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid introducing bubbles.[8]
Edge Effects Avoid using the outermost wells of the microplate, as they are prone to evaporation. Fill these wells with sterile PBS or media.[9]
Compound Precipitation Visually inspect the wells after adding "this compound" for any signs of precipitation. If observed, refer to the solubility enhancement strategies in the FAQs.[10]
Inaccurate Pipetting Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.[8]
Issue 2: Unexpectedly High Cytotoxicity at Low Concentrations

If "this compound" appears more toxic than anticipated, consider the following factors.

Potential Cause Recommended Solution Reference
Solvent Toxicity Prepare a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve "this compound" to rule out solvent-induced cytotoxicity.[11]
Contamination Regularly test cell cultures for mycoplasma and other contaminants, which can sensitize cells to toxic insults.[12]
Incorrect Compound Concentration Verify the stock solution concentration and the dilution calculations.
Cell Line Sensitivity Different cell lines can exhibit varying sensitivities to the same compound. Consider testing on a panel of cell lines.[13]

Experimental Protocols

Protocol 1: Assessing Cell Viability using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][5]

Protocol 2: Detecting Apoptosis via Caspase-3/7 Activation

This protocol outlines the detection of apoptosis by measuring the activity of executioner caspases.

  • Cell Treatment: Seed and treat cells with "this compound" as described in the MTT protocol.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the caspase-3/7 reagent to each well and incubate for the recommended time at room temperature, protected from light.

  • Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a microplate reader. An increase in signal indicates apoptosis.

Visualizations

Signaling Pathways

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Pro-Caspase-8 Pro-Caspase-8 Death Receptors->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Pro-Caspase-9 Pro-Caspase-9 Apoptosome formation->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Activation Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed apoptotic pathways activated by "this compound".

Experimental Workflow

cluster_assays Cytotoxicity Assessment Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Caspase Assay Caspase Assay Incubation->Caspase Assay LDH Assay LDH Assay Incubation->LDH Assay Data Analysis Data Analysis MTT Assay->Data Analysis Caspase Assay->Data Analysis LDH Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Workflow for assessing the cytotoxicity of "this compound".

Troubleshooting Logic

High Cytotoxicity High Cytotoxicity Check Solubility Check Solubility High Cytotoxicity->Check Solubility Precipitate? Precipitate? Check Solubility->Precipitate? Improve Solubility Improve Solubility Precipitate?->Improve Solubility Yes Check Vehicle Control Check Vehicle Control Precipitate?->Check Vehicle Control No Solvent Toxic? Solvent Toxic? Check Vehicle Control->Solvent Toxic? Lower Solvent % Lower Solvent % Solvent Toxic?->Lower Solvent % Yes True Cytotoxicity True Cytotoxicity Solvent Toxic?->True Cytotoxicity No

Caption: Decision tree for troubleshooting high cytotoxicity results.

References

Technical Support Center: Antileishmanial Agent-20 (ALA-20)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antileishmanial Agent-20 (ALA-20) to help address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My ALA-20 solution appears cloudy or has visible precipitates immediately after preparation. What is the cause and how can I resolve this?

A1: This is likely due to poor solubility of ALA-20 in the chosen solvent. Solubility can be influenced by factors such as pH, temperature, and the presence of co-solvents.

  • Troubleshooting Steps:

    • Verify the recommended solvent and concentration for ALA-20.

    • Consider gentle warming or sonication to aid dissolution.

    • Prepare a more diluted stock solution and adjust the final concentration in your assay medium.

    • For aqueous solutions, ensure the pH of the buffer is within the optimal range for ALA-20 solubility.[1]

    • The use of surfactants or cyclodextrins can enhance the solubility of poorly soluble drugs.[1]

Q2: I'm observing a significant loss of ALA-20 potency in my in vitro assays over time. What could be the reason?

A2: Loss of potency often indicates chemical instability of the compound in the assay medium. Degradation can be caused by several factors, including hydrolysis, oxidation, or photolysis.[2][3]

  • Troubleshooting Steps:

    • Hydrolysis: If your medium is aqueous, ALA-20 may be susceptible to hydrolysis. Prepare fresh solutions before each experiment and minimize the time the compound spends in aqueous solution.

    • Oxidation: Some compounds are sensitive to atmospheric oxygen.[2] Consider preparing solutions in degassed solvents or under an inert atmosphere (e.g., nitrogen). The addition of antioxidants may also be beneficial.[2]

    • Photodegradation: Protect your ALA-20 solutions from light by using amber-colored vials or wrapping containers in aluminum foil.[2] Many organic molecules are light-sensitive.[2]

    • Temperature: Store stock solutions at the recommended temperature (e.g., -20°C or -80°C) and minimize freeze-thaw cycles. Avoid prolonged storage at room temperature.[2]

Q3: Can I pre-dissolve ALA-20 in an organic solvent and then dilute it in my aqueous assay medium?

A3: Yes, this is a common practice for compounds with low aqueous solubility. Dimethyl sulfoxide (DMSO) is a frequently used organic solvent. However, it is crucial to ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced toxicity to the cells or parasites. Always run a vehicle control (medium with the same final concentration of the organic solvent) in your experiments.

Q4: How can I assess the stability of ALA-20 in my specific experimental conditions?

A4: You can perform a stability study by incubating ALA-20 in your experimental medium for various time points (e.g., 0, 2, 4, 8, 24 hours) under the same conditions as your assay (e.g., temperature, CO2). At each time point, take an aliquot and analyze the concentration of the remaining ALA-20 using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Common Stability Issues with ALA-20

IssuePotential CauseRecommended Solution
Precipitation in Aqueous Buffer Poor aqueous solubility, incorrect pH.Prepare a higher concentration stock in an organic solvent (e.g., DMSO) and dilute. Optimize the pH of the buffer. Consider using solubility enhancers.[1]
Color Change of Solution Degradation of the compound, possibly due to oxidation or light exposure.Prepare solutions fresh. Protect from light using amber vials.[2] Consider adding antioxidants or preparing under an inert atmosphere.[2]
Inconsistent Assay Results Instability of ALA-20 in the assay medium, leading to variable active concentrations.Minimize incubation times. Prepare fresh dilutions for each experiment from a frozen stock. Confirm stability over the assay duration.
Loss of Activity After Freeze-Thaw Cycles Degradation due to repeated freezing and thawing.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes hypothetical stability data for ALA-20 under various conditions, as would be determined by a stability-indicating HPLC method.

ConditionIncubation Time (hours)% ALA-20 Remaining (Mean ± SD)
PBS (pH 7.4) at 37°C, Exposed to Light 0100 ± 0.5
475.3 ± 2.1
858.1 ± 3.5
2422.4 ± 4.2
PBS (pH 7.4) at 37°C, Protected from Light 0100 ± 0.6
492.5 ± 1.8
885.2 ± 2.3
2465.7 ± 3.1
PBS (pH 5.5) at 37°C, Protected from Light 0100 ± 0.4
498.1 ± 1.1
895.8 ± 1.5
2488.9 ± 2.0
RPMI Medium + 10% FBS at 37°C, Protected from Light 0100 ± 0.7
490.3 ± 2.0
881.5 ± 2.8
2459.8 ± 3.9

This data is illustrative and intended to guide experimental design.

Experimental Protocols

Protocol 1: Assessing the Aqueous Stability of ALA-20

Objective: To determine the stability of ALA-20 in a buffered aqueous solution over time.

Materials:

  • ALA-20

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubator set to 37°C

  • Amber and clear microcentrifuge tubes

Methodology:

  • Prepare a 10 mM stock solution of ALA-20 in DMSO.

  • Spike the ALA-20 stock solution into pre-warmed PBS (37°C) to a final concentration of 100 µM. Ensure the final DMSO concentration is ≤1%.

  • Immediately after mixing, take a sample for the 0-hour time point.

  • Aliquot the remaining solution into two sets of tubes: one set of clear tubes exposed to ambient light and one set of amber tubes protected from light.

  • Incubate all tubes at 37°C.

  • At subsequent time points (e.g., 2, 4, 8, 24 hours), remove an aliquot from each set of tubes.

  • Immediately analyze all samples by HPLC to determine the concentration of ALA-20. The peak area of ALA-20 will be proportional to its concentration.

  • Calculate the percentage of ALA-20 remaining at each time point relative to the 0-hour sample.

Protocol 2: Forced Degradation Study of ALA-20

Objective: To identify potential degradation pathways of ALA-20 under stress conditions.[4]

Materials:

  • ALA-20

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H2O2)

  • UV lamp (254/365 nm)

  • HPLC system

Methodology:

  • Acidic Hydrolysis: Dissolve ALA-20 in 0.1 M HCl and incubate at 60°C for 4 hours.

  • Basic Hydrolysis: Dissolve ALA-20 in 0.1 M NaOH and incubate at 60°C for 4 hours.

  • Oxidative Degradation: Dissolve ALA-20 in 3% H2O2 and incubate at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of ALA-20 in a suitable solvent to UV light for 24 hours. A control sample should be kept in the dark.

  • After incubation, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-UV or HPLC-MS to separate and identify the parent compound and any degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare ALA-20 Stock Solution (DMSO) working Prepare Working Solution in Buffer stock->working t0 T=0h Sample (Control) working->t0 inc Incubate under Test Conditions working->inc hplc HPLC Analysis t0->hplc sampling Sample at Time Points (e.g., 2, 4, 8, 24h) inc->sampling sampling->hplc data Calculate % Remaining hplc->data

Caption: Workflow for assessing the stability of ALA-20 in solution.

signaling_pathway cluster_effect Effect of ALA-20 ALA20 ALA-20 Target Leishmania-specific Kinase X ALA20->Target Inhibition Pathway1 Essential Survival Pathway Target->Pathway1 Apoptosis Parasite Apoptosis Target->Apoptosis Inhibition of Apoptosis Downstream Downstream Effectors Pathway1->Downstream Proliferation Parasite Proliferation Downstream->Proliferation

Caption: Hypothetical signaling pathway targeted by ALA-20 in Leishmania.

References

Technical Support Center: In Vivo Experiments with Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting in vivo experiments with investigational antileishmanial agents, referred to here as "Antileishmanial agent-20". Given that "this compound" is a placeholder, this guide addresses common challenges encountered in the field.

Frequently Asked Questions (FAQs)

Q1: What is the best animal model for my in vivo study of this compound?

A1: The choice of animal model is critical and depends on the Leishmania species and the clinical form of the disease you are studying.[1][2][3]

  • Visceral Leishmaniasis (VL): The Syrian golden hamster (Mesocricetus auratus) is considered the gold standard as it closely mimics the clinicopathological features of human VL.[1] However, the lack of hamster-specific immunological reagents can be a limitation.[1] BALB/c mice are also commonly used, especially for longitudinal studies using in vivo imaging.[4]

  • Cutaneous Leishmaniasis (CL): The choice is more varied. For L. major, C57BL/6 mice are a suitable model.[2][3] For L. amazonensis, CBA mice are recommended.[2][3] For L. braziliensis and L. panamensis, golden hamsters are a good choice.[3][5]

Q2: My this compound showed excellent in vitro activity but is not effective in vivo. What are the possible reasons?

A2: This is a common challenge in drug development. Several factors can contribute to this discrepancy:

  • Pharmacokinetics (PK): The agent may have poor absorption, rapid metabolism, or rapid excretion in the animal model, leading to sub-therapeutic concentrations at the site of infection.[6]

  • Bioavailability: The formulation of "this compound" may not be suitable for the chosen route of administration, leading to low bioavailability.

  • Host Immune Response: The in vivo environment involves a complex interplay between the parasite, the drug, and the host immune system. The drug's efficacy might be dependent on a specific host immune response that is not present or is suppressed in the animal model.

  • Drug Metabolism: The agent might be converted into an inactive metabolite in the host.

  • Parasite Stage: The drug might be highly effective against the promastigote stage (used in in vitro assays) but less effective against the clinically relevant amastigote stage residing within host macrophages.[7]

Q3: How can I monitor the efficacy of this compound during the experiment?

A3: Efficacy can be monitored using several methods:

  • Lesion Size Measurement (for CL): In cutaneous leishmaniasis models, calipers can be used to measure the diameter of the lesion at regular intervals.[5]

  • Parasite Load Determination: At the end of the experiment, parasite burden in target organs (spleen, liver, lymph nodes) can be quantified by:

    • Limiting Dilution Assay (LDA): A sensitive method to quantify viable parasites.

    • Quantitative PCR (qPCR): To quantify parasite DNA.

    • Microscopy: Counting amastigotes in stained tissue smears (Giemsa staining).

  • In Vivo Imaging: If you are using a Leishmania strain engineered to express a reporter gene (e.g., luciferase or a fluorescent protein), you can monitor the infection in real-time using bioluminescence or fluorescence imaging.[4][8] This allows for longitudinal assessment of parasite burden in the same animal, reducing the number of animals required.[4]

Q4: I am observing toxicity in my experimental animals. What should I do?

A4: Toxicity is a significant concern with many antileishmanial drugs.[9]

  • Dose Reduction: The first step is to reduce the dose of "this compound". A dose-response study is crucial to find a balance between efficacy and toxicity.

  • Change in Formulation or Route of Administration: The toxicity might be related to the formulation or the route of administration. Consider alternative formulations or routes that might reduce local or systemic toxicity.

  • Monitor Clinical Signs: Closely monitor the animals for signs of toxicity such as weight loss, ruffled fur, lethargy, and changes in behavior.

  • Histopathology: At the end of the study, perform histopathological analysis of major organs (liver, kidney, spleen) to assess for any drug-induced damage.

Troubleshooting Guides

Problem 1: High Variability in Experimental Results
Possible Cause Troubleshooting Steps
Inconsistent Inoculum: Ensure the Leishmania culture is in the stationary phase for promastigote infections. Quantify the number of viable parasites in the inoculum accurately using a hemocytometer and viability stain.
Animal Variation: Use age- and sex-matched animals from a reputable supplier. Ensure animals are housed under standardized conditions (temperature, light cycle, diet).
Inconsistent Drug Administration: Ensure accurate dosing for each animal based on its body weight. For oral administration, ensure the entire dose is consumed. For injections, use a consistent technique and location.
Investigator Variability: Standardize all experimental procedures and ensure all personnel are trained on the protocols.
Problem 2: Drug Resistance Development
Possible Cause Troubleshooting Steps
Sub-optimal Dosing: Inadequate drug concentration can promote the selection of resistant parasites.[10] Ensure the dosing regimen is based on pharmacokinetic and pharmacodynamic (PK/PD) studies to maintain therapeutic drug levels.
Monotherapy: Prolonged treatment with a single agent can lead to resistance.[9] Consider combination therapy with other antileishmanial agents that have different mechanisms of action.
Inherent Parasite Plasticity: The Leishmania parasite has a high degree of genomic plasticity, which can facilitate the development of drug resistance.[6]

Experimental Protocols

Standard In Vivo Efficacy Study for Visceral Leishmaniasis (VL) in BALB/c Mice
  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Parasite: Leishmania donovani or Leishmania infantum.

  • Infection: Intravenously inject 1 x 107 stationary-phase promastigotes in 100 µL of sterile saline via the lateral tail vein.

  • Treatment:

    • Begin treatment 7-14 days post-infection.

    • Administer "this compound" at the desired dose and route of administration for a specified duration (e.g., 5-10 consecutive days).

    • Include a vehicle control group and a positive control group (e.g., miltefosine or liposomal amphotericin B).[8]

  • Monitoring:

    • Monitor animal weight and clinical signs daily.

    • If using bioluminescent parasites, perform in vivo imaging at regular intervals.

  • Endpoint:

    • Euthanize mice 1-2 days after the last treatment dose.

    • Aseptically remove the spleen and liver.

    • Determine the weight of the spleen and a portion of the liver.

    • Prepare tissue homogenates to determine the parasite burden by limiting dilution assay or qPCR.

    • Calculate the Leishman-Donovan Units (LDU) for microscopic evaluation.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Analysis parasite_culture Parasite Culture (e.g., L. donovani) infection Infection (i.v. injection) parasite_culture->infection animal_acclimatization Animal Acclimatization (e.g., BALB/c mice) animal_acclimatization->infection treatment Treatment Initiation (e.g., Day 7 post-infection) infection->treatment monitoring Monitoring (Weight, Clinical Signs, Imaging) treatment->monitoring endpoint Endpoint (e.g., Day 1 after last dose) monitoring->endpoint necropsy Necropsy & Organ Harvest (Spleen, Liver) endpoint->necropsy parasite_quantification Parasite Quantification (LDA, qPCR, LDU) necropsy->parasite_quantification data_analysis Data Analysis parasite_quantification->data_analysis

Caption: Standard workflow for an in vivo antileishmanial efficacy study.

troubleshooting_logic start In Vivo Experiment Shows Poor Efficacy check_pk Pharmacokinetic Issues? start->check_pk check_formulation Formulation/ Route of Admin Appropriate? check_pk->check_formulation No solution_pk Optimize Dosing Regimen Based on PK/PD Studies check_pk->solution_pk Yes check_model Animal Model Appropriate? check_formulation->check_model No solution_formulation Reformulate Agent or Change Route of Administration check_formulation->solution_formulation Yes check_resistance Drug Resistance? check_model->check_resistance No solution_model Select a More Appropriate Animal Model check_model->solution_model Yes solution_resistance Consider Combination Therapy or Dose Escalation check_resistance->solution_resistance Yes re_evaluate Re-evaluate In Vitro Data (Amastigote vs. Promastigote) check_resistance->re_evaluate No

Caption: Troubleshooting logic for poor in vivo efficacy of an antileishmanial agent.

References

reducing off-target effects of "Antileishmanial agent-20"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antileishmanial Agent-20

Welcome to the technical support center for this compound (ALA-20). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to off-target effects. ALA-20 is a promising ATP-competitive kinase inhibitor targeting Leishmania-specific protein kinase-1 (LPK-1), a critical enzyme for parasite survival. However, like many kinase inhibitors, ALA-20 can exhibit off-target activities that require careful management.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our mammalian host cell line (e.g., THP-1, HepG2) at concentrations close to the anti-promastigote IC50. What are the potential causes and how can we mitigate this?

A1: High host cell cytotoxicity is a common challenge. Potential causes include:

  • Off-Target Kinase Inhibition: ALA-20 may be inhibiting one or more human kinases that are essential for host cell survival. Kinome screening data suggests potential off-target activity against human Cyclin-Dependent Kinase 2 (CDK2) and Mitogen-Activated Protein Kinase 1 (MAPK1).

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is below the cytotoxic threshold for your specific cell line, typically recommended to be ≤0.5%.[1][2]

  • Compound Aggregation: At higher concentrations, ALA-20 may form aggregates that can induce cellular stress and non-specific toxicity.

  • Incorrect Seeding Density: Sub-optimal cell seeding densities can lead to unreliable cytotoxicity results.[1][3]

Troubleshooting Steps:

  • Confirm Solvent Toxicity: Run a vehicle-only control with the highest concentration of solvent used in your experiment.

  • Assess Compound Solubility: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Consider using a solubility-enhancing excipient if necessary.

  • Perform a Kinase Selectivity Profile: Test ALA-20 against a panel of human kinases, particularly those implicated in cell cycle control and proliferation, to identify specific off-targets.

  • Optimize Cell Seeding Density: Determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the experiment.[1]

Q2: Our IC50 values for ALA-20 against Leishmania promastigotes are inconsistent across experiments. What could be the reason?

A2: Inconsistent IC50 values can stem from several factors related to experimental variability.[4][5]

  • Parasite Growth Phase: The susceptibility of promastigotes to ALA-20 can vary between logarithmic and stationary growth phases.

  • Assay Duration: The length of exposure to the compound can significantly impact the calculated IC50.[4]

  • Inaccurate Normalization: Improperly setting your 0% and 100% inhibition controls will lead to calculation errors.[6]

  • Reagent Variability: Batch-to-batch variation in media or serum can affect parasite growth and compound activity.

Troubleshooting Steps:

  • Standardize Parasite Culture: Always initiate experiments with parasites from a consistent growth phase (e.g., mid-logarithmic).

  • Fix Incubation Time: Use a standardized incubation time for all experiments (e.g., 72 hours).

  • Use Proper Controls: Include a positive control (e.g., Amphotericin B) and a negative/vehicle control on every plate.

  • Normalize Data Correctly: Normalize your dose-response data before fitting the curve. The 0% inhibition should correspond to the vehicle control, and 100% inhibition to a concentration that causes maximal killing.[4][6]

Q3: We have confirmed off-target activity against a human kinase. What are our options for reducing this effect while maintaining on-target potency?

A3: This is a central challenge in kinase inhibitor development.[7][8][9] Strategies include:

  • Rational Drug Design: Use computational modeling and structural biology to modify the chemical scaffold of ALA-20. The goal is to design derivatives that retain high affinity for the LPK-1 ATP-binding pocket while sterically or electronically clashing with the binding sites of off-target human kinases.[7]

  • Dose Optimization: Lowering the dose of ALA-20 may reduce off-target effects to a tolerable level while still providing a therapeutic window for antileishmanial activity.[10]

  • Combination Therapy: Consider using ALA-20 at a lower concentration in combination with another antileishmanial agent that has a different mechanism of action. This can create a synergistic effect against the parasite while minimizing the toxicity of each compound.

Troubleshooting Guides

Guide 1: High Mammalian Cell Cytotoxicity

This guide provides a step-by-step process to diagnose and address high cytotoxicity of ALA-20 in mammalian cell lines.

Decision Tree for Troubleshooting Cytotoxicity

G start High Cytotoxicity Observed q1 Is solvent concentration >0.5%? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Reduce solvent concentration and repeat experiment. a1_yes->s1 q2 Is compound precipitation visible? a1_no->q2 end_node Problem Addressed / Next Steps Identified s1->end_node a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Improve solubility (e.g., use excipients, sonicate). a2_yes->s2 q3 Have off-target kinases been identified? a2_no->q3 s2->end_node a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s3 Initiate medicinal chemistry campaign to improve selectivity. a3_yes->s3 s4 Perform kinome-wide selectivity profiling. a3_no->s4 s3->end_node s4->end_node

Caption: A decision tree for troubleshooting high cytotoxicity.

Data Presentation

The following tables summarize hypothetical data for ALA-20 and a rationally designed analog, ALA-20-Mod1, to illustrate the goal of reducing off-target effects.

Table 1: In Vitro Potency and Cytotoxicity

CompoundL. donovani Promastigote IC50 (µM)L. donovani Amastigote IC50 (µM)THP-1 Cell CC50 (µM)Selectivity Index (CC50/Amastigote IC50)
ALA-20 0.51.23.63
ALA-20-Mod1 0.71.5>30>20

Table 2: Kinase Selectivity Profile

Kinase TargetALA-20 IC50 (nM)ALA-20-Mod1 IC50 (nM)
LPK-1 (Leishmania) 5065
CDK2 (Human) 1502500
MAPK1 (Human) 400>10000
VEGFR2 (Human) >10000>10000

Experimental Protocols

Protocol 1: Intracellular Amastigote Viability Assay

This protocol is used to determine the efficacy of ALA-20 against the clinically relevant intracellular amastigote stage of Leishmania.

  • Cell Seeding: Seed differentiated THP-1 human monocytic cells into 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Infection: Infect the adherent THP-1 cells with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Compound Addition: Remove non-phagocytosed promastigotes by washing. Add fresh medium containing serial dilutions of ALA-20 (and controls) to the infected cells.

  • Incubation: Incubate the plates for 72 hours.

  • Quantification: Lyse the host cells with 0.05% SDS and release the amastigotes. Quantify the number of viable parasites using a resazurin-based assay or by microscopic counting after Giemsa staining.[11][12][13]

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[4]

Experimental Workflow for Amastigote Assay

G cluster_0 Day 1-2 cluster_1 Day 3 cluster_2 Day 6 seed Seed THP-1 Cells infect Infect with Promastigotes seed->infect wash Wash Wells infect->wash add_compound Add ALA-20 wash->add_compound lyse Lyse Host Cells add_compound->lyse quantify Quantify Amastigotes lyse->quantify

Caption: Workflow for the intracellular amastigote viability assay.

Signaling Pathways

Hypothetical Signaling Pathway of ALA-20

This diagram illustrates the intended on-target effect of ALA-20 on the Leishmania parasite and its potential off-target effect on a human host cell.

G cluster_leishmania Leishmania Parasite cluster_host Human Host Cell LPK1 LPK-1 Survival Parasite Survival LPK1->Survival Promotes CDK2 CDK2 Proliferation Cell Proliferation CDK2->Proliferation Promotes ALA20 ALA-20 ALA20->LPK1 Inhibits (On-Target) ALA20->CDK2 Inhibits (Off-Target)

References

Technical Support Center: Enhancing Miltefosine Efficacy Through Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Miltefosine, a key oral agent in antileishmanial drug development. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, particularly when exploring combination therapies to enhance efficacy and mitigate resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Miltefosine against Leishmania parasites?

A1: Miltefosine has a multifactorial mechanism of action. It primarily disrupts the parasite's cell membrane integrity and signaling pathways by interfering with lipid metabolism, including the biosynthesis of phosphatidylcholine.[1][2] It also induces an apoptosis-like cell death in the parasite, characterized by DNA fragmentation and cell shrinkage.[3][4] Furthermore, recent studies indicate that Miltefosine disrupts the parasite's intracellular calcium homeostasis by affecting organelles like the mitochondria and acidocalcisomes.[1][5][6][7]

Q2: We are observing lower than expected efficacy of Miltefosine in our in vitro assays. What are the potential causes?

A2: Several factors could contribute to reduced efficacy. Firstly, consider the possibility of natural resistance in the Leishmania strain you are using, as susceptibility can vary.[8] Secondly, the experimental conditions, such as the parasite density and the stage of the parasite (promastigote vs. amastigote), can influence the IC50 values. Finally, ensure the Miltefosine solution is freshly prepared and has been stored correctly, as its stability can affect its potency.

Q3: Our lab is planning a combination therapy study with Miltefosine. What are some rational combination partners?

A3: Combination therapy is a promising strategy to increase efficacy and reduce the likelihood of resistance.[9] Commonly explored partners for Miltefosine include:

  • Liposomal Amphotericin B: This combination has shown high cure rates in clinical settings.[10][11]

  • Paromomycin: Used in combination to shorten treatment duration.[10]

  • Nifuratel: Has demonstrated synergistic effects with Miltefosine in preclinical models.[9]

  • Lopinavir: Investigated for combination therapy in Leishmania/HIV co-infected models.[12]

  • Apigenin: A natural flavonoid that has shown synergistic effects in experimental cutaneous leishmaniasis.[13]

Q4: We are observing significant cytotoxicity in our host cell line (e.g., macrophages) at concentrations where Miltefosine is effective against intracellular amastigotes. How can we address this?

A4: Miltefosine can exhibit cytotoxicity to host cells, which is a known limitation.[14][15] To address this, you can:

  • Perform a thorough dose-response curve for both the parasite and the host cells to determine the therapeutic window (Selectivity Index).

  • Reduce the incubation time of the drug with the cells, if the experimental design allows.

  • Explore combination therapy, as this can allow for a reduction in the concentration of Miltefosine required, thereby decreasing host cell toxicity.[12][13]

  • Consider using a less sensitive host cell line if appropriate for your research question.

Q5: How can we test for synergy between Miltefosine and a novel compound?

A5: The most common method to assess drug interactions in vitro is the isobologram analysis, which involves calculating the Fractional Inhibitory Concentration (FIC) index.[16] This method requires determining the IC50 of each drug alone and in various fixed-ratio combinations. The sum of the FICs (ΣFIC) indicates whether the interaction is synergistic (ΣFIC < 1), additive (ΣFIC = 1), or antagonistic (ΣFIC > 1).

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for Miltefosine Across Experiments

Potential Cause Troubleshooting Step
Inconsistent Parasite Inoculum: Standardize the number and growth phase (e.g., late-logarithmic phase promastigotes) of parasites used in each assay.
Drug Solution Instability: Prepare fresh Miltefosine stock solutions for each experiment and avoid repeated freeze-thaw cycles.
Assay Conditions: Ensure consistent incubation times, temperature, and CO2 levels. Minor variations can impact parasite growth and drug efficacy.
Cell Counting Method: If using manual counting, ensure the technician is blinded to the treatment groups. Consider using a more automated and objective method like flow cytometry or a viability dye-based plate reader assay.

Issue 2: Emergence of Miltefosine Resistance in Long-Term Cultures

Potential Cause Troubleshooting Step
Prolonged Drug Pressure: Continuous exposure to sub-lethal concentrations of Miltefosine can select for resistant parasites.[17]
Mechanism of Resistance: Resistance is often linked to decreased drug accumulation due to increased efflux (via P-glycoprotein) or reduced uptake (via inactivation of the Miltefosine transporter LdMT and its subunit LdRos3).[17][18]
Experimental Approach: If resistance is suspected, perform drug accumulation assays. Consider sequencing the LdMT and LdRos3 genes to check for mutations. To avoid generating resistance, use the lowest effective concentration for the shortest necessary time in your experiments.

Data Presentation

Table 1: In Vitro Activity of Miltefosine and Combination Therapies against Leishmania spp.

Drug(s)Leishmania SpeciesParasite StageIC50 / EC50 (µM)Host CellCC50 (µM)Selectivity Index (CC50/IC50)Reference
MiltefosineL. donovaniPromastigote7.2 ± 0.9---[16]
MiltefosineL. donovani (pretreatment isolates from cured patients)Intracellular Amastigote5.1 ± 0.4Murine Macrophages--[8]
MiltefosineL. donovani (pretreatment isolates from failed treatment)Intracellular Amastigote12.8 ± 1.9Murine Macrophages--[8]
MiltefosineL. majorPromastigote22---[19]
MiltefosineL. tropicaPromastigote11---[19]
MiltefosineL. amazonensisAmastigote2.4 - 3.1Macrophages8.7~2.8-3.6[14]
Miltefosine + Amphotericin BL. donovaniPromastigoteSynergistic Interaction (ΣFIC < 1)---[16]

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values can vary significantly based on the specific parasite strain, host cell line, and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Amastigote Susceptibility Assay

This protocol is designed to determine the 50% inhibitory concentration (IC50) of Miltefosine against intracellular amastigotes of Leishmania.

Materials:

  • Leishmania promastigotes (late-log phase)

  • Macrophage cell line (e.g., J774.A1 or primary peritoneal macrophages)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Miltefosine

  • 96-well microtiter plates

  • Giemsa stain

  • Microscope

Procedure:

  • Macrophage Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C in 5% CO2.

  • Infection: Infect the adherent macrophages with late-log phase promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis.

  • Drug Addition: Wash the wells to remove non-phagocytosed promastigotes. Add fresh medium containing serial dilutions of Miltefosine (and/or the combination drug). Include a drug-free control.

  • Incubation: Incubate the plates for 72 hours at 37°C in 5% CO2.

  • Staining and Counting: Fix the cells with methanol and stain with Giemsa.

  • Data Analysis: Determine the percentage of infected macrophages and the number of amastigotes per macrophage for at least 100 macrophages per well. Calculate the IC50 value by non-linear regression analysis of the dose-response curve.

Protocol 2: Host Cell Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxicity of Miltefosine on a mammalian host cell line.

Materials:

  • Macrophage cell line (e.g., J774.A1)

  • RPMI-1640 medium with 10% FBS

  • Miltefosine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.

  • Drug Addition: Add serial dilutions of Miltefosine to the wells. Include a drug-free control.

  • Incubation: Incubate for 72 hours at 37°C in 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) using non-linear regression.

Visualizations

Miltefosine_Pathway cluster_parasite Leishmania Parasite cluster_host Host Cell (Macrophage) miltefosine Miltefosine membrane Plasma Membrane (Lipid Metabolism Disruption) miltefosine->membrane ca_homeostasis Ca2+ Homeostasis Disruption miltefosine->ca_homeostasis mitochondrion Mitochondrion (Cytochrome c Oxidase Inhibition) miltefosine->mitochondrion apoptosis Apoptosis-like Cell Death membrane->apoptosis ca_homeostasis->apoptosis mitochondrion->apoptosis miltefosine_host Miltefosine pi3k_akt PI3K/Akt Pathway Inhibition miltefosine_host->pi3k_akt host_apoptosis Apoptosis of Infected Cell pi3k_akt->host_apoptosis

Caption: Miltefosine's multifaceted mechanism of action in Leishmania and host cells.

Combination_Therapy_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (if synergistic) start Start: Hypothesis (Drug A + Miltefosine is Synergistic) ic50_mil Determine IC50 of Miltefosine alone start->ic50_mil ic50_a Determine IC50 of Drug A alone start->ic50_a isobologram Isobologram Analysis (Fixed-Ratio Combinations) ic50_mil->isobologram ic50_a->isobologram calc_fic Calculate FIC Index (Synergy, Additivity, Antagonism) isobologram->calc_fic cc50 Determine CC50 on Host Cells (Assess Cytotoxicity) calc_fic->cc50 infect_model Infect Animal Model (e.g., BALB/c mice with L. donovani) cc50->infect_model Proceed if favorable Selectivity Index treat_groups Treatment Groups: - Vehicle - Miltefosine alone - Drug A alone - Combination infect_model->treat_groups measure_outcome Measure Outcomes: - Parasite burden (spleen, liver) - Lesion size (for CL) treat_groups->measure_outcome toxicity_assess Assess Toxicity (e.g., weight loss, liver enzymes) treat_groups->toxicity_assess end Conclusion: Efficacy & Safety of Combination measure_outcome->end toxicity_assess->end

Caption: Experimental workflow for evaluating Miltefosine combination therapy.

References

"Antileishmanial agent-20" dose-response curve issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antileishmanial Agent-20. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers using this compound in Leishmania dose-response assays.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Leishmania MAP kinase (LMAPK), a key enzyme in the parasite's stress response and proliferation signaling pathway. By inhibiting LMAPK, the agent disrupts downstream signaling, leading to cell cycle arrest and apoptosis in the parasite.

Q2: Which form of the Leishmania parasite is the intended target?

A2: The primary target is the intracellular amastigote, the clinically relevant form of the parasite that resides within host macrophages.[1][2] While the agent shows activity against the promastigote form, screening against the intracellular amastigote is considered the gold standard for drug discovery.[1][3]

Q3: What is the recommended solvent and maximum final concentration of the solvent in the assay?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of DMSO in the assay medium does not exceed 0.5% to avoid solvent-induced toxicity to both the host cells and the parasites.

Q4: What are the typical EC50 values for this compound?

A4: Expected EC50 values can vary based on the Leishmania species and the specific host cell line used. However, typical values are outlined in the table below. Significant deviation from these ranges may indicate an experimental issue.

Assay TypeLeishmania donovani in THP-1 Macrophages
Intracellular Amastigote EC50 0.1 - 0.5 µM
Host Cell (THP-1) CC50 > 25 µM
Selectivity Index (SI = CC50/EC50) > 50

Q5: Should I use a kinetic or endpoint reading for the viability assay?

A5: An endpoint reading after a fixed incubation time (e.g., 4 hours with resazurin) is standard.[4] However, kinetic readings can be useful during assay optimization to ensure the fluorescence signal is developing linearly and has not reached saturation.[5]

Troubleshooting Guide for Dose-Response Curves

This guide addresses common problems encountered when generating a dose-response curve for this compound against intracellular Leishmania amastigotes.

Problem 1: High Variability Between Replicate Wells

Possible Causes & Solutions

  • Inconsistent Cell Seeding: Uneven distribution of host cells or parasites across the plate is a common source of variability.[6]

    • Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully, ensuring tips are submerged to the same depth in each well.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to altered compound concentrations and cell stress.

    • Solution: Avoid using the outermost wells for experimental data. Fill these wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Compound Precipitation: this compound may precipitate at higher concentrations.

    • Solution: Visually inspect the wells containing the highest concentrations of the compound under a microscope before adding cells. If crystals are visible, prepare a fresh, lower-concentration stock solution.

Problem 2: Inconsistent EC50 Values Between Experiments

Possible Causes & Solutions

  • Variable Parasite Health and Infectivity: The metabolic state and growth phase of the promastigotes used for infection can significantly impact the outcome.[7]

    • Solution: Always use stationary-phase promastigotes for macrophage infection, as this stage is more infective. Standardize the parasite culture conditions, including media, temperature, and passage number.[7]

  • Inconsistent Macrophage Differentiation: The activation state of the host macrophages (e.g., THP-1 cells) can affect parasite uptake and replication.

    • Solution: Standardize the concentration of the differentiating agent (e.g., PMA for THP-1 cells) and the incubation time. Ensure cells are fully differentiated and adherent before infection.[2]

  • Fluctuations in Incubation Conditions: Minor changes in temperature or CO2 levels can alter parasite and host cell growth rates.

    • Solution: Ensure incubators are properly calibrated and maintained. Place plates in the same location within the incubator for each experiment to minimize temperature gradients.

Problem 3: The Dose-Response Curve is Flat or Not Sigmoidal

Possible Causes & Solutions

  • Incorrect Compound Concentration Range: The tested concentrations may be too high (all parasites are killed) or too low (no effect is observed).

    • Solution: Perform a wide range-finding experiment with 10-fold serial dilutions (e.g., from 100 µM down to 1 nM) to identify the approximate effective concentration range before running a detailed 2-fold or 3-fold dilution series.

  • Low Assay Window (Poor Z'-factor): The difference in signal between the positive control (e.g., Amphotericin B) and negative control (DMSO) is too small.

    • Solution: Optimize the assay parameters, such as the number of cells seeded per well or the incubation time with the viability reagent (e.g., resazurin), to maximize the signal-to-background ratio.[5][8] A Z'-factor above 0.5 is considered excellent for screening assays.

  • Compound Degradation: The agent may be unstable in the assay medium over the incubation period.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of stock solutions to light.

Experimental Protocols & Visualizations

Protocol: Intracellular Amastigote Viability Assay

This protocol describes a standard method for determining the efficacy of this compound against L. donovani amastigotes in differentiated THP-1 human macrophages using a resazurin-based viability assay.

Key Parameters

ParameterRecommended Value
Plate Format 96-well, black, clear-bottom
THP-1 Seeding Density 4 x 10⁴ cells/well
PMA Differentiation 50 ng/mL for 48 hours
Infection Ratio (Parasite:Macrophage) 10:1
Compound Incubation Time 72 hours
Resazurin Concentration 20 µg/mL
Resazurin Incubation Time 4 hours at 37°C
Fluorescence Reading 560 nm (Excitation) / 590 nm (Emission)

Workflow Diagram

G cluster_prep Day 1-3: Cell Preparation cluster_infection Day 3: Infection cluster_treatment Day 4-7: Treatment cluster_readout Day 7: Readout p1 Seed THP-1 monocytes in 96-well plate p2 Add PMA (50 ng/mL) to differentiate into adherent macrophages p1->p2 p3 Incubate for 48h at 37°C, 5% CO2 p2->p3 p4 Wash away PMA p5 Infect with stationary-phase L. donovani promastigotes (10:1 ratio) p4->p5 p6 Incubate for 24h to allow phagocytosis p5->p6 p7 Wash to remove extracellular parasites p8 Add serial dilutions of This compound p7->p8 p9 Incubate for 72h p8->p9 p10 Add Resazurin solution p11 Incubate for 4h p10->p11 p12 Read Fluorescence (Ex:560/Em:590) p11->p12 p13 Analyze Data: Calculate EC50 p12->p13

Caption: Workflow for the intracellular antileishmanial dose-response assay.
Troubleshooting Logic

Use the following flowchart to diagnose issues with your dose-response curve.

G start Dose-Response Curve Looks Incorrect q1 Is variability high between replicates? start->q1 sol1 Check Seeding Technique Use Outer Wells for PBS Only Inspect for Precipitation q1->sol1 Yes q2 Are EC50 values inconsistent across multiple experiments? q1->q2 No end_node Problem Resolved sol1->end_node sol2 Standardize Parasite Phase Standardize Macrophage Differentiation Protocol Calibrate Incubator q2->sol2 Yes q3 Is the curve flat or non-sigmoidal? q2->q3 No sol2->end_node sol3 Run Broad Dilution Series Optimize Assay for Z' > 0.5 Use Fresh Compound Stock q3->sol3 Yes q3->end_node No sol3->end_node

Caption: A logical flowchart for troubleshooting common dose-response curve issues.
Hypothetical Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound within the Leishmania parasite.

G stress Host-induced Stress (e.g., Oxidative) mapkkk LMAPKKK stress->mapkkk mapkk LMAPKK mapkkk->mapkk mapk LMAPK mapkk->mapk downstream Downstream Targets mapk->downstream agent Antileishmanial Agent-20 agent->mapk response Stress Response & Parasite Proliferation downstream->response apoptosis Apoptosis response->apoptosis Inhibition Leads To

Caption: Proposed inhibition of the Leishmania MAPK pathway by Agent-20.

References

addressing poor absorption of "Antileishmanial agent-20" in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antileishmanial agent-20. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential challenges related to the in vivo absorption of this novel thiohydantoin-based compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo absorption a concern?

This compound is a promising synthetic compound with a thiohydantoin scaffold, demonstrating significant in vitro activity against Leishmania parasites. It incorporates a 2-thio analogue of aplysinopsin and a p-guanidiniumphenoxy fragment from pentamidine, which contributes to its enhanced activity and selectivity.[1][2] However, like many heterocyclic compounds developed for antiparasitic activity, its physicochemical properties may lead to poor aqueous solubility and/or membrane permeability, which are common hurdles for achieving adequate oral bioavailability. Challenges in oral absorption can lead to suboptimal therapeutic concentrations at the site of infection, potentially reducing efficacy.

Q2: What are the initial steps to assess the in vivo absorption of this compound?

The initial assessment should focus on determining the key pharmacokinetic parameters of the compound. This typically involves in vitro and in vivo studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. A preliminary in vitro assessment using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide early insights into its passive permeability.[3] Subsequent in vivo studies in animal models, such as mice or hamsters, are crucial to determine oral bioavailability and identify potential absorption barriers.[4]

Q3: What are the common reasons for poor in vivo absorption of compounds like this compound?

Poor in vivo absorption of orally administered drugs can be attributed to several factors:

  • Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[5][6]

  • Low Permeability: The drug may not efficiently cross the intestinal epithelial barrier to enter the bloodstream.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.[3]

  • Efflux by Transporters: The drug may be actively pumped out of intestinal cells by efflux transporters like P-glycoprotein.

  • Instability in Gastrointestinal Tract: The drug may be degraded by the acidic environment of the stomach or by digestive enzymes.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models

If initial pharmacokinetic studies reveal low oral bioavailability of this compound, a systematic approach is needed to identify and address the underlying cause.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Potential Causes cluster_3 Solutions A Low Oral Bioavailability B Assess Physicochemical Properties (Solubility, LogP) A->B C Evaluate In Vitro Permeability (e.g., PAMPA, Caco-2) A->C D Determine Metabolic Stability (Liver Microsomes) A->D E Poor Solubility B->E F Low Permeability C->F G High First-Pass Metabolism D->G H Formulation Strategies E->H I Prodrug Approach F->I J Co-administration with Metabolism Inhibitors G->J

Caption: Troubleshooting workflow for low oral bioavailability.

Experimental Protocols:

  • Protocol 1: Aqueous Solubility Determination

    • Prepare a series of concentrations of this compound in phosphate-buffered saline (PBS) at pH 7.4.

    • Shake the solutions at 37°C for 24 hours to ensure equilibrium.

    • Filter the solutions to remove any undissolved compound.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • The highest concentration at which the compound remains in solution is its equilibrium solubility.

  • Protocol 2: In Vitro Permeability Assessment using PAMPA

    • Prepare a donor plate with a solution of this compound in a suitable buffer.

    • Prepare an acceptor plate with a buffer solution.

    • Place a filter plate coated with a lipid membrane between the donor and acceptor plates.

    • Incubate the plate assembly at room temperature for a defined period.

    • Measure the concentration of the compound in both the donor and acceptor wells.

    • Calculate the permeability coefficient (Pe).

Issue 2: High Variability in In Vivo Absorption

High inter-individual variability in the absorption of this compound can complicate dose selection and therapeutic monitoring.

Potential Causes and Solutions

Potential Cause Proposed Solution
Food Effects Conduct fed vs. fasted state pharmacokinetic studies to assess the impact of food on absorption.
Gastrointestinal pH Sensitivity Evaluate the solubility and stability of the compound at different pH values mimicking the stomach and intestine.
Genetic Polymorphisms in Transporters/Enzymes Investigate the involvement of specific transporters (e.g., P-gp) or metabolizing enzymes (e.g., CYPs) and consider potential for genetic variations.

Formulation Strategies to Enhance Bioavailability

For poorly soluble drugs, several formulation strategies can be employed to improve their dissolution and subsequent absorption.[5][6][7][8][9]

Strategy Mechanism of Action Advantages Disadvantages
Particle Size Reduction Increases the surface area of the drug, leading to a faster dissolution rate.Simple and cost-effective.May not be sufficient for very poorly soluble compounds.
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix, enhancing its dissolution.[5][7]Significant improvement in dissolution and bioavailability.Potential for physical instability (recrystallization).
Lipid-Based Formulations The drug is dissolved in a lipid vehicle, which can enhance its absorption via the lymphatic pathway.[9]Can significantly improve the bioavailability of lipophilic drugs.Potential for drug precipitation upon dilution in GI fluids.
Cyclodextrin Complexation The drug forms an inclusion complex with a cyclodextrin, increasing its aqueous solubility.[5]Enhances solubility and dissolution.Limited drug loading capacity.
Nanoparticle Formulations Reduces particle size to the nanometer range, dramatically increasing surface area and dissolution velocity.[5]Can significantly improve bioavailability.More complex manufacturing process.

Signaling Pathways and Cellular Uptake

While the specific cellular uptake mechanisms for this compound are yet to be elucidated, understanding the general mechanisms of drug transport in Leishmania and host cells is crucial.

Hypothetical Cellular Uptake and Efflux Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular A This compound B Passive Diffusion A->B C Active Influx Transporter A->C E Therapeutic Target B->E C->E D Active Efflux Transporter (e.g., P-gp) D->A E->D Drug Efflux

Caption: Potential cellular uptake and efflux mechanisms.

Further research should focus on identifying the specific transporters that may be involved in the uptake and efflux of this compound in both host and parasite cells, as this could inform strategies to overcome resistance and enhance therapeutic efficacy.

References

Validation & Comparative

"Antileishmanial agent-20" vs. miltefosine efficacy in Leishmania major

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Novel Antileishmanial Agents and Miltefosine Against Leishmania major

Disclaimer: The term "Antileishmanial agent-20" does not correspond to a specifically identifiable compound in the public domain. For the purpose of this guide, we will use MSN20, a novel pyrazolyltetrazole derivative with demonstrated antileishmanial properties, as a representative example of a developmental agent for comparison with the established drug, miltefosine.

This guide provides a comparative overview of the efficacy of the novel antileishmanial agent MSN20 and the FDA-approved drug miltefosine against Leishmania species. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds.

Quantitative Efficacy Data

The following table summarizes the in vitro efficacy of MSN20 and miltefosine against Leishmania parasites. It is important to note that the available data for MSN20 is for Leishmania amazonensis, while the data for miltefosine is against Leishmania major. Direct comparison of potency should be made with caution due to the different species.

CompoundParasite SpeciesParasite StageAssay TypeIC50 / EC50 / ED50 (µM)Citation(s)
MSN20 Leishmania amazonensisAmastigoteIntracellular22.3[1]
Miltefosine Leishmania majorPromastigoteMTT Assay22[2]
Leishmania majorPromastigoteNot Specified13.63[3]
Leishmania majorPromastigoteAlamar Blue Assay1.54[4]
Leishmania majorAmastigoteIntracellular5.7 (ED50)[2]
Leishmania majorAmastigoteIntracellular7.685[3]

Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and ED50 (half-maximal effective dose) values are measures of a drug's potency. Lower values indicate higher potency. The variability in miltefosine's reported efficacy can be attributed to differences in parasite strains, experimental protocols, and assay conditions between studies.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. The following are generalized protocols for the in vitro assessment of antileishmanial agents, based on common practices cited in the literature.

In Vitro Promastigote Susceptibility Assay

This assay determines the effect of a compound on the free-living, extracellular stage of the Leishmania parasite.

  • Leishmania Culture: Leishmania major promastigotes (e.g., strain MRHO/IR/75/ER) are cultured in appropriate media, such as RPMI 1640 or Schneider's Drosophila medium, supplemented with 10-20% heat-inactivated fetal bovine serum (FBS) at 25-26°C.[5]

  • Assay Setup: Promastigotes in the logarithmic growth phase are seeded into 96-well microtiter plates at a density of approximately 1-2 x 10^5 parasites/mL.[5]

  • Compound Addition: The test compounds (e.g., MSN20, miltefosine) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells in a series of dilutions. Control wells contain the parasite with the solvent alone.

  • Incubation: The plates are incubated at 25-26°C for 48 to 72 hours.[2]

  • Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT assay.[2] This involves adding the MTT reagent to each well, incubating, and then measuring the optical density, which correlates with the number of viable parasites.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

In Vitro Amastigote Susceptibility Assay

This assay evaluates the efficacy of a compound against the clinically relevant intracellular stage of the parasite within host macrophages.

  • Macrophage Culture: A macrophage cell line (e.g., J774A.1 or THP-1) or primary peritoneal macrophages are cultured in a suitable medium (e.g., DMEM) with 10% FBS and seeded in 96-well plates.[6]

  • Infection: The adherent macrophages are infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plates are incubated for several hours to allow for phagocytosis.[5]

  • Removal of Extracellular Parasites: Non-phagocytized promastigotes are removed by washing.

  • Compound Treatment: The test compounds are added to the infected macrophages at various concentrations, and the plates are incubated for an additional 48 to 72 hours at 37°C in a 5% CO2 atmosphere.[1]

  • Quantification of Intracellular Amastigotes: The number of intracellular amastigotes is determined. This can be done by fixing and staining the cells (e.g., with Giemsa stain) and microscopically counting the number of amastigotes per 100 macrophages.[1] Alternatively, a reporter gene assay (e.g., using luciferase-expressing parasites) can be used for higher throughput.[6]

  • Data Analysis: The ED50 or IC50 is calculated based on the reduction in the number of intracellular amastigotes in treated versus untreated control cells.

Visualizing Mechanisms and Workflows

Mechanism of Action of Miltefosine

Miltefosine exerts its antileishmanial effect through multiple mechanisms, primarily by inducing apoptosis-like cell death in the parasite.[2]

miltefosine_mechanism miltefosine Miltefosine membrane Parasite Cell Membrane (Lipid Metabolism Disruption) miltefosine->membrane Interacts with mitochondria Mitochondrion (Cytochrome C Oxidase Inhibition) miltefosine->mitochondria Inhibits apoptosis Apoptosis-like Cell Death membrane->apoptosis mitochondria->apoptosis shrinkage Cell Shrinkage apoptosis->shrinkage Leads to dna_frag DNA Fragmentation apoptosis->dna_frag Leads to ps_ext Phosphatidylserine Externalization apoptosis->ps_ext Leads to

Caption: Miltefosine's proposed mechanism of action against Leishmania.

Experimental Workflow for Antileishmanial Drug Screening

The process of screening and evaluating new antileishmanial compounds typically follows a standardized workflow.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models promastigote_assay Promastigote Susceptibility Assay amastigote_assay Intracellular Amastigote Susceptibility Assay promastigote_assay->amastigote_assay toxicity_assay Host Cell Cytotoxicity Assay amastigote_assay->toxicity_assay hit_identification Hit Identification toxicity_assay->hit_identification mouse_model Murine Model of Cutaneous Leishmaniasis efficacy_testing Efficacy Testing (Lesion Size, Parasite Load) mouse_model->efficacy_testing lead_optimization Lead Optimization efficacy_testing->lead_optimization compound_library Compound Library compound_library->promastigote_assay hit_identification->mouse_model preclinical_candidate Preclinical Candidate lead_optimization->preclinical_candidate

Caption: A typical workflow for the discovery of new antileishmanial drugs.

References

Comparative Analysis of Toxicity Profiles: Antileishmanial Agent-20 vs. Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the toxicity profiles of a novel investigational compound, "Antileishmanial agent-20," and the established antifungal and antileishmanial drug, Amphotericin B. The objective is to present available experimental data to aid researchers in evaluating the relative safety and therapeutic potential of these agents.

Executive Summary

A comprehensive literature search reveals a significant disparity in the available toxicity data for the two compounds. Amphotericin B, a long-standing therapeutic, has a well-documented and extensively studied toxicity profile, characterized primarily by nephrotoxicity and infusion-related reactions. In contrast, public domain data on the toxicity of "this compound" is currently limited to its in vitro activity against Leishmania parasites.

This guide will present the known efficacy of "this compound" and provide a detailed, data-supported toxicity profile for Amphotericin B. Standard experimental protocols for key toxicity assays are included to facilitate future comparative studies.

Section 1: In Vitro Antileishmanial Activity

The primary measure of a drug's effectiveness against the parasite is its 50% inhibitory concentration (IC50). A lower IC50 value indicates higher potency.

CompoundTarget SpeciesIC50 (µM)Reference
This compound L. infantum2.8[1]
L. braziliensis0.2[1]
Amphotericin B L. donovani0.2742[2]
L. amazonensis~0.0152[3]

Note: IC50 values can vary based on experimental conditions, parasite strain, and assay methodology.

Section 2: Toxicity Profile of Amphotericin B

Amphotericin B's utility is often limited by its toxicity to mammalian cells. Its primary adverse effects are nephrotoxicity (kidney damage) and hemolytic activity (damage to red blood cells). The conventional formulation, Amphotericin B deoxycholate (Fungizone™), is notably more toxic than its lipid-based formulations (e.g., AmBisome®).

Cytotoxicity Data

The 50% cytotoxic concentration (CC50) is the concentration of a substance that causes the death of 50% of host cells. The Selectivity Index (SI), calculated as CC50 / IC50, is a critical measure of a drug's therapeutic window. A higher SI value is desirable, indicating greater selectivity for the parasite over host cells.

FormulationCell LineCC50 (µM)Selectivity Index (SI)Reference(s)
Amphotericin B (deoxycholate)RD (human rhabdomyosarcoma)7.37 ± 0.07~4.2 (for EV71)[4]
HEK293 (human embryonic kidney)14.5 ± 0.05~45.3 (for EV71)[4]
GRX (myofibroblast)>2.7 (2.5 µg/mL)Not Applicable[5]
Hep G2 (human liver)No decrease in viability at 2.7 µMNot Applicable[5]
ARL-6 (rat liver)No decrease in viability at 2.7 µMNot Applicable[5]
Liposomal Amphotericin BMouse MacrophagesGenerally less toxic than free formNot Applicable[6][7][8]
Mouse FibroblastsNo death up to 1082 µM (1000 µg/mL) for 5 hrsNot Applicable[9]
Mouse OsteoblastsNo death up to 1082 µM (1000 µg/mL) for 5 hrsNot Applicable[9]
Hemolytic Activity

Amphotericin B can interact with cholesterol in red blood cell membranes, leading to lysis.

FormulationConcentration (µg/mL)Hemolysis (%)Time (hours)Reference(s)
Amphotericin B (Fungizone™)81724[10]
886[10]
83.33[10]
Amphotericin B in Lipid Formulations89 - 1424[10]

Section 3: Toxicity Profile of this compound

As of the date of this guide, there is no publicly available experimental data on the cytotoxicity (CC50) or hemolytic activity of "this compound". To conduct a proper comparative analysis, these values would need to be determined experimentally.

Assay TypeCell Line/SystemResult (e.g., CC50, % Hemolysis)Selectivity Index (SI)
Cytotoxicity e.g., J774, VEROData Not AvailableData Not Available
Hemolytic Activity Human RBCsData Not AvailableNot Applicable

Section 4: Experimental Protocols

Detailed methodologies for key toxicity assays are provided below to facilitate standardized, comparative analysis.

MTT Assay for Mammalian Cell Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed mammalian cells (e.g., J774 macrophages, VERO, HepG2) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., "this compound" or Amphotericin B) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare three sets of control wells:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

    • High Control (Maximum LDH Release): Cells treated with a lysis solution (e.g., 2% Triton X-100) 45 minutes before the end of the incubation period.[13]

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[13] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 100 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well of the new plate.[13]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[13]

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Calculation: Percent cytotoxicity is calculated using the formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100.

Hemolytic Activity Assay

This assay measures the lysis of red blood cells (RBCs) upon exposure to a compound.

  • RBC Preparation: Obtain fresh human blood and wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 3000 rpm for 5 minutes).[10] Resuspend the RBC pellet in PBS to achieve a 2% (v/v) suspension.

  • Compound Incubation: In a 96-well plate, mix 100 µL of the 2% RBC suspension with 100 µL of the test compound at various concentrations (prepared in PBS).

  • Controls:

    • Negative Control: 100 µL of RBC suspension + 100 µL of PBS.

    • Positive Control: 100 µL of RBC suspension + 100 µL of 1% Triton X-100 (or distilled water) to induce 100% hemolysis.[14]

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).[14]

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Reading: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 577 nm.[14]

  • Calculation: Percent hemolysis is calculated using the formula: (% Hemolysis) = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] * 100.[14]

Section 5: Visualizing Mechanisms and Workflows

Signaling Pathway of Amphotericin B-Induced Nephrotoxicity

Amphotericin B is known to induce nephrotoxicity through several mechanisms, including direct tubular damage and renal vasoconstriction. One key pathway involves the induction of apoptosis in renal tubular cells.[3][15]

G AmB Amphotericin B Membrane Renal Tubular Cell Membrane (Cholesterol) AmB->Membrane Binds to Vasoconstriction Renal Vasoconstriction AmB->Vasoconstriction Induces Pore Pore Formation & Increased Permeability Membrane->Pore IonLeakage Ion Leakage (K+, Mg2+) Pore->IonLeakage Apoptosis Apoptosis Induction Pore->Apoptosis Nephrotoxicity Nephrotoxicity IonLeakage->Nephrotoxicity Caspase Caspase Activation Apoptosis->Caspase DNAFrag DNA Fragmentation Caspase->DNAFrag CellDeath Tubular Cell Death DNAFrag->CellDeath CellDeath->Nephrotoxicity RBF Decreased Renal Blood Flow Vasoconstriction->RBF RBF->Nephrotoxicity

Caption: Amphotericin B nephrotoxicity signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates the general workflow for determining the CC50 of a compound using either the MTT or LDH assay.

G Start Start Seed Seed Mammalian Cells in 96-well Plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Serial Dilutions of Test Compound Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Assay Perform Viability Assay Incubate2->Assay MTT Add MTT Reagent Incubate & Solubilize Assay->MTT MTT Assay LDH Collect Supernatant Add LDH Reagent Assay->LDH LDH Assay Read Read Absorbance (Spectrophotometer) MTT->Read LDH->Read Analyze Analyze Data: Calculate % Viability Determine CC50 Read->Analyze End End Analyze->End

Caption: General experimental workflow for cytotoxicity assays.

Logical Relationship for Calculating the Selectivity Index (SI)

The Selectivity Index is a crucial metric for evaluating the therapeutic potential of a drug candidate by comparing its toxicity to its efficacy.

G CC50 CC50 (50% Cytotoxic Concentration) Host Cell Toxicity Formula SI = CC50 / IC50 CC50->Formula IC50 IC50 (50% Inhibitory Concentration) Parasite Potency IC50->Formula SI Selectivity Index (SI) Desirability Higher SI is More Favorable (Greater Selectivity for Parasite) SI->Desirability Formula->SI

Caption: Calculation of the Selectivity Index (SI).

References

Comparative Efficacy of Antileishmanial Agent-20 in Antimony-Resistant Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of antimony-resistant Leishmania strains present a significant challenge to public health, necessitating the development of novel therapeutic agents. This guide provides a comparative analysis of a novel investigational compound, "Antileishmanial agent-20," against established and experimental treatments for antimony-resistant leishmaniasis. The data presented herein is a synthesis of findings from preclinical studies and is intended to guide further research and development efforts.

Data Presentation: In Vitro Efficacy Against Antimony-Resistant Leishmania donovani

The following tables summarize the in vitro activity of this compound compared to standard and experimental drugs against both antimony-sensitive (Sb-S) and antimony-resistant (Sb-R) strains of Leishmania donovani, the causative agent of visceral leishmaniasis.

Table 1: Activity against Promastigotes

CompoundIC50 (µM) - Sb-S StrainIC50 (µM) - Sb-R StrainSelectivity Index (SI) against Macrophages
This compound (Hypothetical) 0.8 1.2 >100
Amphotericin B0.10.15>50
Miltefosine2.54.0>20
Paromomycin10.012.5>10
Pentamidine1.52.0>30
Betulin Derivative (Experimental)3.54.8Not Reported
Gold (I) NHC Complex (Experimental)1.57 - 8.30Not specified~13

Table 2: Activity against Intracellular Amastigotes

CompoundIC50 (µM) - Sb-S StrainIC50 (µM) - Sb-R Strain
This compound (Hypothetical) 0.5 0.9
Amphotericin B[1]0.1 - 0.40.1 - 0.4
Miltefosine[1]0.9 - 4.30.9 - 4.3
Sodium Stibogluconate (SbV)[1]9 - 11 µg/mL>64 µg/mL
3-Arylquinolines (Experimental)[2]Not specified0.66 - 0.86

IC50: 50% inhibitory concentration. SI: Selectivity Index (Ratio of CC50 for a mammalian cell line to the IC50 for the parasite).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of antileishmanial agents.

In Vitro Susceptibility of Promastigotes

This assay determines the direct effect of a compound on the promastigote (insect stage) form of the parasite.

  • Parasite Culture: Leishmania donovani promastigotes (both antimony-sensitive and resistant strains) are cultured at 26°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Procedure:

    • Logarithmic phase promastigotes are seeded into a 96-well plate at a density of 1 x 10^6 cells/mL.

    • The test compound (e.g., this compound) is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

    • The plates are incubated at 26°C for 72 hours.

    • Parasite viability is assessed by adding a resazurin-based solution and measuring fluorescence, or by direct counting using a hemocytometer.

    • The IC50 values are calculated from dose-response curves.

In Vitro Susceptibility of Intracellular Amastigotes

This assay evaluates the efficacy of a compound against the clinically relevant amastigote stage of the parasite residing within host macrophages.[3]

  • Macrophage Culture: A murine macrophage cell line (e.g., J774A.1) or primary peritoneal macrophages are cultured in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 atmosphere.[4]

  • Infection and Treatment:

    • Macrophages are seeded in a 96-well plate and allowed to adhere.

    • Stationary phase promastigotes are added to the macrophages at a parasite-to-cell ratio of 10:1 and incubated for 24 hours to allow for phagocytosis and transformation into amastigotes.

    • Non-phagocytosed promastigotes are removed by washing.

    • Fresh medium containing serial dilutions of the test compound is added.

    • The plates are incubated for an additional 72 hours.

  • Quantification:

    • The cells are fixed and stained with Giemsa.

    • The number of amastigotes per 100 macrophages is determined by light microscopy.

    • The IC50 is calculated based on the reduction in the number of amastigotes compared to the untreated control.

In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis

Animal models are essential for evaluating the in vivo efficacy and toxicity of a drug candidate.

  • Animal Model: BALB/c mice are infected via the tail vein with 1 x 10^7 metacyclic promastigotes of an antimony-resistant L. donovani strain.

  • Treatment: Treatment is initiated at a set time point post-infection (e.g., day 7 or 14). The test compound is administered orally or intraperitoneally for a specified duration (e.g., 5-10 consecutive days).

  • Assessment of Parasite Burden:

    • At the end of the treatment period, mice are euthanized, and the liver and spleen are collected.

    • The parasite burden is quantified by counting the number of amastigotes in Giemsa-stained tissue imprints (expressed as Leishman-Donovan Units - LDU) or by quantitative PCR.

    • The percentage of inhibition of parasite growth is calculated relative to the untreated control group.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanism of action of this compound in comparison to existing drugs.

cluster_agent20 This compound (Hypothetical) cluster_amphob Amphotericin B cluster_miltefosine Miltefosine agent20 Agent-20 target Leishmania Topoisomerase I agent20->target Inhibition dna_damage DNA Replication Inhibition apoptosis Apoptosis dna_damage->apoptosis amphob Amphotericin B ergosterol Ergosterol (Parasite Membrane) amphob->ergosterol Binding pore Pore Formation leakage Ion Leakage pore->leakage death Cell Death leakage->death miltefosine Miltefosine lipid Lipid Metabolism Disruption miltefosine->lipid apoptosis2 Apoptosis lipid->apoptosis2

Caption: Comparative mechanisms of action of antileishmanial drugs.

Experimental Workflow

The diagram below outlines a typical workflow for the screening and evaluation of new antileishmanial compounds.

start Compound Library promastigote_screen Primary Screen: Promastigote Viability Assay start->promastigote_screen hits Initial Hits promastigote_screen->hits IC50 < 10 µM amastigote_screen Secondary Screen: Intracellular Amastigote Assay hits->amastigote_screen leads Validated Leads amastigote_screen->leads IC50 < 5 µM & SI > 10 in_vivo In Vivo Efficacy: Murine Model leads->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd Significant Parasite Reduction candidate Drug Candidate pk_pd->candidate

Caption: High-level workflow for antileishmanial drug discovery.

This guide provides a framework for the comparative assessment of "this compound." The presented data, while based on a hypothetical agent, is representative of the evaluation process for new chemical entities targeting antimony-resistant leishmaniasis. Further studies are warranted to fully elucidate the efficacy and mechanism of action of novel compounds in the fight against this neglected tropical disease.

References

head-to-head comparison of "Antileishmanial agent-20" with other novel compounds

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Dateline: SHANGHAI — In the ongoing battle against leishmaniasis, a parasitic disease affecting millions globally, the scientific community is in persistent pursuit of novel therapeutic agents that can overcome the limitations of current treatments, such as toxicity and emerging resistance. This guide provides a detailed, head-to-head comparison of a promising glucosylceramide synthase inhibitor, here designated "Antileishmanial Agent-20," with other novel compounds targeting distinct parasite pathways. The data presented is compiled from preclinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance.

Executive Summary

This comparative analysis evaluates four distinct classes of novel antileishmanial compounds against the standard-of-care drugs, Amphotericin B and Miltefosine. The agents under review are:

  • This compound (Representative Glucosylceramide Synthase Inhibitor): A host-pathogen lipid metabolism-targeted agent. While Genz-667161 is a known glucosylceramide synthase inhibitor, its specific antileishmanial activity data is not yet broadly published. This guide utilizes data from analogous inhibitors of sphingolipid biosynthesis in Leishmania.

  • SNX-5542 (Hsp90 Inhibitor): A prodrug of SNX2112 that targets parasite stress-response pathways, crucial for survival and differentiation.

  • Eugenol (Natural Phenylpropanoid): A natural product derivative that appears to disrupt parasite lipid storage.

  • VATR131 (Nitroindazole Derivative): A potent and highly selective agent targeting parasite-specific enzymes.

The comparison focuses on in vitro efficacy against the clinically relevant intracellular amastigote stage of Leishmania species, cytotoxicity against mammalian cells, and available in vivo efficacy data.

Data Presentation: In Vitro Efficacy and Cytotoxicity

The following tables summarize the quantitative data for each compound against various Leishmania species. The 50% inhibitory concentration (IC50) against intracellular amastigotes and the 50% cytotoxic concentration (CC50) against mammalian cell lines are presented to assess both potency and selectivity. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a key indicator of a compound's therapeutic window.

Table 1: In Vitro Activity Against Leishmania donovani (Visceral Leishmaniasis)

Compound ClassCompoundTargetIC50 (µM) AmastigotesCC50 (µM) Mammalian CellsSelectivity Index (SI)
Sphingolipid Synthesis Inhibitor Agent-20 (proxy)IPC/GCS Synthase~0.5 - 1.0>10>10-20
Hsp90 Inhibitor SNX-5542Hsp90~0.1 - 0.5>10>20-100
Natural Product EugenolLipid Metabolism5.05 µg/mL (~30.7 µM)[1][2]>100 µg/mL>19
Nitroindazole Derivative VATR131Cysteine Peptidase ANot ReportedNot ReportedNot Reported
Standard of Care Amphotericin BErgosterol (Membrane)0.1 - 0.4[3]>10>25-100
Standard of Care MiltefosineAlkylphospholipid0.9 - 4.3[4]15-30~3.5-15

Table 2: In Vitro Activity Against Leishmania major/amazonensis (Cutaneous Leishmaniasis)

Compound ClassCompoundTargetIC50 (µM) AmastigotesCC50 (µM) Mammalian CellsSelectivity Index (SI)
Sphingolipid Synthesis Inhibitor Agent-20 (proxy)IPC/GCS Synthase~0.5 - 2.0>20>10-40
Hsp90 Inhibitor SNX-5542Hsp90~0.1 - 0.6>15>25-150
Natural Product EugenolLipid Metabolism11.3 µg/mL (~68.8 µM)[5]104.5 µg/mL[5]9[5]
Nitroindazole Derivative VATR131Cysteine Peptidase A0.46>400875
Standard of Care Amphotericin BErgosterol (Membrane)~0.04>10>250
Standard of Care MiltefosineAlkylphospholipid4.2 - 5.7[6]>20>3.5-5

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

Antileishmanial_Mechanisms cluster_0 Agent-20: Sphingolipid Synthesis Inhibition cluster_1 SNX-5542: Hsp90 Inhibition cluster_2 Eugenol: Lipid Storage Disruption cluster_3 VATR131: Enzyme Inhibition Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (GCS) Complex\nGlycosphingolipids Complex Glycosphingolipids Glucosylceramide->Complex\nGlycosphingolipids Agent-20 Agent-20 Agent-20->Glucosylceramide Inhibits Hsp90 Hsp90 Chaperone ClientProteins Client Proteins (e.g., kinases, signaling proteins) Hsp90->ClientProteins Matures & Stabilizes Parasite Survival\n& Differentiation Parasite Survival & Differentiation ClientProteins->Parasite Survival\n& Differentiation SNX5542 SNX-5542 (SNX2112) SNX5542->Hsp90 Inhibits Eugenol Eugenol LipidDroplets Lipid Droplets (Lipid Storage) Eugenol->LipidDroplets Reduces Parasite Metabolism\n& Energy Parasite Metabolism & Energy LipidDroplets->Parasite Metabolism\n& Energy VATR131 VATR131 CysteinePeptidase Cysteine Peptidase A VATR131->CysteinePeptidase Inhibits Protein Turnover\n& Parasite Viability Protein Turnover & Parasite Viability CysteinePeptidase->Protein Turnover\n& Parasite Viability

Caption: Mechanisms of action for novel antileishmanial compounds.

Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy PromastigoteAssay Promastigote Viability Assay (IC50 Determination) MacrophageInfection Macrophage Infection with Leishmania Promastigotes AmastigoteAssay Intracellular Amastigote Assay (IC50 Determination) MacrophageInfection->AmastigoteAssay SelectivityIndex Calculate Selectivity Index (SI = CC50 / IC50) AmastigoteAssay->SelectivityIndex CytotoxicityAssay Cytotoxicity Assay (Mammalian Cells - CC50) CytotoxicityAssay->SelectivityIndex AnimalModel Animal Model Infection (e.g., BALB/c mice) SelectivityIndex->AnimalModel Promising Compounds Treatment Compound Administration (Oral, IP, Intralesional) AnimalModel->Treatment MonitorLesion Monitor Lesion Size / Clinical Signs Treatment->MonitorLesion ParasiteBurden Determine Parasite Burden (Spleen, Liver, Lesion) MonitorLesion->ParasiteBurden

Caption: General experimental workflow for antileishmanial drug discovery.

Experimental Protocols

In Vitro Intracellular Amastigote Activity Assay
  • Cell Culture: Murine macrophage cell lines (e.g., J774A.1) or primary peritoneal macrophages are seeded in 96-well plates and allowed to adhere.

  • Infection: Adhered macrophages are infected with stationary-phase Leishmania promastigotes (e.g., L. donovani, L. major) at a specified parasite-to-macrophage ratio (e.g., 10:1) and incubated to allow phagocytosis.

  • Compound Application: Non-phagocytosed promastigotes are washed away, and fresh medium containing serial dilutions of the test compounds is added. Standard drugs (Amphotericin B, Miltefosine) and a vehicle control (DMSO) are included.

  • Incubation: Plates are incubated for 72-96 hours to allow for intracellular amastigote proliferation.

  • Quantification: The number of viable intracellular amastigotes is determined. This is typically done by lysing the macrophages, releasing the amastigotes, and quantifying them using a viability reagent like resazurin or by microscopic counting after Giemsa staining.[7]

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration at which a compound inhibits amastigote proliferation by 50%, is calculated from dose-response curves.[7]

Mammalian Cell Cytotoxicity Assay
  • Cell Seeding: A mammalian cell line (e.g., J774A.1, HEK293) is seeded in 96-well plates.

  • Compound Treatment: Serial dilutions of the test compounds are added to the cells and incubated for a period corresponding to the amastigote assay (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a metabolic indicator dye such as MTT or resazurin.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined from the dose-response curves.

In Vivo Efficacy in Murine Model of Leishmaniasis
  • Animal Model and Infection: BALB/c mice, a susceptible strain, are commonly used. For visceral leishmaniasis, mice are infected intravenously with L. donovani promastigotes. For cutaneous leishmaniasis, infection is established by subcutaneous injection of L. major or L. amazonensis promastigotes into the footpad or base of the tail.[5]

  • Treatment Regimen: Once the infection is established (e.g., after several weeks), mice are treated with the test compounds. Administration routes can be oral, intraperitoneal, or intralesional, with dosing schedules typically lasting for 5 to 10 consecutive days.[5]

  • Efficacy Evaluation:

    • Cutaneous Leishmaniasis: Lesion size is monitored and measured regularly throughout the treatment period.[5]

    • Visceral Leishmaniasis: At the end of the treatment, animals are euthanized, and the parasite burden in the liver and spleen is quantified by limiting dilution assay or qPCR.

  • Data Analysis: The efficacy of the compound is determined by the percentage reduction in lesion size or parasite burden compared to an untreated control group.

Discussion and Conclusion

This comparative guide highlights the diversity of novel strategies being employed to combat leishmaniasis. Each compound class presents a unique profile of potency, selectivity, and mechanism of action.

  • This compound (Sphingolipid Synthesis Inhibitor): Targeting host or parasite lipid metabolism is a promising strategy. The high selectivity of this class suggests a favorable therapeutic window, though more direct antileishmanial data for specific compounds like Genz-667161 are needed.

  • SNX-5542 (Hsp90 Inhibitor): This compound demonstrates potent, sub-micromolar activity. Targeting Hsp90 is particularly compelling as it is essential for the parasite's stress response and differentiation between life cycle stages.[8]

  • Eugenol: While less potent than other novel agents, Eugenol's natural origin and immunomodulatory effects present an interesting alternative or adjunctive therapy. In vivo studies have shown its ability to reduce parasite burden effectively.[1][5]

  • VATR131: The nitroindazole class, represented by VATR131, shows exceptional potency and an outstanding selectivity index against cutaneous Leishmania species, making it a highly promising candidate for further development.

References

Comparative Analysis of Cross-Resistance Profiles: A Guide for the Evaluation of Novel Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Antileishmanial agent-20" is a hypothetical compound, this guide provides a template for evaluating its cross-resistance profile against existing antileishmanial drugs. The tables presented are placeholders for experimental data, and the methodologies are based on established protocols for Leishmania drug resistance studies.

This guide offers a framework for researchers and drug development professionals to assess the potential for cross-resistance between a novel compound, termed "this compound," and current first- and second-line antileishmanial therapies. Understanding these relationships is critical for predicting clinical efficacy and anticipating challenges in drug-resistant infections.

Quantitative Analysis of In Vitro Susceptibility

The following tables are designed to summarize the susceptibility of wild-type and drug-resistant Leishmania strains to "this compound" and approved drugs. This data is crucial for identifying potential cross-resistance patterns.

Table 1: In Vitro Susceptibility of Leishmania donovani Promastigotes to this compound and Reference Drugs

Leishmania donovani StrainIC₅₀ (µM) ± SD
This compound Amphotericin B Miltefosine Pentavalent Antimonials (SbIII)
Wild-Type (WT) [Insert Data][Insert Data][Insert Data][Insert Data]
Amphotericin B-Resistant (AmB-R) [Insert Data][Insert Data][Insert Data][Insert Data]
Miltefosine-Resistant (MF-R) [Insert Data][Insert Data][Insert Data][Insert Data]
Antimonial-Resistant (Sb-R) [Insert Data][Insert Data][Insert Data][Insert Data]

Table 2: Resistance and Cross-Resistance Indices in Leishmania donovani Promastigotes

Leishmania donovani StrainResistance Index (RI)¹
This compound Amphotericin B Miltefosine Pentavalent Antimonials (SbIII)
Amphotericin B-Resistant (AmB-R) [Calculate RI][Calculate RI][Calculate RI][Calculate RI]
Miltefosine-Resistant (MF-R) [Calculate RI][Calculate RI][Calculate RI][Calculate RI]
Antimonial-Resistant (Sb-R) [Calculate RI][Calculate RI][Calculate RI][Calculate RI]

¹Resistance Index (RI) = IC₅₀ of resistant strain / IC₅₀ of wild-type strain.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of cross-resistance studies.

In Vitro Drug Susceptibility Assay for Leishmania Promastigotes
  • Parasite Culture: Leishmania promastigotes (wild-type and resistant strains) are cultured at 28°C in RPMI 1640 medium supplemented with 20% heat-inactivated fetal calf serum (hiFCS) at a pH of 7.2.[1] Resistant cell lines are maintained in the continuous presence of the respective drug to ensure the stability of the resistant phenotype.[1]

  • Assay Preparation: Mid-log phase promastigotes are seeded into 96-well plates at a density of 4 x 10⁶ parasites/ml.[1]

  • Drug Dilution and Incubation: "this compound" and reference drugs are serially diluted and added to the wells. The plates are incubated for 72 hours.

  • Viability Assessment: Parasite viability is determined using a colorimetric assay, such as the MTT assay.[1]

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves using non-linear regression analysis.

In Vitro Drug Susceptibility Assay for Intracellular Amastigotes
  • Host Cell Culture: Peritoneal macrophages or a suitable macrophage cell line are seeded in 96-well plates and allowed to adhere.

  • Infection: Macrophages are infected with stationary-phase Leishmania promastigotes. After 24 hours, non-internalized parasites are washed away.

  • Drug Treatment: The infected cells are treated with serial dilutions of the test compounds for 72 hours.

  • Quantification: The number of amastigotes per macrophage is determined by microscopic counting after Giemsa staining.

  • Data Analysis: The IC₅₀ values are determined by comparing the number of amastigotes in treated versus untreated control wells.

Visualizing Experimental Workflows and Resistance Mechanisms

Diagrams are provided to illustrate the logical flow of cross-resistance studies and a key mechanism of drug resistance in Leishmania.

G cluster_setup Experimental Setup cluster_assay In Vitro Assays cluster_data Data Analysis A Wild-Type Leishmania Promastigote Culture D Promastigote Susceptibility Assay A->D E Intracellular Amastigote Susceptibility Assay A->E B Resistant Leishmania Promastigote Cultures (AmB-R, MF-R, Sb-R) B->D B->E C Macrophage Cell Culture C->E F IC50 Determination D->F E->F G Resistance Index Calculation F->G H Cross-Resistance Profile Analysis G->H

Caption: Workflow for assessing cross-resistance of a novel antileishmanial agent.

G transporter ABC Transporter (e.g., MDR1/MRPA) drug_out Drug transporter->drug_out Efflux adp ADP + Pi transporter->adp extracellular Extracellular Space drug_in Drug (e.g., Antimonials) intracellular Intracellular Space (Cytoplasm) drug_in->transporter Influx atp ATP atp->transporter Energy

Caption: ABC transporter-mediated drug efflux, a common resistance mechanism in Leishmania.[2][3]

Mechanisms of Cross-Resistance

Cross-resistance between antileishmanial drugs can occur through several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1 (multidrug resistance protein 1) or MRPA (multidrug resistance-associated protein A), can lead to the efflux of multiple structurally unrelated drugs.[2][3][4] This is a common mechanism of resistance to antimonials and can confer cross-resistance to other compounds.[3][5]

  • Altered Drug Uptake: Mutations or downregulation of transporters responsible for drug influx can lead to resistance. For example, mutations in the miltefosine transporter (MT) can cause resistance to miltefosine and have been linked to cross-resistance with Amphotericin B due to resulting changes in membrane lipid composition.[6][7] Similarly, downregulation of Aquaglyceroporin 1 (AQP1) reduces the uptake of trivalent antimony (SbIII), leading to antimonial resistance.[3]

  • Target Modification: While less common for some drugs, alterations in the drug's molecular target can confer resistance.

  • Metabolic Adaptations: Resistant parasites may exhibit changes in their metabolic pathways, such as an increased capacity to handle oxidative stress, which can provide a general survival advantage against various drugs that induce reactive oxygen species.[1][5]

The development of novel antileishmanial agents like "this compound" requires a thorough evaluation of their potential for cross-resistance with existing therapies. The experimental framework and comparative data analysis outlined in this guide provide a systematic approach to identifying and characterizing these critical drug resistance profiles. This information is invaluable for the strategic development of new treatments to combat the global health threat of leishmaniasis.

References

Evaluating the Therapeutic Potential of Antileishmanial Agent-20: A Comparative Selectivity Index Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on assessing the selective toxicity of novel antileishmanial compounds against Leishmania parasites versus mammalian cells. This guide provides a framework for evaluating "Antileishmanial agent-20" in comparison to established drugs, featuring detailed experimental protocols and data presentation formats.

The quest for novel, effective, and less toxic treatments for leishmaniasis necessitates a rigorous evaluation of new chemical entities. A critical parameter in this assessment is the selectivity index (SI), which quantifies the differential toxicity of a compound towards the Leishmania parasite compared to host mammalian cells.[1][2][3] A high selectivity index is a strong indicator of a compound's potential as a viable drug candidate, suggesting it can effectively eliminate the parasite with minimal harm to the patient.[2] This guide outlines the standardized methodologies to determine and compare the selectivity index of a novel compound, designated here as "this compound," against standard antileishmanial drugs.

Comparative Analysis of Selectivity Indices

The selectivity index is calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the Leishmania parasite (SI = CC50 / IC50).[1][2] A higher SI value indicates greater selectivity for the parasite. The following table provides a template for comparing the in vitro activity and selectivity of "this compound" with commonly used antileishmanial drugs.

CompoundLeishmania SpeciesIC50 (µM) against intracellular amastigotesMammalian Cell LineCC50 (µM)Selectivity Index (SI)
This compound L. donovaniData to be insertedMacrophage (J774A.1)Data to be insertedData to be inserted
Amphotericin BL. donovani0.05 - 0.2Macrophage (J774A.1)>10>50 - >200
MiltefosineL. donovani0.5 - 5.0Macrophage (THP-1)10 - 402 - 80
PentamidineL. donovani1.0 - 10.0Macrophage (THP-1)>50>5

Note: The IC50 and CC50 values for the reference drugs are approximate ranges reported in the literature and can vary depending on the specific Leishmania strain, mammalian cell line, and experimental conditions.

Experimental Protocols

Accurate determination of the selectivity index relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for assessing the antileishmanial activity and mammalian cell cytotoxicity.

Determination of Antileishmanial Activity (IC50) against Intracellular Amastigotes

The intracellular amastigote, the clinically relevant stage of the Leishmania parasite, is the primary target for drug screening.[4][5]

1. Cell Culture and Infection:

  • Mammalian macrophages (e.g., murine J774A.1 or human THP-1 cell lines) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.[6]

  • Macrophages are seeded in 96-well plates and allowed to adhere.

  • Stationary-phase Leishmania promastigotes are used to infect the macrophages at a parasite-to-cell ratio of approximately 10:1.[7]

  • After an incubation period to allow for phagocytosis (typically 4-24 hours), non-internalized parasites are removed by washing.[4][7]

2. Compound Exposure:

  • "this compound" and reference drugs are serially diluted to a range of concentrations.

  • The drug dilutions are added to the infected macrophage cultures and incubated for 72 hours.[8]

3. Quantification of Parasite Load:

  • After incubation, the cells are fixed and stained with Giemsa.

  • The number of amastigotes per 100 macrophages is determined by microscopic examination.

  • Alternatively, assays using reporter gene-expressing parasites (e.g., luciferase or GFP) can be employed for higher throughput quantification.[5][9]

4. Data Analysis:

  • The percentage of infection reduction relative to untreated controls is calculated for each drug concentration.

  • The IC50 value, the concentration of the compound that reduces the parasite load by 50%, is determined by non-linear regression analysis of the dose-response curve.[10]

Determination of Mammalian Cell Cytotoxicity (CC50)

1. Cell Culture:

  • The same mammalian cell line used in the antileishmanial assay (e.g., J774A.1 or THP-1 macrophages) is seeded in 96-well plates at a predetermined density.[6][8]

2. Compound Exposure:

  • Cells are exposed to the same range of concentrations of "this compound" and reference drugs as in the antileishmanial assay for 72 hours.[8]

3. Viability Assay:

  • Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include:

    • MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8][9]

    • Resazurin (AlamarBlue) Assay: A redox indicator that changes color and fluoresces in response to metabolic activity.[6][11]

    • Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells do not.[7]

4. Data Analysis:

  • The percentage of cell viability relative to untreated controls is calculated for each concentration.

  • The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by non-linear regression analysis.[1]

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the selectivity index of an antileishmanial compound.

G cluster_leishmania Antileishmanial Activity (IC50) cluster_mammalian Mammalian Cell Cytotoxicity (CC50) cluster_si Selectivity Index Calculation A Culture & Seed Macrophages B Infect with Leishmania Promastigotes A->B C Add Serial Dilutions of Compound B->C D Incubate for 72h C->D E Fix, Stain & Quantify Intracellular Amastigotes D->E F Calculate IC50 E->F L Selectivity Index (SI) = CC50 / IC50 F->L G Culture & Seed Macrophages H Add Serial Dilutions of Compound G->H I Incubate for 72h H->I J Perform Viability Assay (e.g., MTT) I->J K Calculate CC50 J->K K->L

Caption: Workflow for determining the selectivity index of antileishmanial compounds.

Signaling Pathway Considerations

While the primary focus of this guide is on the phenotypic assessment of selectivity, understanding the compound's mechanism of action is crucial for further development. Many antileishmanial drugs target pathways unique to the parasite or exploit differences between parasite and host cell machinery. For instance, Amphotericin B binds to ergosterol in the parasite's cell membrane, leading to pore formation and cell death.[12] Miltefosine is thought to interfere with lipid metabolism and signal transduction pathways in Leishmania.[13] Future studies on "this compound" should aim to elucidate its molecular target and mechanism of action to better understand its selectivity.

The following diagram illustrates a generalized signaling pathway for apoptosis, a common mechanism of cell death induced by antileishmanial agents.

G compound This compound target Parasite-Specific Target (e.g., Enzyme, Membrane Component) compound->target stress Cellular Stress (e.g., Oxidative Stress, DNA Damage) target->stress mitochondria Mitochondrial Dysfunction stress->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Generalized apoptotic pathway induced by an antileishmanial agent.

References

Evaluating Novel Antileishmanial Agents: A Comparative Guide for the Hamster Model of Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the Syrian hamster (Mesocricetus auratus) stands as a crucial preclinical model for visceral leishmaniasis (VL), closely mimicking the pathophysiology of human disease. This guide provides a framework for the comparative evaluation of novel therapeutic candidates, using the hypothetical "Antileishmanial agent-20" as a case study, against established treatments such as Amphotericin B and Miltefosine.

While in vitro data from MedChemExpress indicates that this compound exhibits activity against Leishmania infantum and Leishmania braziliensis with IC50 values of 2.8 µM and 0.2 µM respectively, a thorough in vivo assessment is paramount for further development.[1][2] The following sections outline the necessary experimental protocols and data presentation for a robust comparative study in the hamster model.

Efficacy of Standard Antileishmanial Agents in the Hamster Model

The Syrian hamster model is well-established for testing the efficacy of antileishmanial compounds.[3][4][5] Standard treatments for VL have demonstrated significant parasite reduction in this model. For instance, liposome-encapsulated Amphotericin B has been shown to eliminate over 99% of Leishmania donovani parasites from the liver and spleen of infected hamsters.[6] Similarly, Miltefosine has been evaluated, often in combination therapies, to assess its efficacy in reducing parasite burden.[7]

Table 1: Example Efficacy of Standard Treatments in Hamsters Infected with L. donovani

Treatment GroupDosageAdministration RouteDuration of TreatmentMean % Parasite Inhibition (Liver)Mean % Parasite Inhibition (Spleen)Reference
Untreated Control---0%0%Hypothetical
Amphotericin B (Liposomal)5 mg/kgIntravenous5 consecutive days>99%>99%[6]
Miltefosine20 mg/kgOral5 consecutive days~90%~85%Hypothetical
This compound [Dose] [Route] [Duration] [Experimental Data] [Experimental Data] [Future Study]

Note: Data for Amphotericin B is based on published findings. Data for Miltefosine is a hypothetical representation for comparative purposes. Data for "this compound" is to be determined by experimental evaluation.

Experimental Protocols

A standardized experimental workflow is critical for the reproducible evaluation of novel antileishmanial agents.

Animal Model and Infection
  • Animal Strain: Male Syrian golden hamsters (Mesocricetus auratus), 6-8 weeks old.

  • Parasite Strain: Leishmania donovani (e.g., MHOM/SD/62/1S) or Leishmania infantum amastigotes harvested from the spleen of an infected donor hamster.

  • Infection Route: Intracardiac or retro-orbital injection of 1 x 10^7 amastigotes per hamster.[3][5] The hamster model is preferred as it develops a progressive disease with clinical signs comparable to human VL.[5]

Treatment Regimen
  • Acclimatization: Animals should be acclimatized for at least one week before infection.

  • Treatment Initiation: Treatment should commence at a pre-determined time post-infection, typically when a significant parasite burden has been established (e.g., 21 or 28 days).

  • Drug Administration:

    • This compound: The route of administration (e.g., oral, intraperitoneal, intravenous) and dosage will be determined by the physicochemical properties and preliminary toxicity data of the compound.

    • Amphotericin B (Liposomal): Administered intravenously at a standard effective dose (e.g., 5 mg/kg/day).

    • Miltefosine: Administered orally at a standard effective dose (e.g., 20 mg/kg/day).[7]

  • Control Groups: An untreated infected group and a vehicle control group should be included.

Assessment of Parasite Burden
  • Tissue Harvesting: At the end of the treatment period (e.g., 1-2 weeks after the last dose), animals are euthanized, and the liver and spleen are aseptically removed and weighed.

  • Parasite Quantification: The parasite load in the liver and spleen is determined by microscopic examination of Giemsa-stained tissue imprints and expressed as Leishman-Donovan Units (LDUs). LDU is calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.

  • Limiting Dilution Assay (LDA): For a more sensitive quantification, a limiting dilution assay can be performed on tissue homogenates.[5]

Toxicity Evaluation
  • Clinical Signs: Monitor animals daily for any signs of toxicity, such as weight loss, ruffled fur, or behavioral changes.

  • Biochemical Analysis: At the time of sacrifice, blood samples should be collected for serum biochemical analysis to assess liver function (ALT, AST) and kidney function (creatinine, BUN).

Visualizing the Experimental Workflow

experimental_workflow cluster_treatment Treatment Phase cluster_analysis Data Analysis start Start: Acclimatization of Hamsters infection Infection with L. donovani (Intracardiac/Retro-orbital) start->infection establishment Establishment of Infection (e.g., 21-28 days) infection->establishment grouping Randomization into Treatment Groups establishment->grouping control Untreated/Vehicle Control grouping->control agent20 This compound grouping->agent20 ampB Amphotericin B grouping->ampB miltefosine Miltefosine grouping->miltefosine monitoring Daily Monitoring for Toxicity euthanasia Euthanasia & Tissue Collection monitoring->euthanasia parasite_burden Parasite Burden Assessment (LDU/LDA) euthanasia->parasite_burden toxicity_assessment Toxicity Assessment (Biochemistry) euthanasia->toxicity_assessment end End: Comparative Efficacy & Safety Profile parasite_burden->end toxicity_assessment->end

Caption: Experimental workflow for evaluating antileishmanial agents.

Potential Signaling Pathways in Antileishmanial Drug Action

The mechanism of action of many antileishmanial drugs involves the induction of an effective host immune response, primarily a Th1-type response characterized by the production of IFN-γ and TNF-α, which activates macrophages to kill intracellular amastigotes.

signaling_pathway agent Antileishmanial Agent macrophage Infected Macrophage agent->macrophage Direct Action / Immunomodulation th1 Th1 Cell macrophage->th1 Antigen Presentation inos iNOS Activation macrophage->inos ifn IFN-γ th1->ifn tnf TNF-α th1->tnf ifn->macrophage Activation tnf->macrophage Activation no Nitric Oxide (NO) inos->no parasite_death Parasite Killing no->parasite_death

Caption: Host immune response to Leishmania infection.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of "this compound" or any novel antileishmanial compound in the visceral leishmaniasis hamster model. By adhering to standardized protocols and conducting a thorough comparative analysis against established drugs, researchers can generate the robust data necessary to advance promising candidates through the drug development pipeline. The Syrian hamster model remains an invaluable tool in the quest for new, effective, and safer treatments for this neglected tropical disease.[4]

References

A Comparative Analysis of Antileishmanial Agent-20 and Paromomycin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of the novel antileishmanial candidate, "Antileishmanial agent-20" (MSN20), and the established aminoglycoside antibiotic, paromomycin. This guide synthesizes available experimental data on their efficacy, toxicity, and mechanisms of action to aid in the evaluation of their therapeutic potential.

This analysis reveals that while paromomycin has a well-defined mechanism of action targeting protein synthesis and mitochondrial function, MSN20 is a promising oral candidate with a proposed mechanism similar to azole antifungals. Both agents have demonstrated significant in vitro and in vivo activity against Leishmania parasites.

Quantitative Data Presentation

The following tables summarize the available quantitative data for "this compound" (MSN20) and paromomycin, facilitating a direct comparison of their biological activities.

Table 1: In Vitro Efficacy and Cytotoxicity

Parameter"this compound" (MSN20)ParomomycinLeishmania SpeciesReference
IC50 (Amastigotes) 22.3 µM~3.9 µML. amazonensis / L. donovani[1][2]
IC50 (Promastigotes) Not explicitly stated~29.8 µML. donovani[2]
CC50 / LD50 (Mammalian Cells) 210.6 µM (LD50)Not explicitly stated in reviewed sourcesMurine Macrophages[1]
Selectivity Index (SI) 9.4Not explicitly stated in reviewed sources-[1]

Table 2: In Vivo Efficacy

Parameter"this compound" (MSN20)ParomomycinAnimal ModelLeishmania SpeciesReference
Administration Route OralIntramuscular/TopicalBALB/c miceL. amazonensis / Various[1][3]
Dosage 30 mg/kg/day11-20 mg/kg/day (IM for VL)BALB/c miceL. amazonensis / L. donovani[1][3]
Treatment Outcome Significant reduction in parasite loadSignificant reduction in parasite load and lesion sizeBALB/c miceL. amazonensis / Various[1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Antileishmanial Activity Assay (Amastigote Stage)

This protocol is a generalized representation based on methodologies described for evaluating antileishmanial compounds.

  • Cell Culture: Peritoneal macrophages are harvested from BALB/c mice and plated in 96-well plates at a density of 2 x 10^6 cells/mL. The cells are allowed to adhere overnight at 37°C in a 5% CO2 atmosphere.

  • Infection: Macrophages are infected with Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds ("this compound" or paromomycin). Control wells with untreated infected cells and uninfected cells are included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Quantification of Infection: After incubation, the cells are fixed and stained (e.g., with Giemsa). The number of infected macrophages and the number of amastigotes per macrophage are determined by microscopy. The 50% inhibitory concentration (IC50) is calculated as the drug concentration that reduces the parasite burden by 50% compared to the untreated control.[1]

In Vivo Efficacy Study in a Murine Model of Cutaneous Leishmaniasis

This protocol is based on the in vivo study conducted for "this compound".[1]

  • Animal Model: Female BALB/c mice (5 per group) are used for the study.

  • Infection: Mice are infected in the ear with 2 x 10^6 L. amazonensis promastigotes.

  • Drug Administration: Treatment is initiated 72 hours post-infection. "this compound" is administered orally at a dose of 30 mg/kg of body weight per day. A control group receives the vehicle alone.

  • Treatment Schedule: The drug is administered daily for 10 consecutive days, followed by five times a week until the 48th day post-infection.

  • Evaluation of Efficacy: At day 49 post-infection, the animals are euthanized. The parasite load in the infected ear and draining lymph nodes is quantified by limiting dilution assay.

  • Toxicity Assessment: Blood is collected for toxicological analysis of serum markers for liver and kidney function (e.g., ALT, AST, creatinine).[1]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and proposed signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Promastigote Assay Promastigote Assay Amastigote Assay Amastigote Assay Promastigote Assay->Amastigote Assay Determine IC50 Cytotoxicity Assay Cytotoxicity Assay Amastigote Assay->Cytotoxicity Assay Determine CC50 Selectivity Index Selectivity Index Cytotoxicity Assay->Selectivity Index Calculate SI Mouse Model Infection Mouse Model Infection Selectivity Index->Mouse Model Infection Lead Compound Selection Drug Treatment Drug Treatment Mouse Model Infection->Drug Treatment Oral/IP/Topical Efficacy Assessment Efficacy Assessment Drug Treatment->Efficacy Assessment Parasite Load/Lesion Size Toxicity Assessment Toxicity Assessment Efficacy Assessment->Toxicity Assessment Histopathology/Blood Markers

Caption: A generalized experimental workflow for the evaluation of antileishmanial agents.

Signaling_Pathways cluster_agent20 This compound (MSN20) - Proposed cluster_paromomycin Paromomycin - Established MSN20 MSN20 CYP51 Sterol 14α-demethylase (CYP51) MSN20->CYP51 Inhibition (Proposed) Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Membrane Leishmania Cell Membrane Disruption Ergosterol->Membrane Essential Component Paromomycin Paromomycin Ribosome Leishmania Ribosome (A-site) Paromomycin->Ribosome Binding Mitochondria Mitochondrial Dysfunction Paromomycin->Mitochondria Secondary Effect ProteinSynth Protein Synthesis Inhibition Ribosome->ProteinSynth

Caption: Proposed and established signaling pathways for MSN20 and Paromomycin.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.